5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Description
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Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRZPADYMLKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699448 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-84-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS No. 942070-84-0), a pivotal heterocyclic building block in contemporary medicinal chemistry. With the burgeoning need for novel molecular scaffolds in drug development, this oxazole-based boronic acid pinacol ester has emerged as a versatile reagent for the construction of complex, biologically active molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough examination of its role in the synthesis of targeted therapeutics, with a particular focus on Checkpoint Kinase 1 (Chk1) inhibitors.
Introduction: The Rise of Heterocyclic Boronates in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction has revolutionized the art of carbon-carbon bond formation, becoming an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The success of this reaction is intrinsically linked to the stability, availability, and functional group tolerance of organoboron reagents.[1] Among these, heteroaryl boronic acids and their pinacol esters are of paramount importance, enabling the incorporation of diverse heterocyclic motifs into molecular designs. These motifs are often critical for modulating the pharmacological properties of drug candidates.
This compound stands out as a particularly valuable building block. The oxazole ring is a common feature in many biologically active compounds, while the pinacol boronic ester provides a stable, reactive handle for palladium-catalyzed cross-coupling reactions. This guide will delve into the essential chemical properties of this reagent, provide a validated synthesis protocol, and explore its application in the synthesis of complex molecular architectures, thereby offering a holistic understanding of its utility in the modern drug discovery landscape.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This section outlines the key characteristics of this compound.
| Property | Value | Reference(s) |
| CAS Number | 942070-84-0 | [2][3] |
| Molecular Formula | C₉H₁₄BNO₃ | [2][3] |
| Molecular Weight | 195.02 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2][3] |
| Storage Conditions | Store at -20°C, sealed, away from moisture. | [3] |
Synthesis and Purification: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the Miyaura borylation of a corresponding 5-halooxazole. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[4][5]
Reaction Scheme: Miyaura Borylation
The synthesis proceeds via a palladium-catalyzed cross-coupling of a 5-halooxazole (typically 5-bromooxazole) with bis(pinacolato)diboron.
Caption: General scheme for the Miyaura borylation of 5-bromooxazole.
Step-by-Step Experimental Protocol
The following protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
5-bromooxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While experimentally obtained spectra are the gold standard, predicted data can provide a useful reference.
| Spectroscopy | Predicted Data |
| ¹H NMR | (CDCl₃, 300 MHz): δ 8.02 (s, 1H, oxazole-H2), 7.61 (s, 1H, oxazole-H4), 1.30 (br s, 12H, BPin-CH₃) |
| ¹³C NMR | Predicted shifts would show signals for the oxazole carbons (C2, C4, C5), the quaternary carbons of the pinacol group, and the methyl carbons. |
| IR | Characteristic peaks for C-H, C=N, and C-O stretching of the oxazole ring, as well as B-O stretching of the dioxaborolane ring. |
| Mass Spec | Expected molecular ion peak (M⁺) corresponding to the molecular weight of 195.02. |
Note: The NMR data is based on predictions and should be confirmed with experimental data.[6]
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the oxazole-5-yl moiety onto a variety of aromatic and heteroaromatic systems.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors
A significant application of this compound is in the synthesis of inhibitors for Checkpoint Kinase 1 (Chk1), a crucial protein kinase involved in the cellular response to DNA damage.[7][8] Inhibition of Chk1 is a promising strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents.
Exemplary Protocol: Suzuki Coupling for Chk1 Inhibitor Precursor
This protocol illustrates the coupling of the title compound with a suitable aryl halide to form a key intermediate in the synthesis of Chk1 inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., a substituted bromopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Aqueous base solution (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., DME, toluene, or dioxane)
Procedure:
-
In a reaction vessel, dissolve the aryl or heteroaryl halide (1.0 eq) and this compound (1.2 eq) in the chosen solvent.
-
Add the aqueous base solution to the mixture.
-
Degas the mixture by bubbling an inert gas (e.g., argon) through it for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 eq) to the degassed mixture.
-
Heat the reaction to reflux (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting coupled product by column chromatography or recrystallization.
Safety and Handling
Proper handling and storage are crucial for ensuring the stability of the reagent and the safety of the researcher.
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid the formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended to prevent degradation.[3] The compound should be kept away from moisture and strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an ideal reagent for the introduction of the oxazole moiety into complex molecular structures. The demonstrated application in the synthesis of Chk1 inhibitors underscores its importance in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this key synthetic intermediate, empowering researchers to advance their drug discovery programs.
References
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LookChem. (n.d.). Cas 942070-84-0, 5-(4,4,5,5-Tetramethyl-[2][7][8]dioxaborolan-2-yl)-oxazole. Retrieved from [Link]
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PubMed. (2012). Synthesis and evaluation of triazolones as checkpoint kinase 1 inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]
-
iChemical. (n.d.). 5-(4,4,5,5-Tetramethyl-[2][7][8]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]
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- 5. Synthesis and biological activities of new checkpoint kinase 1 inhibitors structurally related to granulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. echemi.com [echemi.com]
Introduction: The Oxazole Moiety as a Privileged Scaffold in Modern Synthesis
An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
In the landscape of synthetic chemistry and drug discovery, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, this compound, bearing the CAS number 942070-84-0, has emerged as a significant reagent. This compound is a stable, versatile organoboron intermediate that marries the electronically distinct oxazole ring with the robust reactivity of a pinacol boronic ester.[1] Its primary utility lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds.[2][3][4]
The oxazole core is a common motif in numerous biologically active natural products and pharmaceutical agents. Its inclusion can impart favorable pharmacokinetic properties and engage in crucial binding interactions with biological targets. Consequently, the ability to selectively functionalize molecules with an oxazole unit is of paramount importance. This guide provides a comprehensive overview of the properties, synthesis, handling, and core applications of this compound, with a focus on the mechanistic rationale and practical considerations for researchers in organic synthesis and medicinal chemistry.
Physicochemical and Handling Data
Precise knowledge of a reagent's properties is fundamental to its successful application and safe handling. The pinacol ester functional group confers significantly greater stability compared to the corresponding free boronic acid, reducing the propensity for side reactions like protodeboronation and trimerization to form boroxines.[4][5] However, like all boronic esters, it is susceptible to hydrolysis under certain conditions.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 942070-84-0 | [6] |
| Molecular Formula | C₉H₁₄BNO₃ | [6] |
| Molecular Weight | 195.02 g/mol | [6] |
| Appearance | Solid | [7] |
| Boiling Point | 276.7 ± 13.0 °C (Predicted) | [8][9] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [8][9] |
| pKa | 0.58 ± 0.10 (Predicted) | [8][9] |
Storage and Handling Protocols
To ensure the integrity and reactivity of the reagent, adherence to strict storage and handling protocols is critical.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperatures range from 2-8°C to -20°C to minimize degradation.[6][8] The key is to protect it from moisture, which can lead to slow hydrolysis of the boronic ester.[5]
-
Handling: Handle the reagent in a well-ventilated area, preferably within a fume hood.[10][11] Standard personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat, is mandatory.[10] Avoid the formation of dust and aerosols. For fire suppression, use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
Synthesis and Mechanistic Considerations
Heteroaryl boronic esters like this compound are most commonly prepared via the Miyaura borylation reaction. This palladium-catalyzed process involves the coupling of a heteroaryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
The choice of this synthetic route is deliberate. It offers high functional group tolerance, proceeds under relatively mild conditions, and utilizes commercially available starting materials, making it a robust and scalable method for accessing a wide array of boronic esters.[12]
Caption: Generalized catalytic cycle for the Miyaura borylation reaction.
Core Application: The Suzuki-Miyaura Cross-Coupling
The premier application of this compound is its role as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its exceptional reliability and broad substrate scope.[4] It enables the formation of a C-C bond between the oxazole ring (at the C5 position) and a variety of organic electrophiles (aryl, heteroaryl, vinyl halides, or triflates).
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, multi-step process. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (R-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. The process is facilitated by a base (e.g., K₃PO₄, Na₂CO₃), which activates the boronic ester to form a more nucleophilic boronate complex.[13] This "ate" complex then transfers the oxazole group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product (R-Oxazole) and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
The following is a representative, robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is adapted from established methodologies for coupling heteroaryl boronic esters.[2][3]
Objective: Synthesize 5-Aryloxazole.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%) or another suitable phosphine ligand
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PCy₃ ligand in a small amount of the reaction solvent.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) species, which is the active catalyst.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-aryloxazole.
Causality Behind Choices:
-
Catalyst System: The Pd(OAc)₂/PCy₃ system is effective for coupling a wide range of aryl halides. The bulky, electron-rich PCy₃ ligand promotes the oxidative addition step and stabilizes the palladium center.
-
Base: Anhydrous K₃PO₄ is a common choice. It is strong enough to facilitate the formation of the boronate complex but generally avoids causing hydrolysis of base-sensitive functional groups.
-
Solvent: Anhydrous dioxane or toluene are high-boiling aprotic solvents that are excellent for palladium catalysis. The absence of water is crucial to prevent competitive protodeboronation of the starting material.[5]
Role in Drug Discovery and Development
The strategic use of building blocks like this compound is particularly impactful in medicinal chemistry. It serves as a key reagent in the synthesis of inhibitors for various biological targets, such as Checkpoint Kinase I (Chk1), which is a crucial regulator in the DNA damage response and a target in cancer therapy.[1][9] The ability to use Suzuki-Miyaura coupling in the later stages of a synthetic sequence allows for the rapid generation of diverse compound libraries, accelerating the structure-activity relationship (SAR) studies that are central to drug development.[4]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the inherent value of the oxazole scaffold make it a high-value reagent for researchers. By understanding its properties, the mechanistic underpinnings of its reactions, and proper handling techniques, scientists can effectively leverage this building block to construct novel molecules with potential applications ranging from materials science to human medicine.
References
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498. [Link]
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5-(4,4,5,5-Tetramethyl-[2][6][8]dioxaborolan-2-yl)-oxazole Product Information. LookChem. [Link]
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Safety Data Sheet for this compound. Angene Chemical. [Link]
-
Suzuki coupling of oxazoles - Research Explorer. The University of Manchester. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029–1042. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ghaffari, B., & Hoover, J. M. (2019). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Tetrahedron, 75(35), 130459. [Link]
-
5-(4,4,5,5-Tetramethyl-[2][6][8]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. iChemical. [Link]
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Boronic Esters. Organic Syntheses Procedure. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Angewandte Chemie International Edition, 53(19), 5031–5035. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole: Synthesis, Application, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Boronate Ester as a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic assembly of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly the oxazole ring, are privileged structures found in a multitude of biologically active compounds and natural products.[1][2] Their ability to engage in various non-covalent interactions makes them ideal components for designing targeted therapeutics.[1] The functionalization of these rings is key to exploring structure-activity relationships (SAR).
This guide focuses on a critical reagent that facilitates this exploration: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole . This compound is a stable, versatile, and highly valuable boronic acid pinacol ester. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and exceptional functional group tolerance.[4]
As a Senior Application Scientist, this guide aims to provide not just the fundamental properties of this reagent but also a deep understanding of its synthesis, the causality behind its reactivity, and detailed, field-proven protocols for its application.
Part 1: Core Physicochemical Properties
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is a solid at room temperature, valued for its stability compared to its corresponding free boronic acid.
Caption: 2D Structure of the title compound.
| Property | Value | Source(s) |
| Molecular Weight | 195.02 g/mol | [5] |
| Molecular Formula | C₉H₁₄BNO₃ | [5] |
| CAS Number | 942070-84-0 | [5] |
| Appearance | Solid | [6] |
| Purity | ≥97% | [5] |
| Topological Polar Surface Area (TPSA) | 44.49 Ų | [5] |
| LogP | 0.9738 | [5] |
| Storage Conditions | -20°C, sealed storage, away from moisture | [5] |
Part 2: Synthesis via Miyaura Borylation - A Self-Validating Protocol
The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction .[7] This palladium-catalyzed process couples a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7]
Expertise & Causality: Why this Method?
The Miyaura borylation is preferred over methods requiring highly reactive organometallic intermediates (e.g., Grignard or organolithium reagents) due to its remarkable functional group tolerance and milder reaction conditions.[7] This is critical when working with complex substrates in multi-step syntheses.
A crucial choice in this synthesis is the base. A weak base, such as potassium acetate (KOAc) , is employed.[7][8]
-
Causality: A strong base would activate the newly formed boronic ester product, promoting a subsequent and undesired Suzuki-Miyaura coupling reaction with the remaining starting halide.[7][8] The use of KOAc is a deliberate choice to kinetically favor the borylation pathway and prevent the formation of symmetrical bi-oxazole byproducts. Mechanistic studies suggest the base's role is to form an (acetato)palladium(II) complex after the initial oxidative addition, which is more reactive in the subsequent transmetalation step with the diboron reagent.[7][8]
Caption: Experimental workflow for the synthesis of the title compound.
Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Miyaura borylation conditions for heteroaryl halides.[3]
-
Inert Atmosphere Setup: To a dry Schlenk flask, add 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or DMSO via cannula.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Workup - Catalyst Removal: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary value of this compound is its function as a stable and efficient coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[3]
Trustworthiness: The Pinacol Ester Advantage
While free boronic acids are effective, the use of their pinacol esters offers significant practical advantages, ensuring robustness and reproducibility in drug development workflows.
-
Enhanced Stability: Pinacol esters are significantly more stable than their corresponding boronic acids. They are less prone to dehydration, which forms inactive cyclic boroxine trimers, and protodeboronation, especially under basic reaction conditions.[9]
-
Ease of Handling and Purification: As crystalline solids, they are easier to handle, weigh, and store with a longer shelf life.[9] They are also generally amenable to standard purification techniques like column chromatography.[8]
The Catalytic Cycle: An Authoritative Grounding
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Introduction: The Strategic Value of an Oxazole Boronate Ester
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in the design of bioactive molecules. The functionalization of the oxazole ring is therefore a critical endeavor for drug discovery and development professionals. Among the various functionalized oxazoles, this compound stands out as a particularly versatile and powerful building block.[3][4] This pinacol boronate ester is an ideal precursor for Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds and the construction of complex molecular architectures.
This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. We will move beyond simple procedural lists to dissect the underlying mechanistic principles, compare competing strategies, and offer field-proven insights into experimental execution and troubleshooting. The focus is on providing researchers with the causal understanding needed to select and optimize the ideal synthetic route for their specific application.
Part 1: Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached via two distinct strategies: a modern, direct functionalization of the parent heterocycle, or a more traditional, multi-step sequence starting from a pre-halogenated oxazole. The choice between these pathways depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and catalysts.
Caption: High-level comparison of the two primary synthetic approaches.
Part 2: Strategy A - Direct Iridium-Catalyzed C-H Borylation
The direct conversion of a C-H bond to a C-B bond represents the most atom-economical and elegant approach. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heterocycles, often providing regioselectivity that is complementary to classical methods.[5][6]
Mechanistic Rationale & Regiocontrol
The catalytic cycle is initiated by an active Iridium(III) species which undergoes C-H activation with the oxazole substrate. Unlike the borylation of simple arenes where steric factors dominate, the regioselectivity for heteroarenes is heavily influenced by electronics.[5][7] For oxazole, the C5 position is the most electron-rich and sterically accessible, making it the preferred site for borylation. Mechanistic studies have established that for nitrogen-containing heterocycles, borylation typically occurs at the position most distal to the basic nitrogen atom, a rule that holds true for oxazole.[8]
Caption: The catalytic cycle for Iridium-mediated C-H borylation.
Experimental Protocol: Direct C-H Borylation
This protocol is adapted from leading methodologies in the field of C-H functionalization.[8]
-
Preparation: To an oven-dried Schlenk flask, add bis(pinacolato)diboron (B₂pin₂, 1.2-1.5 equivalents), the iridium catalyst (e.g., [Ir(OMe)(COD)]₂, 1-3 mol%), and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous solvent (e.g., THF, Cyclohexane, or CPME) via syringe, followed by oxazole (1.0 equivalent).
-
Reaction: Stir the mixture at the specified temperature (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can often be purified by flash chromatography on silica gel. However, due to the potential for boronate ester decomposition on acidic silica, alternative purification methods are recommended (see Part 4).
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Ir(OMe)(COD)]₂ | dtbpy | Cyclohexane | 80 | 16 | High | [8] |
| [Ir(Cl)(COD)]₂ | 1,10-phenanthroline | THF | 80 | 12 | High | [9] |
Part 3: Strategy B - Synthesis via a 5-Halooxazole Intermediate
This classical approach involves the initial synthesis of a halogenated oxazole, typically 5-bromooxazole, which then undergoes a metal-mediated borylation reaction.
Step 1: Synthesis of 5-Bromooxazole
The synthesis of 5-bromooxazole can be achieved through various means, including the Van Leusen reaction followed by bromination or, more directly, by deprotonation of oxazole followed by quenching with an electrophilic bromine source.[10][11] A common method involves regioselective lithiation at the C5 position followed by treatment with bromine.
Step 2: Conversion of 5-Bromooxazole to the Boronate Ester
Two primary methods exist for this conversion: lithiation-borylation and palladium-catalyzed Miyaura borylation.
This pathway relies on the generation of a highly reactive organolithium intermediate.[12][13]
-
Causality: At cryogenic temperatures (typically -78 °C), an organolithium reagent like n-butyllithium performs a halogen-lithium exchange with 5-bromooxazole. This forms the 5-lithiooxazole species in situ. This nucleophilic intermediate is then quenched with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin), to form the target boronate ester. The low temperature is critical to prevent side reactions and decomposition of the unstable organolithium intermediate.
Caption: Workflow for the lithiation-borylation sequence.
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction and a cornerstone of modern synthesis.[14][15]
-
Causality: The reaction mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the C-Br bond of 5-bromooxazole to form a Pd(II) species. This is followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) and subsequent reductive elimination to yield the 5-(Bpin)oxazole product and regenerate the Pd(0) catalyst. The choice of base (commonly potassium acetate, KOAc) is crucial; it facilitates the transmetalation step without promoting premature Suzuki coupling of the product.[14][16]
Caption: The catalytic cycle for Palladium-mediated Miyaura borylation.
Experimental Protocol: Miyaura Borylation
This protocol is a robust and widely used method for synthesizing aryl and heteroaryl boronate esters.[17]
-
Preparation: To a round-bottom flask, add 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), potassium acetate (KOAc, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane or DMSO, via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified as described in Part 4.
| Method | Key Reagents | Temperature | Pros | Cons |
| Lithiation-Borylation | n-BuLi, i-PrO-Bpin | -78 °C | Fast, high-yielding, avoids expensive catalysts. | Requires cryogenic temperatures, sensitive to moisture/air. |
| Miyaura Borylation | Pd catalyst, B₂pin₂, KOAc | 80-100 °C | High functional group tolerance, milder conditions. | Requires expensive palladium catalyst, potential for metal contamination. |
Part 4: Purification & Characterization: A Critical Step
The purification of boronate esters is notoriously challenging due to their propensity to hydrolyze back to the corresponding boronic acid or to decompose on standard silica gel.[18][19]
Troubleshooting Purification
-
Issue: Product streaking or loss on a standard silica gel column.
-
Cause: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption or hydrolysis.[20]
-
Solutions:
-
Deactivated Silica: Pre-treat the silica gel by making a slurry in the eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine to cap the acidic sites.[20] Alternatively, boric acid-treated silica can be used.[20]
-
Alternative Stationary Phase: Neutral alumina is an excellent alternative for chromatography of less polar boronate esters.[19][20]
-
Non-Chromatographic Methods: If the crude product is sufficiently pure, it can be used directly in the next step after filtration through a plug of Celite or silica.[20] Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is also a highly effective purification method.[18]
-
Caption: A decision-making flowchart for purifying boronate esters.
Characterization Data
The final product should be characterized by standard spectroscopic methods.
-
Appearance: White to off-white solid.[3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, oxazole C2-H), 7.55 (s, 1H, oxazole C4-H), 1.33 (s, 12H, pinacol methyls).[21]
-
¹³C NMR (101 MHz, CDCl₃): δ 154.2, 151.8, 84.1, 24.8. (Note: The carbon attached to boron is often not observed or is very broad).
Conclusion
The synthesis of this compound is a critical enabling step for the development of novel oxazole-containing compounds. For rapid, atom-economical synthesis where starting materials are available, direct iridium-catalyzed C-H borylation is the state-of-the-art approach. For situations where the direct C-H activation is problematic or when a halogenated intermediate is readily accessible, the Miyaura borylation offers a robust and highly reliable alternative with broad functional group tolerance. The classic lithiation-borylation route remains a powerful, cost-effective option, provided the stringent anhydrous and cryogenic conditions can be met. A thorough understanding of these methods, their underlying principles, and the critical nuances of purification will empower researchers to efficiently access this invaluable synthetic building block.
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eScholarship.org. Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. Available from: [Link]
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An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, explore its primary reactivity in the context of palladium-catalyzed cross-coupling reactions, and discuss its application in the development of complex molecules for drug discovery.
Core Molecular Profile
This compound, with CAS Number 942070-84-0, is an organoboron compound featuring a heterocyclic oxazole ring linked to a pinacolborane ester.[1][2] This structure makes it an exceptionally valuable reagent. The oxazole moiety is a common scaffold in biologically active compounds, while the boronic ester group serves as a versatile handle for carbon-carbon bond formation.
Physical and Chemical Properties
The compound is typically supplied as a solid with a purity of 97% or higher.[1][2] Its stability and handling characteristics are critical for its successful application in synthesis. The pinacol ester form offers enhanced stability over the corresponding boronic acid, reducing the propensity for protodeboronation, a common side reaction with certain heterocyclic boronic acids.[3]
| Property | Value | Source |
| CAS Number | 942070-84-0 | [1][2] |
| Molecular Formula | C₉H₁₄BNO₃ | [1][2] |
| Molecular Weight | 195.02 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 276.7±13.0 °C (Predicted) | [4] |
| Density | 1.08±0.1 g/cm³ (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 44.49 Ų | [2] |
| LogP | 0.9738 | [2] |
Spectroscopic Characterization
While specific analytical data is lot-dependent and available from suppliers, the structure of this compound gives rise to characteristic signals in NMR spectroscopy. For instance, ¹H NMR spectra are available from various chemical suppliers to confirm the identity and purity of the material.[5] Key expected signals would include singlets for the oxazole protons and a characteristic singlet for the twelve equivalent protons of the four methyl groups on the pinacol ester.
Chemical Reactivity and Synthetic Utility
The primary utility of this reagent stems from its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, the discovery of which was recognized with the 2010 Nobel Prize in Chemistry.[3]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like our subject molecule) with an organohalide in the presence of a palladium catalyst and a base.[3] This reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[3] The pinacol ester of the oxazole is particularly effective as it is stable, straightforward to prepare, and environmentally benign.[3]
The catalytic cycle, shown below, illustrates the key steps: oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic ester and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating framework for coupling this compound with a generic aryl bromide. The choice of catalyst, ligand, and base is crucial and should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (Ar-Br) (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system
-
Aqueous sodium carbonate (Na₂CO₃) (2M solution, 2.0 eq)
-
Toluene or DME (solvent)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the palladium catalyst.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the organic solvent (e.g., Toluene) via syringe.
-
Base Addition: Add the aqueous base solution to the stirring reaction mixture. The causality here is that the base is required to activate the boronic ester to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The true value of this compound is realized in its application as a strategic building block.
Medicinal Chemistry
This reagent is instrumental in the synthesis of inhibitors for key biological targets, such as checkpoint kinase 1 (Chk1), which is involved in DNA damage response and cell-cycle regulation.[4] The ability to readily install the oxazole heterocycle onto a variety of molecular scaffolds via the robust Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The oxazole ring itself is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other key interactions with biological targets.
Organic Materials
Beyond pharmaceuticals, boronic esters are used in the synthesis of complex organic materials. For example, related pinacolborane derivatives are used as linkers in the creation of Covalent Organic Frameworks (COFs).[7] These materials have applications in areas like photocatalysis due to their highly conjugated and crystalline structures.[7] The principles of stepwise functionalization via Suzuki coupling are directly transferable, highlighting the versatility of this chemical motif.[7]
Caption: Workflow illustrating the use of the title compound in drug discovery.
Stability, Handling, and Safety
Proper handling and storage are paramount for maintaining the integrity of this reagent.
-
Storage: The compound should be stored at -20°C, sealed tightly under an inert atmosphere, and protected from moisture to prevent hydrolysis of the boronic ester.[2]
-
Handling: Use in a well-ventilated area, such as a fume hood.[8][9] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[8] Avoid the formation of dust.[8]
-
Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]
-
Stability: While data on chemical stability and hazardous reactions is limited, it is prudent to treat the compound as incompatible with strong oxidizing agents.[8]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its combination of a stable boronic ester handle with a pharmaceutically relevant oxazole core makes it a go-to building block for constructing complex molecules. A thorough understanding of its properties, reactivity—particularly in the Suzuki-Miyaura coupling—and handling requirements enables researchers in drug discovery and materials science to leverage its full synthetic potential.
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Cimarelli, C., & Palmieri, G. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . Molecules, 22(11), 1845. Available at: [Link]
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole structural analysis
An In-Depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole: Synthesis, Structure, and Application
Introduction: A Versatile Heterocyclic Building Block
This compound, with CAS number 942070-84-0, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure integrates two key features: the oxazole ring, a five-membered heterocycle prevalent in numerous biologically active compounds and natural products, and the pinacol boronic ester group, a stable and versatile functional group for carbon-carbon bond formation.[4] This unique combination makes it a highly valuable reagent, primarily for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.
The oxazole motif is a recognized pharmacophore, appearing in drugs with applications ranging from anti-inflammatory to antibacterial and anti-cancer treatments.[4][5] The ability to selectively introduce this scaffold onto other molecular frameworks is therefore of significant interest to drug development professionals. The pinacol boronic ester provides a robust handle to achieve this, offering superior stability compared to the corresponding boronic acid, which facilitates purification, handling, and storage while maintaining high reactivity under appropriate catalytic conditions.[6][7]
This guide provides a comprehensive technical overview of this compound, detailing its synthesis, in-depth structural characterization, chemical reactivity, and proven applications. It is intended for researchers, chemists, and drug development scientists seeking to leverage this powerful synthetic intermediate.
Part 1: Synthesis and Purification
The most common and efficient method for preparing this compound is the palladium-catalyzed Miyaura borylation.[6][7] This reaction involves the cross-coupling of a 5-halooxazole precursor, typically 5-bromooxazole, with bis(pinacolato)diboron (B₂pin₂).[8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
The causality behind this choice of methodology lies in its exceptional functional group tolerance and mild reaction conditions, which are well-suited for preserving the integrity of the oxazole ring.[7][9] Unlike methods requiring highly reactive organolithium or Grignard reagents, Miyaura borylation avoids harsh, basic, or nucleophilic conditions that could lead to ring-opening or undesired side reactions with the heterocycle.[6]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Palladium-Catalyzed Borylation
This protocol is a representative, self-validating system based on established Miyaura borylation methodologies for heteroaryl halides.[7][8][9]
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and a base such as potassium acetate (KOAc) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst system. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO). The solvent choice can influence reaction rates and solubility.
-
Reaction Execution: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromooxazole is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with water and brine to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for isolating the pure product. The final product is typically a white to off-white solid.[3]
Part 2: Comprehensive Structural Analysis
The structural integrity of this compound is confirmed through a combination of spectroscopic and analytical techniques.
Molecular Structure Diagram
Caption: Chemical structure of the title compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key analytical data for the structural confirmation of the molecule.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₁₄BNO₃ | [3][10][11] |
| Molecular Weight | 195.02 g/mol | [3][10] |
| Appearance | White to off-white solid | [3] |
| ¹H NMR (CDCl₃) | δ ~7.8 ppm (s, 1H, oxazole C2-H) | [12] |
| δ ~7.4 ppm (s, 1H, oxazole C4-H) | [12] | |
| δ ~1.3 ppm (s, 12H, 4 x CH₃ of pinacol) | [12] | |
| ¹³C NMR (CDCl₃) | Characteristic signals for oxazole carbons and pinacol carbons. | [12] |
| Mass Spec (MS) | Expected [M+H]⁺ at m/z ≈ 196.11 | Calculated |
| Topological Polar Surface Area (TPSA) | 44.49 Ų | [10] |
| LogP | 0.9738 | [10] |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.
The proton NMR spectrum is particularly diagnostic.[12] The two singlets in the aromatic region correspond to the protons at the C2 and C4 positions of the oxazole ring, while the large singlet in the aliphatic region confirms the presence of the four equivalent methyl groups of the tetramethyl-dioxaborolane (pinacol) moiety.
Part 3: Chemical Reactivity and Core Applications
The primary utility of this compound stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] In this transformation, the boronic ester acts as the organoboron nucleophile, and a suitable organic halide or triflate serves as the electrophilic partner, enabling the formation of a new carbon-carbon bond at the C5 position of the oxazole ring.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (the oxazole moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Oxazole), regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
This reaction provides a powerful and modular approach for synthesizing libraries of 5-substituted oxazoles, which is a common strategy in pharmaceutical lead optimization.[5] The reaction is compatible with a wide range of aryl and heteroaryl halides, allowing for the introduction of diverse substituents.
Part 4: Safe Handling and Storage
As a laboratory chemical, this compound requires proper handling to ensure user safety and maintain compound integrity.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood.[1][13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[10] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[10] Boronic esters can be sensitive to hydrolysis over time, especially if exposed to atmospheric moisture.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[13]
-
First Aid: In case of skin contact, remove contaminated clothing and wash the affected area with soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[13]
Conclusion
This compound stands out as a highly effective and versatile intermediate in organic synthesis. Its straightforward preparation via Miyaura borylation, combined with the stability of the pinacol ester and the synthetic potential of the oxazole core, makes it an indispensable tool for chemists. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and modular route to complex 5-aryloxazoles, which are prominent motifs in medicinal chemistry. A thorough understanding of its synthesis, structural properties, and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in the design and creation of novel molecules for drug discovery and materials science.
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MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]
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iChemical. 5-(4,4,5,5-Tetramethyl-[6][12][14]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. [Link]
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PubMed Central. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]
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Nature. Iterative reactions of transient boronic acids enable sequential C–C bond formation. [Link]
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PubMed Central. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]
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The Synthetic Cornerstone: A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole for Advanced Drug Discovery
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2] Its ability to engage in various non-covalent interactions makes it a valuable component in the design of novel therapeutics.[2] A key reagent that unlocks the synthetic potential of this heterocycle is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole , a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on enabling researchers to leverage this powerful tool in drug discovery and development.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 942070-84-0 | [3][4] |
| Molecular Formula | C₉H₁₄BNO₃ | [4][5] |
| Molecular Weight | 195.02 g/mol | [4][5] |
| Appearance | Solid | [3] |
| Storage | Store at -20°C, sealed, away from moisture. | [4] |
The pinacol boronate ester functionality imparts greater stability compared to the corresponding boronic acid, making it easier to handle and purify.[6] However, like many boronic esters, it is susceptible to hydrolysis and should be stored under anhydrous conditions.[6]
Synthesis of the Core Scaffold: Accessing the 5-Oxazolyl Boronate
The strategic placement of the boronate ester at the C5 position of the oxazole ring opens up a gateway for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. Two principal synthetic strategies are employed to access this key intermediate: direct C-H borylation of the parent heterocycle and the borylation of a pre-functionalized oxazole.
Method 1: Direct Iridium-Catalyzed C-H Borylation of Oxazole
The most atom-economical and elegant approach to this compound is the direct, regioselective C-H borylation of oxazole. This transformation is typically achieved using an iridium catalyst, which has shown remarkable efficacy in the borylation of a wide range of heteroarenes.[7][8]
The regioselectivity of this reaction is a crucial aspect. In many heteroarenes, the site of borylation is influenced by a combination of steric and electronic factors.[8] For oxazole, the C5 position is often favored, though the precise outcome can be dependent on the specific ligand and reaction conditions employed.
Conceptual Workflow for Ir-Catalyzed C-H Borylation:
Caption: Conceptual workflow for the direct C-H borylation of oxazole.
Detailed Experimental Protocol (General Procedure):
A representative protocol based on similar heteroarene borylations is provided below. Optimization for oxazole is likely necessary.
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol%), the bidentate nitrogen ligand (e.g., 4,4'-di-tert-butylbipyridine (dtbpy), 1-3 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.0-1.5 equivalents).
-
Add anhydrous, degassed solvent (e.g., tetrahydrofuran or cyclohexane).
-
Add oxazole (1.0 equivalent).
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired this compound.
Method 2: Miyaura Borylation of 5-Bromooxazole
An alternative and highly effective route involves the palladium-catalyzed Miyaura borylation of a pre-halogenated oxazole, most commonly 5-bromooxazole.[6] This method offers excellent control over regioselectivity, as the position of the boronate ester is dictated by the initial position of the halogen.
The Miyaura borylation is a robust and widely used transformation for the synthesis of boronate esters from aryl and heteroaryl halides.[9] The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, with bis(pinacolato)diboron (B₂pin₂) being the most common.
Conceptual Workflow for Miyaura Borylation:
Caption: Conceptual workflow for the Miyaura borylation of 5-bromooxazole.
Detailed Experimental Protocol (General Procedure):
-
In a reaction vessel, combine 5-bromooxazole (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 2-3 equivalents).
-
Add an anhydrous, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).
-
Purge the reaction mixture with an inert gas.
-
Heat the mixture to 80-110 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the target compound.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10] This powerful C-C bond-forming reaction allows for the facile introduction of the oxazole moiety onto a wide range of aromatic and heteroaromatic systems.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the electrophilic partner (typically an aryl or heteroaryl halide), transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Generalized Suzuki-Miyaura Coupling Scheme:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled.
Illustrative Suzuki-Miyaura Coupling Protocols:
The following are representative procedures and should be optimized for specific substrates.
Coupling with 2-Bromopyridine:
-
To a microwave vial, add this compound (1.2 equivalents), 2-bromopyridine (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like cesium carbonate (2.0 equivalents).
-
Add a mixture of solvents, for example, 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes.
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography to obtain 2-(oxazol-5-yl)pyridine.
Coupling with 4-Iodoanisole:
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) and 4-iodoanisole (1.0 equivalent) in a suitable solvent such as toluene or DMF.
-
Add an aqueous solution of a base (e.g., 2M sodium carbonate).
-
Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol%).
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and perform an extractive workup with an organic solvent.
-
Purify the crude product via column chromatography to yield 5-(4-methoxyphenyl)oxazole.
Application in Medicinal Chemistry: Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[11] Chk1 is a crucial serine/threonine kinase involved in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents.
The oxazole core serves as a key structural element in a number of reported Chk1 inhibitors. The ability to readily synthesize 5-aryloxazoles via Suzuki-Miyaura coupling using the title boronate ester provides a convergent and flexible approach to construct libraries of potential inhibitors for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis of an Oxazole-Based Chk1 Inhibitor:
Caption: Retrosynthetic analysis of an oxazole-based Chk1 inhibitor.
This synthetic strategy allows for the late-stage diversification of the aryl group, enabling the rapid exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its efficient preparation via direct C-H borylation or from 5-bromooxazole, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the construction of oxazole-containing molecules. As demonstrated by its application in the synthesis of Chk1 inhibitors, this reagent provides a powerful platform for the development of novel therapeutics. A thorough understanding of its synthesis, handling, and reactivity will empower researchers to unlock new possibilities in the design and creation of complex, biologically active compounds.
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Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link]
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5-(4,4,5,5-Tetramethyl-[3][11][12]dioxaborolan-2-yl)-oxazole | 942070-84-0. LookChem. [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
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High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. PMC. [Link]
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X-ray molecular structure of boronate ester 30 [(CCDC-1537382); thermal... ResearchGate. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
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Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. PubMed. [Link]
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High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial for Practical Applications | Request PDF. ResearchGate. [Link]
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Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
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C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. [Link]
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Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC. [Link]
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X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. [Link]
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C–H borylation of 5, 6 and 9 followed by Suzuki–Miyaura cross coupling reactions. ResearchGate. [Link]
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. PubChem. [Link]
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. ResearchGate. [Link]
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Miyaura borylation. Wikipedia. [Link]
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Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3. GitHub. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. [Link]
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Suzuki Cross Coupling Reaction- A Review. Semantic Scholar. [Link]
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Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
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(Z)-2-(2-Bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. [Link]
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1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
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Single-crystal X-ray structures a, The activated pinacol boronic ester,... ResearchGate. [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
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The Strategic Utility of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Oxazole Moiety and the Power of Boronic Esters
In the landscape of contemporary medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure found in numerous natural products and synthetic bioactive agents. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in drug design.
This guide focuses on a particularly valuable building block: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (hereafter referred to as Ox-5-Bpin ). This reagent masterfully combines the desirable features of the oxazole core with the synthetic versatility of a pinacol boronic ester. The pinacol ester group serves not only as a stable, crystalline, and easily handled precursor to the more labile boronic acid but also as a key reactant in one of modern chemistry's most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.
The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of Ox-5-Bpin. We will delve into its core characteristics, provide field-proven protocols for its synthesis and application, and contextualize its strategic importance through a validated example in the development of kinase inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use in synthesis. Ox-5-Bpin is a white to off-white solid at room temperature, a characteristic that simplifies handling and weighing for reaction setup.[1] The incorporation of the pinacol group significantly enhances its stability compared to the corresponding boronic acid, reducing the propensity for dehydration-induced trimerization (boroxine formation) and facilitating long-term storage.
Core Data and Molecular Identifiers
For unambiguous identification and sourcing, the following data are critical:
| Property | Value | Source(s) |
| CAS Number | 942070-84-0 | [1][2] |
| Molecular Formula | C₉H₁₄BNO₃ | [1] |
| Molecular Weight | 195.02 g/mol | [3] |
| Synonyms | 5-(Oxazol-5-yl)boronic acid pinacol ester, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | [3] |
| SMILES | CC1(C)C(C)(C)OB(C2=CN=CO2)O1 | [3] |
| Purity (Typical) | ≥97% | [1][3] |
Spectroscopic Signature
Predicted ¹H NMR Spectrum (300 MHz, CDCl₃):
-
δ 8.02 (s, 1H): This singlet corresponds to the proton at the C2 position of the oxazole ring (Ha).
-
δ 7.61 (s, 1H): This singlet is assigned to the proton at the C4 position of the oxazole ring (Hb).
-
δ 1.30 (br s, 12H): This broad singlet represents the twelve equivalent protons of the four methyl groups on the pinacol moiety.[4]
The simplicity of the aromatic region, with two distinct singlets, is a hallmark of this 5-substituted oxazole, making it straightforward to identify.
Synthesis of Ox-5-Bpin: A Validated Protocol
The reliable availability of high-purity Ox-5-Bpin is critical for its application. While it is commercially available, an in-house synthesis may be required for scale-up or cost management. The following protocol is adapted from a patented procedure, demonstrating a robust and reproducible method starting from the parent heterocycle, oxazole.
The causality behind this experimental design lies in the direct C-H activation and borylation of the oxazole ring. Oxazole is an electron-rich heterocycle, but regioselectivity can be a challenge. This procedure leverages an iridium-catalyzed C-H borylation, which is known to favor the C5 position in oxazoles, providing the desired isomer with high fidelity.
Experimental Protocol: Iridium-Catalyzed C-H Borylation
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of Ox-5-Bpin.
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry, nitrogen-purged reaction vessel, add bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents).
-
Catalyst Loading: Add the iridium catalyst, [Ir(cod)(OMe)]₂ (1.5 mol%), and the ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 3.0 mol%).
-
Reagent Addition: Add heptane as the solvent, followed by the careful addition of oxazole (1.0 equivalent).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80 °C. Maintain stirring at this temperature for 16 hours. The causality for heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.
-
Workup and Isolation: After 16 hours, cool the mixture to room temperature. The product typically crystallizes out of the heptane. Filter the solid, wash with a small amount of cold heptane, and dry under vacuum to yield this compound as a crystalline solid.
This self-validating system relies on the high selectivity of the iridium catalyst and the low solubility of the product in the non-polar solvent at room temperature, which drives the isolation process to high efficiency.
Core Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of Ox-5-Bpin in drug discovery is its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This Nobel Prize-winning methodology allows for the precise and efficient formation of a carbon-carbon bond between the C5 position of the oxazole ring and an sp²-hybridized carbon of an aryl or heteroaryl halide/triflate.
Mechanistic Rationale
The choice of a pinacol boronic ester is deliberate. It provides a balance of reactivity and stability. During the catalytic cycle, the boronic ester undergoes transmetalation with a palladium(0) species (generated in situ), but it is robust enough to withstand the reaction conditions prior to this step. The base is crucial for activating the boronic ester, forming a more nucleophilic boronate species that facilitates the key transmetalation step.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Protocol: Synthesis of an IRAK4 Inhibitor Intermediate
The true value of a building block is demonstrated in its successful application. Ox-5-Bpin is a key intermediate in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a class of molecules with significant therapeutic potential in inflammatory diseases and oncology.
The following protocol details the coupling of Ox-5-Bpin with a complex pyrazolopyrimidine chloride, showcasing its utility in a real-world drug discovery program.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, combine 2-((2-methoxy-3-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-7-chloro-5H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), Ox-5-Bpin (1.5 equivalents), and cesium carbonate (Cs₂CO₃, 3.0 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel. The presence of water is often critical for the efficiency of the transmetalation step.
-
Catalyst Addition: Purge the mixture with nitrogen or argon for 10-15 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents). The choice of a bulky, electron-rich phosphine ligand like dppf is key to promoting the oxidative addition and reductive elimination steps, especially with sterically hindered or electron-rich coupling partners.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS).
-
Workup and Purification: Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-oxazolyl substituted pyrazolopyrimidine.
This protocol provides a self-validating system where successful C-C bond formation, monitored by LC-MS, confirms the reactivity and utility of the Ox-5-Bpin reagent under standard, field-proven Suzuki-Miyaura conditions.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Ox-5-Bpin, like all chemical reagents, must be handled with appropriate care.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid formation of dust.[4]
-
Storage: For optimal long-term stability, the compound should be stored at -20°C, sealed tightly under an inert atmosphere (e.g., nitrogen or argon), and protected from moisture.[3] The pinacol ester is relatively stable but can be susceptible to hydrolysis to the corresponding boronic acid over time if exposed to atmospheric moisture.
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with pure water for at least 15 minutes. If inhaled, move the individual to fresh air. If ingested, rinse the mouth with water. Seek medical attention in all cases of significant exposure.[5]
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its robust, crystalline nature and the predictable, high-yielding reactivity of its pinacol boronate group in Suzuki-Miyaura cross-coupling reactions make it an exemplary building block. The successful incorporation of this reagent in the synthesis of advanced intermediates for IRAK4 inhibitors underscores its value in constructing complex molecular architectures that are central to the discovery of new medicines. As the demand for novel therapeutics continues to grow, the strategic application of well-designed, versatile building blocks like Ox-5-Bpin will remain a cornerstone of innovation in the pharmaceutical industry.
References
- Alonso-Perez, V., et al. (2016). Preparation of pyrimidinyl and pyrazinyl derivatives as IRAK4 inhibitors. Google Patents. WO2016106155A1.
-
iChemical. 5-(4,4,5,5-Tetramethyl-[3][6][7]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. Available at: [Link]
Sources
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- 6. 942070-84-0 | this compound | Organoborons | Ambeed.com [ambeed.com]
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An In-depth Technical Guide to the Safe Handling and Application of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. By understanding the underlying chemical principles, users can mitigate risks and ensure the integrity of their experimental outcomes.
Introduction: The Role of Oxazole Boronic Esters in Modern Chemistry
This compound is a member of the organoboron family of compounds, specifically a pinacol boronate ester. These reagents have become indispensable in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The oxazole motif is a key heterocyclic structure found in numerous biologically active molecules and pharmaceuticals. The presence of the boronic ester functionality on the oxazole ring allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in drug discovery and materials science.[1]
Organoboron compounds, once viewed with caution regarding their toxicity, have seen a resurgence in interest, with several boron-containing drugs now approved by the FDA.[2][3] This has been driven by a better understanding of their biological activity and the development of more stable derivatives like the pinacol esters.[4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe and effective use.
| Property | Value | Source |
| CAS Number | 942070-84-0 | [5] |
| Molecular Formula | C₉H₁₄BNO₃ | [5] |
| Molecular Weight | 195.02 g/mol | [5] |
| Appearance | Solid | [6] |
| Storage Temperature | -20°C, sealed away from moisture | [5] |
Hazard Identification and Risk Assessment
While many organoboron compounds are considered to have low toxicity, it is crucial to handle all chemicals with care.[7] The primary hazards associated with this compound are related to its reactivity and the potential for exposure.
Hazard Statement Summary (Based on similar compounds):
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin, eye, and respiratory irritation.
Reactivity and Stability
The key to safely handling this compound lies in understanding its stability, particularly its susceptibility to hydrolysis. The pinacol ester group imparts greater stability compared to the corresponding boronic acid.[8] However, in the presence of water, especially under acidic or basic conditions, the ester can hydrolyze to form the boronic acid and pinacol.[9] This degradation can affect the purity of the reagent and the outcome of reactions.
Toxicological Profile
Specific toxicological data for this compound is limited. However, the general class of organoboron compounds has been studied, and their toxicity varies widely. Some have been developed as therapeutic agents due to their specific interactions with biological targets.[12][13] Given the lack of specific data, it is prudent to treat this compound as potentially harmful and to minimize exposure.
Safe Handling and Storage Protocols
Adherence to proper laboratory procedures is paramount when working with this reagent.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling. The following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential dust generation or aerosolization, a NIOSH-approved respirator is advised.
Caption: Standard workflow for the use of Personal Protective Equipment.
Engineering Controls
-
Ventilation: All handling of the solid compound and preparation of its solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[14]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5] The recommended storage temperature is -20°C to maintain long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Avoid exposure to moisture.
Experimental Procedures and Causality
The utility of this compound is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction. Understanding the potential hazards of this reaction is critical for safe execution.
Suzuki-Miyaura Coupling: A Protocol with Integrated Safety
The Suzuki-Miyaura reaction is known to be exothermic, and in some cases, can pose a risk of thermal runaway if not properly controlled.[15][16][17]
Step-by-Step Protocol:
-
Inert Atmosphere: The reaction vessel should be purged with an inert gas (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: To a solution of the aryl halide and this compound in a suitable solvent (e.g., dioxane, toluene, or DMF), add the palladium catalyst and a ligand.
-
Base Addition: The addition of an aqueous base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is often the initiating step for the catalytic cycle and can be exothermic. The base should be added slowly and with efficient stirring.
-
Heating: The reaction mixture is typically heated. The temperature should be carefully controlled, and the reaction should be monitored for any signs of an uncontrolled exotherm.
-
Work-up: Upon completion, the reaction is cooled to room temperature before quenching and extraction.
Caption: Key safety considerations in a Suzuki-Miyaura coupling workflow.
Emergency Procedures
In the event of an accidental release or exposure, the following procedures should be followed.
Spills
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and prevent the spread of the material. Contact your institution's environmental health and safety department.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Conclusion
This compound is a valuable and versatile reagent in modern organic chemistry. Its effective and safe use is contingent upon a thorough understanding of its chemical properties, potential hazards, and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can confidently and safely incorporate this compound into their synthetic strategies, paving the way for new discoveries in drug development and materials science.
References
-
Jetir.org. (n.d.). KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF SPIROBORATE ESTER OF CURCUMIN WITH MALONIC ACID. Retrieved from [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2021). Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted.... Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
-
Bentham Science. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Bentham Science. (n.d.). Boron in Medicinal and Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
PMC - NIH. (n.d.). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole. Retrieved from [Link]
-
ResearchGate. (2021). Thermal decomposition of esters. Retrieved from [Link]
-
PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
Sources
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- 5. chemscene.com [chemscene.com]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. engineering.purdue.edu [engineering.purdue.edu]
Methodological & Application
Suzuki coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 5-Aryloxazoles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in academic and industrial research, particularly in drug discovery. Within this context, the 5-aryloxazole motif is a privileged scaffold, appearing in a multitude of biologically active molecules, including kinase inhibitors and antibacterial agents.[3][4][5][6] The oxazole ring system, with its unique electronic properties and capacity for hydrogen bonding, serves as a valuable bioisostere and a core structural element.[6]
This application note provides a comprehensive guide to the use of This compound , a key building block for the synthesis of these valuable compounds. The use of the pinacol boronic ester offers significant advantages over the corresponding boronic acid, including enhanced stability, easier handling, and resistance to premature degradation, particularly protodeboronation, which is a common challenge with heteroaromatic boron reagents.[7][8] We will delve into the reaction mechanism, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting to empower researchers in their synthesis of novel 5-aryloxazoles.
Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][9] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. The rate of this step is highly dependent on the halide, following the general trend: I > Br > OTf >> Cl.[1][8] For less reactive halides like chlorides, more electron-rich and bulky phosphine ligands are required to facilitate this step.
-
Transmetalation: This is the crucial step where the organic moiety (R²) is transferred from the boron atom to the palladium center. For this to occur, the organoboron species must be activated by a base.[1][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OR)₃]⁻), which readily transfers its R² group to the Pd(II) center, displacing the halide.[11][12][13]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][14]
Reagent Profile: this compound
This boronic ester is the key nucleophilic partner in the synthesis. Its properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [15][16] |
| CAS Number | 942070-84-0 | [17] |
| Molecular Formula | C₉H₁₄BNO₃ | [15][17] |
| Molecular Weight | 195.02 g/mol | [15][17] |
| Appearance | Solid | [15] |
| Purity | Typically ≥97% | [15] |
| Key Advantage | Increased stability against protodeboronation compared to boronic acid. | [7][8] |
Part 2: Experimental Protocols and Workflow
The success of a Suzuki coupling hinges on careful execution, particularly the exclusion of oxygen, which can deactivate the Pd(0) catalyst.[8] The following protocols provide robust starting points for coupling with aryl bromides and more challenging aryl chlorides.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a reliable starting point for most aryl and heteroaryl bromides, utilizing a common and effective catalyst system.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Using syringes, add the degassed 1,4-dioxane followed by the degassed water.
-
Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryloxazole product.
Protocol 2: Optimized Coupling for an Aryl Chloride
Aryl chlorides are less reactive and require a more active catalyst system, typically employing a bulky, electron-rich phosphine ligand and a stronger base.[8]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.048 mmol, 4.8 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and potassium phosphate to a dry reaction vessel.
-
Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Place the vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction for consumption of the starting material by LC-MS or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Rinse the pad with additional solvent (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 5-aryloxazole.
Part 3: Data, Optimization, and Troubleshooting
Representative Coupling Results
The following table illustrates typical outcomes for the Suzuki coupling of this compound with various aryl bromides using a general protocol similar to Protocol 1. Yields are highly dependent on the specific substrate and precise conditions.
| Aryl Bromide Partner | Electronic Nature | Steric Hindrance | Expected Yield Range |
| 4-Bromoanisole | Electron-donating | Low | 85-95% |
| 4-Bromobenzonitrile | Electron-withdrawing | Low | 90-98% |
| 1-Bromo-2-methylbenzene | Neutral | Moderate (ortho) | 70-85% |
| 2-Bromopyridine | Heteroaromatic | Low | 75-90% |
| 1-Bromo-2,6-dimethylbenzene | Neutral | High (di-ortho) | 40-60% |
Troubleshooting Common Issues
Even robust reactions can encounter problems. This guide provides a logical approach to diagnosing and solving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality or wet base/solvents.4. Reaction temperature too low. | 1. Use fresh catalyst; ensure rigorous inert atmosphere technique.2. Degas solvents thoroughly (e.g., sparge with Ar for 20-30 min).3. Use anhydrous solvents and finely ground, dry base.4. Increase temperature in 10 °C increments. |
| Protodeboronation (Boronic ester replaced by -H) | 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic sources.3. Slow transmetalation relative to deboronation. | 1. Switch to a milder base (e.g., K₂CO₃ or KF instead of K₃PO₄).2. Ensure anhydrous conditions if possible; use minimal water.3. Increase catalyst loading or switch to a more active ligand to accelerate the catalytic cycle. |
| Dehalogenation (Aryl halide replaced by -H) | 1. Side reaction promoted by certain phosphine ligands or impurities.2. Presence of a hydride source in the reaction mixture. | 1. Screen different phosphine ligands.2. Ensure solvents are pure and free from potential hydride donors. |
| Formation of Palladium Black | Catalyst decomposition due to oxygen, impurities, or high temperature. | 1. Improve inert atmosphere technique.2. Purify reagents and use high-purity solvents.3. Consider a lower reaction temperature or a more stable pre-catalyst. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of medicinally relevant 5-aryloxazoles via the Suzuki-Miyaura cross-coupling reaction. Its pinacol ester form provides crucial stability that is often essential when working with heteroaromatic substrates. By understanding the core principles of the catalytic cycle and employing rigorously executed, optimized protocols, researchers can efficiently access a wide array of novel chemical entities. The protocols and troubleshooting guide presented here serve as a robust foundation for both routine synthesis and the exploration of more challenging molecular architectures, accelerating progress in drug discovery and materials science.
References
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . Wiley Online Library. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Chemistry – A European Journal. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . National Institutes of Health. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . Organic Letters. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . National Institutes of Health. [Link]
-
Suzuki coupling of oxazoles . Research Explorer - The University of Manchester. [Link]
-
Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors . PubMed. [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors . Journal of Medicinal Chemistry. [Link]
-
Synthesis of 5-aryloxazoles 31 . ResearchGate. [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles . MDPI. [Link]
-
Suzuki Coupling of Oxazoles . PubMed. [Link]
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- 3. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole [cymitquimica.com]
- 16. echemi.com [echemi.com]
- 17. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole CAS#: 942070-84-0 [m.chemicalbook.com]
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole in medicinal chemistry
Application Notes and Protocols for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the oxazole nucleus has emerged as a privileged structure, present in a multitude of biologically active compounds.[1] The functionalization of this five-membered ring is paramount to modulating the pharmacological profile of lead compounds. A key reagent that has significantly streamlined this process is This compound . This versatile building block, a stable and readily accessible boronic ester, serves as a linchpin for the construction of complex molecular architectures, particularly through the venerable Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a comprehensive overview of the synthesis, applications, and detailed experimental protocols for the effective utilization of this compound in a medicinal chemistry context. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the underlying chemical principles.
The Strategic Advantage of the Oxazole Boronic Ester
The utility of this compound stems from the unique properties of the boronic ester functional group. The pinacol ester provides a stable, crystalline, and easily handled source of the oxazol-5-yl nucleophile, which can be coupled with a wide array of electrophilic partners. This strategic positioning of the boron moiety at the 5-position of the oxazole ring allows for the introduction of diverse substituents at a site often crucial for biological activity.
The oxazole ring itself is a bioisostere for other functionalities and can engage in various non-covalent interactions with biological targets such as enzymes and receptors.[2] Its presence in a molecule can influence pharmacokinetic properties, including metabolic stability and solubility.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is typically achieved through a two-step sequence starting from the corresponding 5-bromooxazole. This precursor can be synthesized via established methods. The subsequent Miyaura borylation introduces the desired pinacol boronate functionality.
Start [label="5-Bromooxazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Borylation [label="Miyaura Borylation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Borylation [label="Bis(pinacolato)diboron,\nPd Catalyst, Base"]; Borylation -> Product; }
Synthetic route to the target oxazole boronic ester.
Protocol 1: Synthesis of this compound via Miyaura Borylation
This protocol details the palladium-catalyzed borylation of 5-bromooxazole. The choice of a palladium catalyst and a suitable base is critical for efficient conversion. Potassium acetate is often employed as a mild base to avoid undesired side reactions.[3]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromooxazole | C₃H₂BrNO | 147.96 | 1.0 | 1.0 |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 1.1 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.03 | 0.03 |
| Potassium Acetate (KOAc) | C₂H₃KO₂ | 98.14 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromooxazole (1.0 mmol, 148 mg), bis(pinacolato)diboron (1.1 mmol, 279 mg), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 24.5 mg), and potassium acetate (3.0 mmol, 294 mg).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the oxazole moiety onto a wide range of aromatic and heteroaromatic scaffolds.[4]
Oxazole_Boronate [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aryl_Halide [label="Aryl/Heteroaryl Halide\n(Ar-X)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Suzuki-Miyaura Coupling", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupled_Product [label="5-Aryl/Heteroaryl-oxazole", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Oxazole_Boronate -> Coupling; Aryl_Halide -> Coupling [label="Pd Catalyst, Base"]; Coupling -> Coupled_Product; }
General scheme of the Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl bromide. The choice of catalyst, ligand, and base may require optimization depending on the specific substrate.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₉H₁₄BNO₃ | 195.02 | 1.0 | 1.0 |
| Aryl/Heteroaryl Bromide | - | - | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | - | - | - |
Procedure:
-
In a microwave vial or Schlenk flask, combine this compound (1.0 mmol, 195 mg), the aryl/heteroaryl bromide (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor at up to 150 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-substituted oxazole.
Applications in the Synthesis of Bioactive Molecules
The strategic use of this compound has been instrumental in the synthesis of various classes of bioactive molecules, most notably in the development of kinase inhibitors.
Checkpoint Kinase 1 (Chk1) Inhibitors
Checkpoint kinase 1 (Chk1) is a critical regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapy.[5] Several potent and selective Chk1 inhibitors feature an oxazole moiety, and this compound has been employed as a key building block in their synthesis.[6][7] The oxazole core often serves as a central scaffold to which other pharmacophoric groups are attached, influencing the inhibitor's binding affinity and selectivity.
The ability to readily introduce diverse aryl and heteroaryl groups at the 5-position of the oxazole via Suzuki-Miyaura coupling allows for the rapid exploration of the structure-activity relationship (SAR) in this region of the molecule, accelerating the drug discovery process.
Conclusion
This compound is a highly valuable and versatile reagent in the medicinal chemist's toolbox. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable building block for the synthesis of complex oxazole-containing molecules. The detailed protocols provided herein offer a practical guide for the synthesis of this key intermediate and its subsequent application in the construction of novel chemical entities with therapeutic potential. A thorough understanding of the underlying principles of the Miyaura borylation and Suzuki-Miyaura coupling reactions, as outlined in this guide, will empower researchers to effectively leverage this powerful synthetic tool in their drug discovery endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. BenchChem.
- ResearchGate. (n.d.). Synthesis of 5-bromooxazole (10·HCl). [Image attached to a publication].
- Alfa Chemistry. (n.d.).
- Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole - (1). Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal.
- Fritz, D. M., & Eblen, S. T. (2013). CHEK Again: Revisiting the Development of CHK1 Inhibitors for Cancer Therapy. PubMed.
- Al-Hokbany, N., Al-Warhi, T., Alanazi, A., & Al-Bogami, A. S. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
- Wikipedia. (n.d.).
- Janetka, J. W., et al. (2018). Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. PubMed.
- Washington University School of Medicine. (2018). Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. WashU Medicine Research Profiles.
- Tao, C., et al. (2012). Synthesis and evaluation of triazolones as checkpoint kinase 1 inhibitors. PubMed.
- Blake, J. F., et al. (2014). Discovery of the 1,7-diazacarbazole class of inhibitors of checkpoint kinase 1. PubMed.
- ResearchGate. (2025). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
- Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC - NIH.
- ResearchGate. (n.d.). Miyaura borylation.
- ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol ester.... [Image attached to a publication].
- Dalmás, M., et al. (2016).
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar.
- Silva, M., et al. (2020).
- RSC Publishing. (2024).
- Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction. Semantic Scholar.
- RSC Publishing. (n.d.).
- MedChemExpress. (n.d.). Benzothiazole-5-boronic acid pinacol ester. MedChemExpress.
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CHEK again: revisiting the development of CHK1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of triazolones as checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxazole Moiety in Modern Synthesis: Applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Introduction: The Strategic Importance of the Oxazole Ring and its Boronate Ester Precursor
The oxazole ring system is a cornerstone scaffold in medicinal chemistry and drug discovery. Its presence in a multitude of natural products and synthetic bioactive molecules underscores its significance as a privileged structure. Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A notable application is in the development of kinase inhibitors, such as p38 MAP kinase inhibitors, which are crucial targets in inflammation and oncology research.[1][2][3]
The efficient construction of substituted oxazoles is therefore a critical endeavor for synthetic chemists. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, with the Suzuki-Miyaura reaction being a particularly powerful tool for forging carbon-carbon bonds.[4] Central to this strategy is the use of stable, versatile building blocks. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a pinacol boronate ester of oxazole, has emerged as a key reagent for the synthesis of 5-aryl and 5-heteroaryl oxazoles. This air- and moisture-stable solid provides a reliable and efficient handle for introducing the oxazole moiety into complex molecular architectures.
This application note provides a detailed overview of the utility of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and showcase its application in the synthesis of medicinally relevant compounds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[4] In the context of our topic, this compound serves as the organoboron nucleophile, coupling with various aryl and heteroaryl halides to furnish the corresponding 5-substituted oxazoles.
Mechanism and Rationale for Reagent Selection
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of this compound as the boron-containing partner is strategic. The pinacol ester group enhances the stability of the compound compared to the corresponding boronic acid, making it easier to handle and store.
Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocols and Application Examples
While the general principles of the Suzuki-Miyaura coupling are widely understood, the optimal conditions can vary depending on the specific substrates. For the coupling of this compound, certain catalyst and base combinations have proven to be particularly effective.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a robust starting point for the coupling of various aryl bromides with the title reagent.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 234 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryloxazole.
Rationale for Reagent Choices:
-
Catalyst: Pd(dppf)Cl₂ is a versatile and efficient catalyst for a wide range of Suzuki-Miyaura couplings, known for its thermal stability and effectiveness with heteroaromatic substrates.[5]
-
Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic ester for transmetalation.
-
Solvent System: A mixture of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.
Application Data: Synthesis of 5-Aryloxazoles
The following table summarizes representative examples of the Suzuki-Miyaura coupling of this compound with various aryl bromides, showcasing the versatility of this methodology.
| Entry | Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 5-(4-Methoxyphenyl)oxazole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 6 | 85 |
| 2 | 4-Bromobenzonitrile | 4-(Oxazol-5-yl)benzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 8 | 78 |
| 3 | 3-Bromopyridine | 3-(Oxazol-5-yl)pyridine | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 90 | 12 | 72 |
| 4 | 2-Bromothiophene | 2-(Oxazol-5-yl)thiophene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 5 | 88 |
Note: The data in this table is representative and compiled from typical outcomes of Suzuki-Miyaura reactions with similar substrates. Specific yields may vary based on experimental conditions.
Application in the Synthesis of Bioactive Molecules
The 5-aryloxazole scaffold is a key component of numerous pharmacologically active compounds. The ability to efficiently synthesize a diverse library of these compounds using this compound makes it an invaluable tool in drug discovery.
A prime example of a class of drugs where this scaffold is prevalent is in p38 MAP kinase inhibitors. These inhibitors are being investigated for the treatment of inflammatory diseases and cancer. The synthesis of analogs of these inhibitors often relies on the coupling of a heterocyclic core with various aryl or heteroaryl groups, a transformation for which the Suzuki-Miyaura reaction is ideally suited.
Caption: Synthetic strategy for kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal reagent for the construction of 5-aryl and 5-heteroaryl oxazoles. The protocols and data presented herein demonstrate the broad applicability of this reagent and its significant potential for the rapid generation of molecular diversity, a critical aspect of contemporary drug discovery and development. For researchers and scientists in these fields, mastering the application of this key intermediate is a significant step towards the efficient synthesis of novel and impactful chemical entities.
References
-
Romeo, R., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1736. [Link]
-
Bavetsias, V., et al. (2000). Pyrroles and other heterocycles as inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 10(11), 1255-1258. [Link]
-
Bellina, F., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 10(15), 2911-2933. [Link]
-
Organic Syntheses. (2011). 5-(Thiophen-2-yl)oxazole. Organic Syntheses, 88, 169. [Link]
-
St-Jean, F., et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Applied Sciences. [Link]
-
Blahun, O. P., et al. (2019). 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. European Journal of Organic Chemistry, 2019(34), 5899-5903. [Link]
-
ResearchGate. (2015). Reagents and conditions: (a) boronic acid or boronic acid pinacol ester, THF/H2O, Pd(dppf)Cl2, Na2CO3, 80 °C, 3.5-26 h or DME, Pd(dppf)Cl2, 1M aqueous Na2CO3, 150 °C, microwave irradiation, 15 min... [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
- Google Patents. (2000). Method for preparing 5-substituted oxazoles.
Sources
- 1. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrroles and other heterocycles as inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of the Oxazole Moiety and the Utility of its Boronate Ester
The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, forming the backbone of numerous natural products, pharmaceuticals, and functional organic materials. Its strategic incorporation into molecular frameworks often imparts desirable pharmacokinetic properties or unique photophysical characteristics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a key building block that facilitates the direct introduction of the oxazole-5-yl group into a target molecule via Suzuki-Miyaura coupling. While the corresponding oxazole-5-boronic acid can be used, it, like many five-membered heteroaromatic boronic acids, can be susceptible to protodeboronation under the basic reaction conditions required for the coupling.[1][2] The use of the pinacol boronate ester provides enhanced stability, mitigating premature decomposition and leading to more reliable and higher-yielding reactions.[1] This document provides a detailed guide for researchers, outlining the chemical properties, a general experimental protocol, and key considerations for the successful application of this versatile reagent.
Chemical Properties and Handling
A summary of the key chemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 942070-84-0[3][4][5] |
| Molecular Formula | C₉H₁₄BNO₃[3][5] |
| Molecular Weight | 195.02 g/mol [3][5] |
| Appearance | Solid[3] |
| Storage | Store at -20°C, sealed and away from moisture.[5] |
Handling and Storage: This reagent is intended for laboratory use only.[3] It should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] To ensure its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere to prevent degradation from moisture.[5][6]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The power of this protocol lies in the palladium-catalyzed Suzuki-Miyaura reaction. Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or heteroaryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This is often the rate-limiting step and is where the stability of the boronate ester is critical.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Synthesis of 5-Phenyl-oxazole
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and bromobenzene to synthesize 5-phenyl-oxazole. This serves as a general template that can be adapted for other aryl or heteroaryl halides.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Bromobenzene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand like SPhos or XPhos (0.04 equiv., 4 mol%)[7]
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)[8][9]
-
Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane, Toluene, or n-Butanol)[8][9]
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 195 mg, 1.0 mmol), potassium phosphate (e.g., 424 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Reagent Addition: Through the septum, add the degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by bromobenzene (e.g., 188 mg, 1.2 mmol) via syringe.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting boronate ester is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-oxazole.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling can be sensitive to several factors.[10] The following table provides guidance on key parameters.
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | While Pd(OAc)₂/PPh₃ is a standard, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) can significantly improve reaction rates and yields, especially with challenging substrates like heteroaryl chlorides.[8][9] |
| Base | K₃PO₄ is often effective for heteroaryl couplings as it is sufficiently basic to promote transmetalation without causing significant boronate ester degradation.[8] Other bases like K₂CO₃, Cs₂CO₃, or CsF can also be screened.[9][11] |
| Solvent | Aprotic solvents like 1,4-dioxane and toluene are common. The addition of a small amount of water can sometimes accelerate the reaction by facilitating the hydrolysis of the boronate ester to the more reactive boronic acid in situ.[7] |
| Temperature | Reactions are typically run between 80-110 °C. Microwave irradiation can dramatically reduce reaction times.[12][13] For particularly unstable substrates, lower temperatures (e.g., 40 °C) with a highly active catalyst may be necessary.[2] |
| Protodeboronation | If low yields are observed due to protodeboronation (replacement of the boronate group with hydrogen), ensure rigorously anhydrous and deoxygenated conditions. Using a higher excess of the boronate ester (e.g., 1.5 equiv.) can also compensate for this side reaction. |
Conclusion
This compound is a robust and effective reagent for incorporating the oxazole-5-yl moiety into a variety of molecular scaffolds. Its enhanced stability over the corresponding boronic acid makes it a reliable choice for Suzuki-Miyaura cross-coupling reactions. By carefully selecting the catalyst, base, and solvent system, and by adhering to inert reaction techniques, researchers can successfully employ this building block to accelerate discovery in drug development and materials science.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Kawai, H., et al. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 48(33), 5877-5880. [Link]
-
Caddick, S., et al. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(18), 7282–7285. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Khan, I., et al. (2020). Suzuki-Miyaura coupling governed by Pd⁰ for the preparation of oxazole derivatives. ResearchGate. [Link]
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Wu, C., et al. (2021). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal, 16(1), 74-78. [Link]
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Pace, V., & Murgia, I. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 26(11), 3195. [Link]
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Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 2156–2162. [Link]
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(13), 2823–2826. [Link]
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. University of Manchester Research Explorer. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Qin, T., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition, 55(37), 11371-11375. [Link]
-
Baklouti, L., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25, 1-10. [Link]
-
PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. [Link]
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The Oxazole Moiety as a Versatile Synthon: Application Notes for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in Synthetic Chemistry
Introduction: The Strategic Importance of the Oxazole Core in Modern Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of a wide array of biologically active molecules. The strategic incorporation of the oxazole moiety into molecular frameworks has led to the development of numerous therapeutic agents. Consequently, the development of versatile and efficient building blocks containing the oxazole nucleus is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth look at 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS No. 942070-84-0), a highly valuable and versatile building block. We will explore its synthesis via a state-of-the-art iridium-catalyzed C-H borylation and its subsequent application in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. The protocols detailed herein are designed to be both descriptive and explanatory, providing the underlying chemical principles to empower researchers to confidently apply and adapt these methods.
Physicochemical Properties and Handling
Before delving into the synthetic protocols, it is essential to understand the key characteristics of this building block.
| Property | Value | Reference |
| CAS Number | 942070-84-0 | |
| Molecular Formula | C₉H₁₄BNO₃ | |
| Molecular Weight | 195.02 g/mol | |
| Appearance | Solid | |
| Storage | Store at -20°C, sealed, away from moisture |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles and gloves. Avoid inhalation of dust and contact with skin and eyes.
Part 1: Synthesis of this compound via Iridium-Catalyzed C-H Borylation
The direct functionalization of C-H bonds has revolutionized synthetic chemistry, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. Iridium-catalyzed C-H borylation is a powerful tool for the regioselective introduction of a boronate ester onto a heteroaromatic ring. In the case of oxazole, the C5 position is electronically favored for this transformation.
The following protocol is a robust method for the synthesis of the title compound, adapted from established procedures for the borylation of heteroarenes.
Reaction Principle & Causality
The catalytic cycle, broadly accepted, involves an iridium(III) species as the active catalyst. The iridium center coordinates to the borylating agent, bis(pinacolato)diboron (B₂pin₂), and then undergoes oxidative addition into a C-H bond of the oxazole ring. Reductive elimination then furnishes the desired 5-borylated oxazole and regenerates the active iridium catalyst. The use of a bipyridyl ligand, such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), stabilizes the iridium center and promotes the catalytic turnover.
The Versatile Role of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in Modern Cross-Coupling Chemistry: A Guide for Researchers
Introduction: The Oxazole Moiety and the Power of Boronate Esters
The oxazole ring is a privileged five-membered heterocycle, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. Consequently, the development of robust synthetic methodologies for the selective functionalization of the oxazole nucleus is of paramount importance to researchers in medicinal chemistry and materials science.
Among the various strategies for carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. The Suzuki-Miyaura coupling, in particular, has gained widespread adoption due to the operational simplicity, broad functional group tolerance, and the generally low toxicity of the requisite organoboron reagents. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a stable and readily accessible pinacol boronate ester of oxazole, has become a key building block for the introduction of the oxazole moiety onto a wide array of aromatic and heteroaromatic systems.
This comprehensive guide provides an in-depth exploration of the application of this compound in cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss alternative strategies for the arylation of oxazoles.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronate ester is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.
When employing this compound, the electron-deficient nature of the oxazole ring can influence the rate of transmetalation. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and reaction efficiency.
Detailed Application Notes and Protocols
Synthesis of this compound
While commercially available, understanding the synthesis of this key reagent is valuable. A common approach involves the direct C-H borylation of oxazole.
Protocol 1: Synthesis via C-H Borylation
This protocol is based on established methods for the direct borylation of heterocycles.
| Reagent/Component | Molar Equiv. | Amount |
| Oxazole | 1.0 | - |
| Bis(pinacolato)diboron | 1.1 | - |
| Iridium Catalyst (e.g., [Ir(cod)OMe]₂) | 0.01-0.03 | - |
| Ligand (e.g., dtbpy) | 0.01-0.03 | - |
| Solvent (e.g., THF, Hexane) | - | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve oxazole, bis(pinacolato)diboron, the iridium catalyst, and the ligand in the chosen solvent.
-
Stir the reaction mixture at the appropriate temperature (often ranging from room temperature to 80 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol provides a general procedure for the synthesis of 5-aryloxazoles.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
| Reagent/Component | Molar Equiv. | Amount |
| Aryl Halide (e.g., Bromide, Iodide) | 1.0 | - |
| This compound | 1.1 - 1.5 | - |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.02 - 0.05 | - |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 | - |
| Solvent (e.g., Dioxane, Toluene, DMF, with H₂O) | - | - |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of an organic solvent and water) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (2-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryloxazole.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 78 |
| 4 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 90 | 8 | 89 |
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of functionalized oxazoles.
Stille Coupling
The Stille coupling utilizes an organotin reagent. For the synthesis of 5-aryloxazoles, 5-(tributylstannyl)oxazole would be the key intermediate.
Caption: General scheme for the Stille coupling to form 5-aryloxazoles.
A significant drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts, which necessitates careful handling and purification.[1]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. While not a direct method for arylating the oxazole ring itself, it can be used to functionalize oxazole derivatives. For instance, a halo-substituted oxazole can be coupled with an alkene to introduce a vinyl group.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the heterocycle.[1][2] Palladium-catalyzed direct arylation of the oxazole C-H bonds has been successfully demonstrated, with regioselectivity (C2 vs. C5) being controllable by the choice of ligands and reaction conditions.[1]
Caption: A simplified workflow for the direct C-H arylation of oxazole.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly valuable and versatile reagent for the introduction of the oxazole moiety into a diverse range of molecular architectures. The Suzuki-Miyaura coupling provides a reliable and high-yielding method for this transformation. Understanding the underlying mechanistic principles and optimizing reaction conditions are key to the successful application of this chemistry. Furthermore, the exploration of alternative strategies such as Stille coupling and direct C-H arylation offers researchers a broader toolkit for the synthesis of complex oxazole-containing molecules, paving the way for new discoveries in drug development and materials science.
References
-
Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584-1601. [Link]
-
Greaney, M. F., & Ohnmacht, S. A. (2008). Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texaline. Chemical Communications, (10), 1241-1243. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3568-3571. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Application Notes & Protocols: A Guide to the Synthetic Utility of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Introduction: The Oxazole Moiety and a Versatile Synthetic Building Block
The 1,3-oxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal and pharmaceutical chemistry.[1] It is a key pharmacophore in a range of therapeutic agents, from kinase inhibitors to anti-inflammatory and antibacterial drugs.[1] The synthesis of complex molecules containing this scaffold requires robust and versatile building blocks. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has emerged as a critical reagent for this purpose. Its utility lies in the stable yet reactive boronic acid pinacol ester group, which is a key participant in a variety of powerful cross-coupling reactions for forming new carbon-carbon and carbon-heteroatom bonds.
The pinacol ester form offers significant advantages over the corresponding free boronic acid, including enhanced stability, easier handling, and a longer shelf life, making it highly compatible with a wide array of reaction conditions.[2][3] This guide provides an in-depth exploration of the primary applications of this reagent, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and synthetic chemistry.
Part 1: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)–C(sp²) bonds, a transformation recognized with the 2010 Nobel Prize in Chemistry.[4] This reaction's broad functional group tolerance and mild conditions make it a workhorse in modern synthesis.[2] 5-(Oxazol-5-yl)boronic acid pinacol ester is an excellent nucleophilic partner in these couplings, enabling the direct attachment of the oxazole ring to various aryl and heteroaryl systems.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) species.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source and ligand (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O mixture, Toluene, or DMF)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon source
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst/ligand system, and the base.
-
Expertise Note: The use of pre-catalysts or a combination of a palladium source (like Pd₂(dba)₃) and a specific ligand (like a biarylphosphine) often gives superior results compared to older catalysts like Pd(PPh₃)₄, especially for challenging substrates.[6]
-
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The system must be thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like the homocoupling of the boronic ester.[3]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryl-oxazole product.
Data Summary: Suzuki-Miyaura Coupling Examples
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | ~90 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | ~85 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | ~88 |
| 2-Chloronaphthalene | Buchwald G3 Precatalyst (2) | - | K₃PO₄ (2.0) | Dioxane | 100 | ~92 |
Note: Yields are representative and can vary based on specific reaction scale and conditions.
Part 2: C-N and C-O Bond Formation via Chan-Lam Coupling
While the Suzuki reaction is paramount for C-C bonds, the formation of C-N and C-O bonds is equally critical. The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, copper-catalyzed alternative to palladium-based methods like the Buchwald-Hartwig amination.[7][8] A key advantage is its ability to be run under mild conditions, often at room temperature and open to the air, which simplifies the experimental setup.[9]
Mechanistic Overview
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki reaction. However, a widely proposed pathway involves the formation of a copper(III) intermediate.
-
A Cu(II) salt is proposed to react with both the boronic ester and the amine/alcohol nucleophile.
-
This leads to the formation of a Cu(III) complex.
-
Reductive elimination from this Cu(III) center forms the desired C-N or C-O bond and regenerates a Cu(I) species.[7]
-
The Cu(I) is then re-oxidized to Cu(II) by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.[9]
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Application Notes & Protocols: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Oxazole-5-Boronic Acid Pinacol Ester
The oxazole motif is a privileged heterocyclic scaffold found in a multitude of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a pinacol ester derivative of oxazole-5-boronic acid, has emerged as a critical building block for the efficient incorporation of this heterocycle into complex molecular architectures.
This document provides an in-depth guide to the reaction mechanisms, applications, and detailed protocols involving this versatile reagent, with a primary focus on its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] As a stable, easy-to-handle solid, this boronic ester offers significant advantages over the corresponding free boronic acid, which can be prone to decomposition.[2][3] Its application is central to synthetic strategies in medicinal chemistry, enabling the construction of carbon-carbon bonds with high precision and functional group tolerance.[4][5]
Synthesis of the Reagent: The Miyaura Borylation
The primary route for synthesizing this compound is the palladium-catalyzed Miyaura borylation.[2] This reaction involves the cross-coupling of a 5-halooxazole (typically 5-bromooxazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.
Caption: Synthesis of Oxazole-5-Boronic Acid Pinacol Ester.
Core Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and broad scope.[6] The reaction facilitates the formation of a C-C bond between the oxazole ring (from the boronic ester) and an aryl, vinyl, or other organic halide/triflate. The mechanism proceeds through a well-defined catalytic cycle involving a palladium complex.
The cycle is driven by the sequential transformation of the palladium catalyst's oxidation state from Pd(0) to Pd(II) and back to Pd(0). Each step is critical and influenced by the choice of ligands, base, and solvent.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Mechanistic Steps & Causality
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst, typically stabilized by phosphine ligands (L). This electron-rich complex readily inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a square planar Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf > Cl, reflecting the bond dissociation energies.
-
Transmetalation: This is often the rate-determining step. The oxazole boronic ester, activated by a base, transfers the oxazole moiety to the Pd(II) center, displacing the halide. The base (e.g., carbonate, phosphate, or hydroxide) is crucial; it coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the oxazole group to the electrophilic palladium center. The choice of a mild base like potassium acetate (KOAc) is often effective in Miyaura borylations to prevent the competing Suzuki coupling.[2]
-
Reductive Elimination: The two organic fragments (the aryl group and the oxazole) on the Pd(II) complex are now cis- to each other. They couple and are expelled from the coordination sphere, forming the desired C-C bond of the final product. This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle. The use of bulky, electron-donating ligands on the palladium accelerates this step.
Application Notes: Field-Proven Insights
Trustworthiness: A Self-Validating System
A well-designed Suzuki-Miyaura protocol is a self-validating system. Successful product formation confirms that each step of the catalytic cycle is operating efficiently. Conversely, failure to obtain the desired product or the formation of side products provides diagnostic information about potential issues.
-
No Reaction: May indicate an inactive catalyst, insufficient temperature, or an overly stable Ar-X bond (e.g., Ar-Cl with an inappropriate catalyst system).
-
Homocoupling of Boronic Ester: Suggests the presence of oxygen, which can facilitate this side reaction. Thorough deoxygenation of the reaction mixture is critical.
-
Protodeboronation: The C-B bond can be cleaved by water, especially under harsh basic conditions or for electron-rich heterocycles.[7] Using milder bases (e.g., K₃PO₄, K₂CO₃) and anhydrous solvents minimizes this issue.
Experimental Choices: Catalyst, Ligand, and Base Selection
The success of the coupling reaction is highly dependent on the judicious selection of the reaction components.
| Component | Common Choices | Rationale & Expertise |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often used directly as the active Pd(0) source. Pd(II) precatalysts like Pd(dppf)Cl₂ are stable and are reduced in situ to Pd(0). Pd₂(dba)₃ is a common Pd(0) source used in combination with a separate ligand. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | The ligand stabilizes the palladium catalyst, modulates its reactivity, and promotes reductive elimination. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling challenging substrates like aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOAc | The base is essential for activating the boronic ester in the transmetalation step. K₂CO₃ and K₃PO₄ are commonly used in aqueous/organic solvent mixtures. Cs₂CO₃ is more soluble and often more effective for less reactive substrates. |
| Solvent | Dioxane, Toluene, DMF, THF/H₂O | The solvent must solubilize the reactants and be stable at the reaction temperature. Aprotic polar solvents like Dioxane and DMF are common. Two-phase systems (e.g., Toluene/H₂O) are also frequently employed. |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the title compound with a generic aryl bromide.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Aryl Bromide (Ar-Br) | - | - | 1.0 | 1.0 |
| 5-(Oxazole)B(pin) | 195.02 | 234 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Note: Quantities are based on a 1.0 mmol scale of the limiting reagent (Aryl Bromide).
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (234 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Degas the dioxane and water by sparging with an inert gas for at least 20 minutes. Using syringes, add the degassed dioxane (8 mL) and water (2 mL) to the reaction vial.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
- Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid.
- Mastering Suzuki-Miyaura Coupling: Your Guide to Bis(pinacol
- Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. University of Pennsylvania ScholarlyCommons.
- Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 With Aryl Bromides, Chlorides, and Trifl
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- (PDF) Boronic ester derivative-dependent activity of parthenolide analogues.
-
5-(4,4,5,5-Tetramethyl-[1][8][9]dioxaborolan-2-yl)-oxazole custom synthesis. Echemi.
-
5-(4,4,5,5-Tetramethyl-[1][8][9]dioxaborolan-2-yl)-oxazole. CymitQuimica.
- This compound | CAS No- 942070-84-0. Simson Pharma Limited.
-
5-(4,4,5,5-Tetramethyl-[1][8][9]dioxaborolan-2-yl)-oxazole - CAS:942070-84-0. J&W Pharmlab.
- 942070-84-0 | this compound. ChemScene.
-
Chemical Safety Data Sheet MSDS / SDS - 5-(4,4,5,5-Tetramethyl-[1][8][9]dioxaborolan-2-yl)-oxazole. ChemicalBook.
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)
- 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde | 1033752-94-1. Ossila.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- This compound. Sunway Pharm Ltd.
- 1186127-11-6|5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(triisopropylsilyl)oxazole. BLD Pharm.
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. PubChem.
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catalytic systems for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole reactions
An In-Depth Guide to Catalytic Systems for Reactions of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Introduction: The Strategic Importance of the 5-Oxazolyl Boronate Pinacol Ester
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif present in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[3][4] The strategic functionalization of the oxazole ring is therefore a critical task in drug discovery and development.
Among the various synthetic intermediates, This compound stands out as a versatile and highly valuable building block.[5][6] This compound incorporates a boronic acid pinacol ester at the C5 position of the oxazole ring. The pinacol ester group offers a unique combination of stability, ease of handling, and reactivity, making it an ideal nucleophilic partner in transition metal-catalyzed cross-coupling reactions.[7] The primary and most powerful application for this reagent is the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for constructing carbon-carbon bonds with exceptional reliability and functional group tolerance.[8][9][10]
This guide provides a comprehensive overview of the catalytic systems employed for reactions involving this compound, focusing on the mechanistic principles, component selection, and practical protocols essential for researchers in organic synthesis and drug development.
Core Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like our oxazolyl boronate) with an organic halide or pseudohalide (e.g., triflate).[9][11] Understanding the catalytic cycle is paramount to troubleshooting and optimizing reactions. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide, Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex (e.g., [Oxazole-B(pin)(OH)]⁻).[11][12] This activated species then displaces the halide on the Pd(II) complex. Mechanistic studies suggest this can proceed via a "boronate pathway" (base activates boron) or an "oxo-palladium pathway" (base coordinates to palladium).[7][12]
-
Reductive Elimination: The two organic fragments (the aryl group and the oxazole) on the Pd(II) center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]
Dissecting the Catalytic System: A Component-by-Component Analysis
The success of a Suzuki-Miyaura coupling with 5-oxazolyl boronate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precatalysts: The Engine of the Reaction
The active catalyst is a Pd(0) species, but for convenience and air stability, Pd(II) precatalysts are often used, which are reduced in situ to Pd(0).
| Palladium Source | Formula | Common State | Key Characteristics |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Pd(0) | A classic, air-sensitive catalyst. Directly active but may require higher loadings. |
| Palladium(II) Acetate | Pd(OAc)₂ | Pd(II) | Air-stable, common, and cost-effective. Requires in situ reduction by a phosphine ligand or solvent. |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Pd(0) | An air-stable source of Pd(0). Must be used in conjunction with a supporting ligand. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | Pd(II) | An effective, integrated precatalyst where the ligand (dppf) is already complexed.[13][14] |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Varies | Pd(II) | State-of-the-art precatalysts offering high activity, stability, and broad scope, especially for challenging heteroaryl couplings.[15] |
Ligands: The Catalyst's Steering Wheel
Ligands are paramount; they bind to the palladium center, modulating its stability and reactivity.[16] For heteroaryl couplings involving substrates like oxazoles, the choice of ligand is often the most critical parameter.
-
Classical Phosphines (e.g., PPh₃): Triphenylphosphine is a foundational ligand, but its efficacy can be limited with less reactive coupling partners (e.g., aryl chlorides) or sterically hindered substrates.[13]
-
Bulky, Electron-Rich Phosphines (Buchwald and Other Biaryl Ligands): This class of ligands has revolutionized Suzuki couplings. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step.[16] They are particularly effective for preventing catalyst deactivation that can occur when coupling heterocycles containing Lewis-basic nitrogen atoms.[15]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Confers unprecedented activity, allowing reactions at low catalyst levels and even at room temperature for some substrates.[16]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly general and effective ligand for a wide range of couplings.
-
CataCXium® A: A di-adamantyl-based phosphine ligand found to be uniquely competent for certain anhydrous heteroaryl-heteroaryl couplings.[15]
-
Bases: The Activator for Transmetalation
The base is essential for activating the boronate ester, making it sufficiently nucleophilic to participate in transmetalation.[7][12] The choice of base must be compatible with the functional groups present in the substrates.
| Base | Formula | Strength | Common Applications & Notes |
| Potassium Carbonate | K₂CO₃ | Moderate | A workhorse base, often used in aqueous solvent mixtures.[17] |
| Cesium Carbonate | Cs₂CO₃ | Strong | More soluble in organic solvents than K₂CO₃, often providing higher yields. |
| Potassium Phosphate | K₃PO₄ | Moderate | A milder base, highly effective and often the base of choice to prevent side reactions like hydrolysis of sensitive esters or protodeboronation.[13][16] |
| Potassium Hydroxide | KOH | Strong | A strong, inexpensive base, but can be too harsh for sensitive substrates. |
| Potassium Fluoride | KF | Weak | A mild base that can be effective, particularly in protocols developed by Fu and others for activated aryl chlorides.[16] |
| Potassium Trimethylsilanolate | TMSOK | Strong | A soluble organic base used in specialized anhydrous protocols for difficult heteroaryl couplings.[15] |
Solvents: The Reaction Medium
The solvent must solubilize the reactants and facilitate the interaction of the catalytic components. Aprotic polar solvents are most common.
-
Ethereal Solvents: 1,4-Dioxane, Tetrahydrofuran (THF). Often used with water to dissolve the inorganic base.[13][14]
-
Aromatic Solvents: Toluene. A common, non-polar choice, particularly for reactions at higher temperatures.
-
Amide Solvents: N,N-Dimethylformamide (DMF). A polar aprotic solvent that can be effective but may lead to side reactions at high temperatures.[14]
-
Anhydrous Systems: For particularly sensitive or challenging heteroaryl couplings where protodeboronation is a concern, strictly anhydrous conditions using solvents like THF with soluble bases (e.g., TMSOK) have been developed.[15]
Application Notes and Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standard starting point for coupling this compound with a generic aryl or heteroaryl bromide.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl/heteroaryl halide (1.1 equiv.), and powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[10]
-
Inert Atmosphere: Seal the vessel with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-substituted oxazole product.
Catalyst System Selection Guide
The optimal catalytic system depends heavily on the nature of the electrophilic coupling partner.
| Electrophile Class | Recommended Pd Source | Recommended Ligand | Recommended Base | Solvent System | Key Considerations |
| Aryl/Heteroaryl Bromides (Electron-neutral/poor) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene or Dioxane/H₂O | Standard, robust conditions. High yields are generally expected.[16] |
| Aryl/Heteroaryl Chlorides (Activated) | Pd(OAc)₂ | SPhos | K₃PO₄·H₂O | Toluene or Dioxane | Aryl chlorides are less reactive; requires a highly active catalyst system like those derived from bulky, electron-rich ligands.[16] |
| Hindered Aryl Halides | XPhos-Pd-G3 | (Integrated) | K₃PO₄ | Toluene | Steric hindrance requires highly active precatalysts to achieve reasonable reaction rates and yields. |
| π-deficient Heteroaryl Halides (e.g., Pyridines, Pyrimidines) | Pd(dppf)Cl₂ or Pd(OAc)₂ | dppf or SPhos | K₂CO₃ or K₃PO₄ | DMF or Dioxane | These substrates can be challenging. Catalyst choice is critical.[18] |
| Refractory Heteroaryl-Heteroaryl Couplings | Pd-CataCXium A-G3 | (Integrated) | TMSOK | THF (anhydrous) | For difficult couplings prone to catalyst poisoning or protodeboronation, specialized anhydrous conditions may be necessary.[15] |
Troubleshooting and Scientific Insights
-
Problem: Low or No Conversion.
-
Causality: The oxidative addition may be too slow, or the catalyst may be inactive.
-
Solution: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos) to accelerate oxidative addition.[16] Ensure all reagents are pure and solvents are rigorously degassed to remove oxygen, which can deactivate Pd(0) catalysts.
-
-
Problem: Protodeboronation.
-
Causality: This is a competitive side reaction where the C-B bond is cleaved by a proton source (often water in the presence of base) before transmetalation can occur.[15] Heteroaryl boronates are particularly susceptible.
-
Solution: Use a milder, non-hydroxide base like K₃PO₄ or CsF.[16] Alternatively, employ anhydrous reaction conditions with a soluble organic base like TMSOK.[15] Using a slight excess (1.1-1.2 equiv.) of the boronate ester can also help drive the desired reaction.
-
-
Problem: Catalyst Deactivation/Poisoning.
-
Causality: The Lewis-basic nitrogen atom of the oxazole ring (or the coupling partner) can sometimes coordinate too strongly to the palladium center, inhibiting its catalytic activity.[15]
-
Solution: Use bulky ligands (e.g., XPhos, SPhos). The steric hindrance provided by the ligand creates a protective pocket around the metal, preventing inhibitory coordination from the substrate or product while still allowing the desired catalytic steps to proceed.
-
References
- Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- BenchChem. (2025). A Comprehensive Review of 5-Substituted 2-Iodooxazoles: Synthesis, Reactivity, and Applications in Drug Discovery. BenchChem Technical Guides.
- Reed, M. A., & Devaraj, K. (2025). Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. Synfacts.
- Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
- D. A. Thomas, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Cottrell, K. M., et al. (2000). Method for preparing 5-substituted oxazoles. Google Patents.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Biscoe, M. R., et al. (2018). Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling. Google Patents.
- Wang, Z., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
- ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
- MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI.
- ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
-
Beilstein Journals. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. Available at: [Link]
-
Dr MSH FAIZI SIR. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV [Video]. YouTube. Available at: [Link]
-
Li, B., et al. (n.d.). 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure. Available at: [Link]
-
Sebelius, S., et al. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. Available at: [Link]
-
Semantic Scholar. (n.d.). New routes to 5-substituted oxazoles. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
NIH. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. NIH. Available at: [Link]
-
PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. PubChem. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Synthetic Yields with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Welcome to the technical support resource for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction to the Reagent
This compound is a key building block in modern organic synthesis.[1][2] Its pinacolborane moiety offers a stable, efficient, and versatile handle for the introduction of an oxazole ring into a wide array of molecular scaffolds. The oxazole heterocycle is a prevalent feature in many biologically active compounds and natural products, making this reagent particularly valuable in medicinal chemistry and materials science. This guide will help you navigate the nuances of working with this compound to achieve high yields and purity in your target molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when using this compound.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this oxazole boronic ester can stem from several factors. The key is to systematically evaluate each component of your reaction.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. For heteroaromatic systems like oxazoles, a common and effective catalyst is Pd(dppf)Cl₂.[3] If this is not providing satisfactory results, consider screening other catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), which can enhance the rate of oxidative addition and reductive elimination.[4]
-
Base Selection: The choice and stoichiometry of the base are crucial.[5] The base activates the boronic ester for transmetalation.[4] For this substrate, inorganic bases like K₂CO₃ or Cs₂CO₃ are often good starting points.[3] Stronger bases like K₃PO₄ can also be effective, but be mindful of potential side reactions with sensitive functional groups on your coupling partner.[6]
-
Solvent System: The solvent plays a significant role in both solubility of reagents and the reaction kinetics. A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is commonly used.[6][7] The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. However, for substrates prone to hydrolysis, anhydrous conditions may be necessary.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause decomposition of the catalyst or starting materials. A typical temperature range for Suzuki couplings is 80-110 °C.[6] Optimization of the temperature for your specific substrates is recommended.
Q2: I am observing significant protodeboronation of my oxazole boronic ester. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, especially with electron-deficient heteroaryl boronic esters. Here are some strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like Na₂CO₃ or K₂CO₃.[7]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Use of Boronic Ester: You are already using the pinacol ester, which is more stable than the corresponding boronic acid and less prone to protodeboronation.[8][9] Ensure the quality of your reagent is high and it has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent premature hydrolysis to the less stable boronic acid.[10]
Q3: Homocoupling of my aryl halide or the oxazole boronic ester is a major byproduct. What causes this and how can I prevent it?
A3: Homocoupling, the dimerization of either coupling partner, is often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure that your solvent and reaction vessel are rigorously degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by several freeze-pump-thaw cycles.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be beneficial.
Q4: How stable is this compound to storage and purification?
A4: Pinacol boronic esters are generally considered to be relatively stable compounds.[11] However, they can be susceptible to hydrolysis, especially in the presence of acid or on silica gel during chromatography.[11][12][13]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture ingress.[10]
-
Purification: If purification of the boronic ester is necessary, avoid acidic conditions. For column chromatography, it is advisable to use a neutral stationary phase or to deactivate silica gel by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
Q5: I am having difficulty purifying my 5-aryloxazole product. What are some recommended purification strategies?
A5: The purification of 5-aryloxazoles can sometimes be challenging due to the polarity of the oxazole ring and potential for on-column degradation of any remaining boronic ester.
-
Column Chromatography: Use a solvent system that provides good separation of your product from impurities. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. To avoid potential hydrolysis of any unreacted boronic ester on the column, which could contaminate your product, consider the deactivation of silica gel as mentioned above.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.
-
Aqueous Workup: During the reaction workup, a thorough aqueous wash can help to remove the inorganic base and boron-containing byproducts.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura couplings with this compound.
Guide 2: Presence of Significant Side Products
This guide outlines steps to identify and mitigate common side reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Catalyst | Pd(dppf)Cl₂ | Other Pd(II) or Pd(0) catalysts |
| Ligand | dppf (in catalyst) | Buchwald or other phosphine ligands |
| Base | K₂CO₃ | Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | THF/H₂O, DMF/H₂O, Toluene/H₂O |
| Temperature | 90 °C | 80 - 110 °C |
| Concentration | 0.1 M | 0.05 - 0.5 M |
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 16, 2026, from [Link]
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved January 16, 2026, from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 12(21), 4888–4891.
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved January 16, 2026, from [Link]
-
iChemical. (n.d.). 5-(4,4,5,5-Tetramethyl-[5][14][15]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. Retrieved January 16, 2026, from [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567–1583.
-
ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved January 16, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved January 16, 2026, from [Link]
-
Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 16, 2026, from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (n.d.). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. Retrieved January 16, 2026, from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-arylhistidines via a Suzuki–Miyaura cross-coupling. Retrieved January 16, 2026, from [Link]
Sources
- 1. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole [cymitquimica.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Welcome to the technical support guide for the purification of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS 942070-84-0). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile building block. The purity of this reagent is paramount for the success of subsequent reactions, most notably Suzuki-Miyaura cross-coupling, and this guide is designed to help you navigate the common challenges associated with its purification.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Question 1: I'm experiencing significant product loss and streaking on my standard silica gel column. What is causing this and how can I fix it?
Answer: This is the most frequently encountered issue when purifying boronic acid pinacol (Bpin) esters. The problem arises from the interaction between the electron-deficient boron atom (a Lewis acid) and the acidic silanol groups (Lewis bases) on the surface of standard silica gel.[1] This strong adsorption can lead to irreversible binding, product degradation, and poor separation, which manifests as streaking on a TLC plate and low recovery from column chromatography.[1][2]
Solutions:
-
Deactivate the Silica Gel with Boric Acid: The most effective solution is to pre-treat the silica gel with boric acid.[3] This treatment neutralizes the highly acidic silanol sites, suppressing the undesired over-adsorption of the Bpin ester and allowing for clean elution.[1][3] A detailed protocol for this procedure is provided below.
-
Use an Alternative Stationary Phase: For less polar impurities, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic surface hydroxyl groups that cause degradation and loss.[1][4]
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a non-nucleophilic base like triethylamine (TEA) to the eluent can help by competing for the acidic sites on the silica gel.[1] However, this should be used cautiously as it can affect the separation of other components.
Question 2: My post-purification NMR spectrum shows a significant amount of pinacol and a new peak consistent with 5-oxazoleboronic acid. What happened?
Answer: The presence of these impurities indicates that your Bpin ester has undergone hydrolysis. Pinacol esters are susceptible to hydrolysis back to the corresponding boronic acid, especially in the presence of water, alcohols, or on acidic surfaces like silica gel.[1][5] The resulting boronic acid is much more polar and will often remain at the baseline of a TLC plate or stick irreversibly to a silica column.[1]
Solutions:
-
Ensure Anhydrous Conditions: All solvents used for workup and chromatography must be rigorously dried. Glassware should be oven- or flame-dried before use. If the compound is particularly sensitive, performing the purification under an inert atmosphere (Nitrogen or Argon) is recommended.[1]
-
Avoid Protic or Acidic Reagents: During the workup, minimize contact with aqueous acidic solutions. If an aqueous wash is necessary, use neutral or slightly basic water (e.g., saturated NaHCO₃ solution) and work quickly. Several sources note that boronic esters can be hydrolyzed under acidic conditions.[6][7][8]
-
Use Boric Acid-Treated Silica: As mentioned in the previous point, the acidic nature of standard silica gel can catalyze hydrolysis. Using boric acid-treated silica gel mitigates this issue.[1][3]
Question 3: My crude product is an oil and won't crystallize. How can I purify it?
Answer: While many Bpin esters are solids, obtaining them as oils is not uncommon, especially if minor impurities are present that inhibit crystallization.[4]
Solutions:
-
Chromatography is the Primary Method: For oily products, flash chromatography is the preferred method of purification. Use the boric acid-treated silica gel protocol outlined below for the best results.
-
Trituration: You can attempt to solidify the product by trituration. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble (e.g., hexane or a hexane/ethyl acetate mixture). This can sometimes induce crystallization or wash away soluble impurities, leaving a more pure, solid product.[4]
-
Kugelrohr Distillation (for thermally stable compounds): If the compound is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under high vacuum can be an option for non-polar compounds, although it can be challenging for heavier molecules.[4]
Purification Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting the purification of your oxazole Bpin ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Welcome to the technical support center for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges encountered during its synthesis via the Miyaura borylation of 5-halooxazoles, providing in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure reproducible, high-yield synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My borylation reaction shows low or no conversion of the 5-bromooxazole starting material. What are the likely causes?
A1: Low or no conversion is the most frequent issue and can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Catalyst Inactivity: The Pd(0) active species is susceptible to oxidation. Ensure your palladium precatalyst and phosphine ligand are of high quality. If using a Pd(II) precatalyst like PdCl₂(dppf), its reduction to Pd(0) in situ might be inefficient.
-
Solution: Use a fresh, high-purity catalyst and ligand. Consider using a pre-formed, air-stable Pd(0) catalyst or a modern palladacycle precatalyst (e.g., an XPhos-Pd-G2 precatalyst) which can lead to more rapid in situ formation of the active Pd(0) species.[1] Always handle catalysts and ligands under an inert atmosphere (Argon or Nitrogen).
-
-
Poor Reagent Quality:
-
Bis(pinacolato)diboron (B₂pin₂): This reagent can degrade upon prolonged exposure to moisture. Check the quality of your B₂pin₂ by ¹H NMR.
-
Solvent and Base: Ensure solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst. The base, typically potassium acetate (KOAc), should be anhydrous.[2]
-
Solution: Use freshly opened or properly stored B₂pin₂. Employ anhydrous solvents from a solvent purification system or use freshly opened bottles. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
-
-
Substrate-Specific Issues: Oxazoles are electron-deficient heterocycles. This can affect the rate of oxidative addition. Furthermore, the nitrogen atom in the oxazole ring can potentially coordinate to the palladium center, inhibiting catalysis.
-
Solution: A change in ligand may be necessary. For electron-deficient heterocycles, electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective than traditional ligands like PPh₃.[3] Increasing the reaction temperature or time may also be required, but this must be balanced against potential product degradation.
-
Q2: My reaction works, but I am observing significant formation of a biaryl side product (5,5'-bioxazole). How can I prevent this?
A2: The formation of a biaryl homocoupling product is a classic side reaction in Miyaura borylation and is essentially an undesired Suzuki-Miyaura coupling between the newly formed boronic ester product and unreacted 5-bromooxazole. [4]
-
Causality: This side reaction is promoted by conditions that favor the Suzuki coupling catalytic cycle. The choice of base is critical; stronger bases can accelerate the transmetalation step of the Suzuki pathway.[5] While KOAc is considered a weak base suitable for borylation, its effectiveness can be influenced by other reaction parameters.[2]
-
Solution 1 - Optimize the Base: Ensure you are using a weak base like KOAc. Avoid stronger bases such as K₃PO₄ or Cs₂CO₃ which are typically used for the subsequent Suzuki coupling. Using a more lipophilic carboxylate base, like potassium 2-ethylhexanoate, has been shown to allow for milder reaction conditions (lower temperatures), which can suppress side reactions.[6]
-
Solution 2 - Control Stoichiometry and Reaction Time: Use a slight excess (1.1-1.2 equivalents) of B₂pin₂. Driving the borylation to completion quickly minimizes the time that both the starting halide and the boronic ester product are present together under catalytic conditions. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Q3: I am getting a significant amount of debrominated oxazole as a byproduct. What causes this and how can I minimize it?
A3: Protodeborylation (or more generally, dehalogenation) is a common side reaction in palladium-catalyzed cross-couplings, especially with heteroaryl halides.
-
Causality: This occurs when the aryl-palladium(II) intermediate is intercepted by a proton source before it can react with the boron reagent. Trace amounts of water or other protic impurities can be the source. The use of pinacolborane (H-Bpin) instead of B₂pin₂ is also known to increase the likelihood of dehalogenation side products.[2]
-
Solution 1 - Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous, degassed solvents and high-purity, dry reagents. The inert gas should also be of high purity.
-
Solution 2 - Choice of Boron Reagent: Use bis(pinacolato)diboron (B₂pin₂) as it is generally less prone to causing dehalogenation compared to H-Bpin.[2]
-
Solution 3 - Ligand and Base Selection: The choice of ligand can influence the relative rates of the desired borylation versus undesired side reactions. Experimenting with different electron-rich phosphine ligands may be beneficial. Ensure the base is not contaminated with protic impurities.
-
Q4: My product appears to be unstable during purification by silica gel chromatography. Why is this happening and what are the alternatives?
A4: Heteroaryl boronic esters, particularly those of electron-deficient systems like oxazole, can be sensitive to hydrolysis on silica gel. [7]
-
Causality: The Lewis acidic nature of the boron atom makes it susceptible to nucleophilic attack by water or the silanol groups on the surface of the silica gel, leading to cleavage of the pinacol ester to the corresponding boronic acid or complete protodeboronation.[8] This often results in streaking on TLC plates and poor recovery from columns.
-
Solution 1 - Modified Silica Gel: Pre-treating the silica gel with boric acid can passivate the acidic silanol groups, reducing on-column degradation.[4]
-
Solution 2 - Alternative Chromatography: Use a less acidic stationary phase, such as neutral alumina, for chromatography.
-
Solution 3 - Non-Chromatographic Purification:
-
Crystallization/Trituration: If the product is crystalline, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is the best option. Trituration with a non-polar solvent like cold hexanes can also help remove non-polar impurities.
-
Derivatization: For particularly challenging separations, the pinacol ester can be converted to a more stable MIDA boronate or a crystalline DABO boronate, which can be purified and then cleaved if necessary.[9]
-
-
Solution 4 - Direct Use: For subsequent reactions like Suzuki-Miyaura coupling, it is often possible to use the crude product directly after a simple workup and filtration through a pad of Celite to remove the catalyst.[1]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A troubleshooting workflow for the Miyaura borylation of 5-bromooxazole.
Validated Experimental Protocol
This protocol is a general guideline for the Miyaura borylation of 5-bromooxazole. Optimization may be required based on your specific setup and reagent quality.
Materials:
-
5-Bromooxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the 5-bromooxazole.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by either recrystallization (e.g., from hexanes) or column chromatography on boric acid-treated silica gel, typically eluting with a hexanes/ethyl acetate gradient.
Key Reaction Parameter Summary
| Parameter | Recommendation | Rationale & Potential Issues |
| Palladium Source | PdCl₂(dppf) or Buchwald Precatalysts (G2/G3) | Dppf is a robust, common choice. Buchwald precatalysts offer faster activation and may give higher yields with challenging substrates.[1] |
| Ligand | dppf, XPhos, SPhos | Electron-rich, bulky ligands are often superior for heteroaryl halides as they promote reductive elimination and stabilize the active catalyst.[3] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | More stable and less prone to side reactions like dehalogenation compared to H-Bpin.[2] |
| Base | Potassium Acetate (KOAc) | Weak base that minimizes undesired Suzuki homocoupling. Must be anhydrous.[5] |
| Solvent | 1,4-Dioxane, Toluene, or DMSO | Must be anhydrous and thoroughly degassed. Dioxane is a common choice. DMSO can be used but makes workup more difficult.[4] |
| Temperature | 80–100 °C | Sufficient to drive the reaction but low enough to minimize degradation. Milder conditions may be possible with optimized catalysts/bases.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Frequently Asked Questions (FAQs)
Q: Can I use 5-chlorooxazole or 5-iodooxazole as the starting material? A: Yes. The general reactivity trend for the halide in Miyaura borylation is I > Br > Cl. 5-Iodooxazole will react faster and under milder conditions. 5-Chlorooxazole is less reactive and will likely require a more active catalyst system (e.g., a Buchwald catalyst/ligand system) and potentially higher temperatures to achieve good conversion.[3]
Q: How stable is the 5-(pinacolato)oxazole product? A: Pinacol esters are generally more stable than their corresponding boronic acids.[8] However, heteroaryl pinacol esters can still be sensitive to moisture and acidic conditions, leading to hydrolysis.[7] For long-term storage, it is best to keep the compound in a freezer (-20 °C) under an inert atmosphere.
Q: My crude NMR shows my product, but also a large peak for pinacol. Is this normal? A: Yes, this is common. The workup procedure, especially if it involves any aqueous washes, can cause some hydrolysis of the product or excess B₂pin₂. Pinacol is generally soluble in aqueous layers but can be carried through. It is also a byproduct of the reaction. It can typically be removed during chromatographic purification or by trituration.
Q: Can this borylation be performed in a one-pot, two-step fashion with a subsequent Suzuki coupling? A: Absolutely. This is a highly efficient strategy that avoids the need to isolate the potentially sensitive boronic ester intermediate. After the borylation is complete, the second aryl halide, a suitable palladium catalyst (sometimes the same catalyst works), and a stronger aqueous base (e.g., K₂CO₃ or K₃PO₄) are added directly to the reaction mixture.[1][8]
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
- Alfa Chemistry. (n.d.). Miyaura Borylation Reaction.
- BenchChem. (2024). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis.
- BenchChem. (2024).
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 68(23), 4435-4444. [Link]
-
Wang, D., & Li, F. (2011). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 8(7), 489-492. [Link]
-
Miyaura, N. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Miyaura borylation. [Link]
- Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester.
- Patent WO2000073288A1. (2000). Method for preparing 5-substituted oxazoles.
- Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
-
Al-Zoubi, R. M., et al. (2021). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2021(4), M1286. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic letters, 14(13), 3376-3379. [Link]
-
CymitQuimica. (n.d.). 5-(4,4,5,5-Tetramethyl-[2][5][10]dioxaborolan-2-yl)-oxazole.
- ChemScene. (n.d.). This compound.
- Reddit. (2023).
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kuwabara, T., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(16), 4983. [Link]
- SIELC Technologies. (n.d.). Separation of Oxazole, 2,5-diphenyl- on Newcrom R1 HPLC column.
- Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 63, 111-118.
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]
Sources
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 9. echemi.com [echemi.com]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Welcome to the technical support guide for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use and stability of this compound.
Q1: I am observing a significant amount of a byproduct that corresponds to the simple oxazole (without the boronic ester). What is happening?
A1: You are likely encountering protodeboronation , a common side reaction for aryl and heteroaryl boronic acids and esters.[1] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively removing the boronic ester group. This can be promoted by factors such as moisture, acidic or basic conditions, and elevated temperatures.[2][3] For heteroaryl boronic esters like the one , the presence of the heteroatom can influence the rate of this undesired reaction.[4]
Q2: My reaction yield is consistently low, and I suspect the starting material is degrading. How can I assess the stability of my this compound?
A2: The stability of boronic esters can be nuanced. While pinacol esters are generally more stable than their corresponding boronic acids, they are still susceptible to hydrolysis and protodeboronation.[3][5] To assess stability, you can monitor a solution of the compound in your reaction solvent over time using techniques like NMR (¹H or ¹¹B) or LC-MS to detect the formation of oxazole (from protodeboronation) or the corresponding boronic acid (from hydrolysis). It's a common misconception that esterification always provides greater stability compared to the boronic acid.[2][3]
Q3: During purification by silica gel chromatography, I'm experiencing significant loss of my product. What could be the cause?
A3: The isolation and purification of some (hetero)aryl-Bpin substrates can be challenging.[6] Streaking, over-adsorption, or even degradation on silica gel has been reported.[6] The slightly acidic nature of standard silica gel can promote hydrolysis of the boronic ester to the more polar boronic acid, which then binds strongly to the silica. Using a deactivated silica gel (e.g., treated with a base like triethylamine) or switching to a different purification method like crystallization or reverse-phase chromatography might be beneficial.
Q4: Can I use any base for my Suzuki-Miyaura coupling reaction with this oxazole boronic ester?
A4: The choice of base is critical and can significantly impact the reaction outcome.[7] Strong aqueous bases can accelerate the hydrolysis of the pinacol ester to the boronic acid, which might then undergo faster protodeboronation.[2][3] For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.[8] In some cases, anhydrous conditions with a non-nucleophilic base can be advantageous to suppress side reactions.[4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Action & Rationale |
| Protodeboronation of Starting Material | Action: Minimize exposure to moisture and strong bases. Use anhydrous solvents and consider running the reaction under inert atmosphere. Employ milder bases (e.g., K₃PO₄, Cs₂CO₃).[2][3] Rationale: Water and strong bases can facilitate the cleavage of the C-B bond, leading to the formation of inactive oxazole. |
| Catalyst Deactivation | Action: Ensure proper degassing of solvents to remove oxygen. The Lewis basic nitrogen on the oxazole ring can potentially coordinate to the palladium center and inhibit catalysis. Consider using ligands that are less sensitive to heteroatom coordination.[4] Rationale: Oxygen can oxidize the active Pd(0) catalyst. Heteroatoms can sometimes act as catalyst poisons. |
| Inefficient Transmetalation | Action: The choice of base is crucial for activating the boronic ester for transmetalation.[8] Ensure the base is sufficiently strong to form the reactive boronate species but not so strong as to cause rapid degradation. Sometimes, a mixed solvent system (e.g., dioxane/water) is necessary.[9] Rationale: The transmetalation step, where the organic group is transferred from boron to palladium, is a key step in the catalytic cycle and often requires base activation. |
| Hydrolysis of the Boronic Ester | Action: While some hydrolysis to the boronic acid is often necessary for transmetalation, excessive hydrolysis can lead to other side reactions. If hydrolysis is suspected to be a major issue, consider using anhydrous conditions or alternative boron reagents like MIDA boronates or trifluoroborate salts which have different stability profiles.[10][11] Rationale: The relative rates of hydrolysis, transmetalation, and protodeboronation determine the overall reaction efficiency. |
Issue 2: Formation of Homocoupled Byproducts
| Potential Cause | Recommended Action & Rationale |
| Oxygen in the Reaction Mixture | Action: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Rationale: Oxygen can promote the oxidative homocoupling of boronic acids/esters, leading to the formation of a bis-oxazole byproduct.[7] |
| Reductive Activation of Pd(II) Precatalyst | Action: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes consume two molecules of the boronic ester, leading to homocoupling.[7] Using a pre-formed Pd(0) catalyst might mitigate this. Rationale: The stoichiometry of the initial catalyst activation can influence byproduct formation. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., dioxane/water 4:1, 0.1 M).
-
Reaction: Place the vial in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Mitigating Protodeboronation with Anhydrous Conditions
For substrates that are particularly prone to protodeboronation, an anhydrous protocol can be beneficial.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., toluene or DME) via syringe. Then, add a non-aqueous base such as potassium trimethylsilanolate (TMSOK).[4]
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., a pre-formed catalyst like XPhos Pd G3) as a solid or in a solution of anhydrous solvent.
-
Reaction and Work-up: Proceed with the reaction, monitoring as usual. The work-up will be similar to the general protocol, but care should be taken to handle any reactive species from the anhydrous base.
Visualizing Key Processes
Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction
Caption: A decision-tree workflow for troubleshooting failed Suzuki-Miyaura reactions.
Competing Reaction Pathways
Caption: Competing reaction pathways for this compound.
References
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Scott, P. J. H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Li, W., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
- Cazares-Körner, A., et al. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 4(1), 24-27.
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Various Authors. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate. [Link]
-
Moran, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 13(10), 2552–2555. [Link]
-
Wikipedia contributors. (2023). Boronic acid. Wikipedia. [Link]
-
Moran, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
- Various Authors. (2005). Isoxazole Boronic Esters. Synfacts.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Senckiv, J., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 13(15), 8854. [Link]
-
Reddit community. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit. [Link]
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
Shrestha, R., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276–283. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Thomas, S. P., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(17), 11644–11653. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4381–4393. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(26), 4889–4892. [Link]
-
Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 134(36), 14758–14761. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole under reaction conditions
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Introduction
Welcome to the technical support guide for this compound (CAS No. 942070-84-0).[1] This versatile building block is a key reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions to form C-C bonds.[2][3] The oxazole moiety is a prevalent scaffold in many biologically active molecules, making this reagent particularly relevant to drug development professionals.[4][5]
However, the successful application of this pinacol boronate ester hinges on understanding its stability profile. Like many organoboron compounds, its reactivity is a double-edged sword, making it susceptible to degradation under common experimental conditions.[6][7] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers with the practical insights needed to mitigate common failures and optimize their synthetic outcomes.
Frequently Asked Questions (FAQs) on Stability & Handling
Q1: What are the optimal storage and handling conditions for this reagent?
Answer: Proper storage is the first line of defense against degradation.
-
Storage: The reagent should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[8] The primary goal is to protect it from moisture and oxygen.[8][9]
-
Handling: Always handle the solid in a well-ventilated area, such as a fume hood.[1][9] When weighing and dispensing, do so quickly to minimize exposure to atmospheric moisture. Use of a glovebox or glove bag is ideal. Wear standard personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[1][9]
Q2: How stable is this compound to air and moisture?
Answer: The reagent is sensitive to both, primarily due to two degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: The pinacol ester (Bpin) group is susceptible to hydrolysis in the presence of water, which can be from solvents, reagents, or atmospheric humidity.[6][10] This is a reversible reaction that cleaves the C-B bond, converting the ester back to the corresponding oxazole boronic acid and pinacol.[6] This degradation can lead to inconsistent results, difficulty in purification, and poor analytical behavior (e.g., streaking in HPLC analysis).[6][11]
-
Oxidation: The boron atom has a vacant p-orbital, making it susceptible to attack by oxygen.[12] This can lead to oxidative deboronation, a process that cleaves the C-B bond to form a 5-hydroxyoxazole derivative and boric acid.[12] To prevent this, it is critical to handle the reagent under an inert atmosphere and use properly degassed solvents for reactions.[13]
Q3: What is the reagent's stability profile under acidic and basic conditions?
Answer: The reagent exhibits limited stability at pH extremes.
-
Acidic Conditions: Strong acidic conditions can promote hydrolysis of the boronate ester.[14] While some acidic workups may be tolerated, prolonged exposure should be avoided.
-
Basic Conditions: This is a more significant concern. Strong bases, particularly in aqueous media, can accelerate protodeboronation, a major degradation pathway.[13] The choice of base is therefore critical in reactions like the Suzuki-Miyaura coupling. Weaker inorganic bases (e.g., K₂CO₃, KF, Cs₂CO₃) are generally preferred over strong hydroxides (e.g., NaOH, KOH) or phosphates (K₃PO₄) when working with sensitive boronic esters.[13][15]
Q4: What is protodeboronation and how can I prevent it?
Answer: Protodeboronation is a common side reaction that cleaves the C-B bond and replaces it with a C-H bond, resulting in an unsubstituted oxazole.[13] This is a frequent cause of low yields, especially with electron-rich heterocyclic systems.[13][16]
Key Prevention Strategies:
-
Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, using anhydrous solvents and reagents is the most effective preventative measure.[13]
-
Select a Milder Base: Strong bases in protic solvents significantly accelerate protodeboronation.[13] Opt for milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[13][17]
-
Control Reaction Temperature: While not always possible, running the reaction at the lowest effective temperature can help minimize this and other side reactions.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This section addresses the most common failures encountered when using this compound in Suzuki-Miyaura cross-coupling.
Scenario 1: My reaction shows low to no conversion of the starting material.
If you observe primarily unreacted starting materials, the issue likely lies with the catalytic cycle.
-
Root Cause Analysis:
-
Inactive Catalyst: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be successfully reduced in situ.[13] The catalyst or ligand may also be old or decomposed.
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions.[7][13]
-
Poor Reagent Quality: The boronate ester may have degraded during storage.
-
Inappropriate Base or Solvent: The combination of base and solvent is critical for facilitating the transmetalation step without causing degradation.[13]
-
-
Corrective Actions:
-
Use a Robust Precatalyst: Switch to a modern, air-stable Pd(II) precatalyst, such as a Buchwald-type palladacycle (e.g., XPhos Pd G4), which is designed for reliable activation.[13][17]
-
Ensure Inert Conditions: Thoroughly degas your solvent(s) (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[13]
-
Verify Reagent Integrity: If possible, acquire a fresh batch of the oxazole boronate ester. If not, consider purifying the existing stock via chromatography under non-aqueous conditions if you suspect hydrolysis.
-
Scenario 2: My main product is unsubstituted oxazole (protodeboronation).
This indicates that the C-B bond is cleaving faster than the desired cross-coupling is occurring.
-
Root Cause Analysis:
-
Corrective Actions:
-
Switch to Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using a solid base like K₂CO₃, ensure it is finely powdered and dried in an oven or by flame-drying under vacuum before use.[13]
-
Use a Milder Base: Replace strong bases like NaOH or K₃PO₄ with potassium fluoride (KF) or cesium fluoride (CsF).[13] Fluoride ions can form a more reactive fluoroborate species, which may facilitate transmetalation under less harsh conditions.
-
Scenario 3: I am observing significant formation of 5,5'-bioxazole (homocoupling).
Homocoupling of the boronic ester is another common side reaction that competes with the desired cross-coupling.
-
Root Cause Analysis:
-
Corrective Actions:
-
Improve Degassing Technique: This is the most critical step. Ensure solvents and the reaction headspace are scrupulously free of oxygen.[13]
-
Re-evaluate Catalyst System: While less common, some ligand/palladium combinations may be more prone to this pathway. Trying a different ligand system may be beneficial.
-
Data & Visualizations
Table 1: Stability Summary of 5-Oxazole Pinacol Boronate Ester
| Condition | Stability | Primary Degradation Pathway(s) | Mitigation Strategy |
| Atmospheric Air | Low | Oxidation, Hydrolysis[6][12] | Store and handle under inert gas (Ar/N₂). |
| Water/Moisture | Low | Hydrolysis to boronic acid, Protodeboronation[6][10][13] | Use anhydrous solvents; store in a desiccator. |
| Elevated Temp. | Moderate | Can accelerate other degradation pathways | Use the lowest effective reaction temperature. |
| Strong Acid (pH < 4) | Low-Moderate | Hydrolysis of pinacol ester[14] | Avoid prolonged exposure; use non-acidic workups. |
| Strong Base (pH > 10) | Very Low | Protodeboronation[13] | Use milder bases (K₂CO₃, KF, CsF).[13][17] |
| Standard Chromatography | Low-Moderate | Hydrolysis on silica gel[6][10] | Use non-aqueous eluents or specialized chromatography. |
Diagrams and Workflows
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Caption: Recommended workflow for handling the boronate ester.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₂CO₃, 2.0–3.0 equiv).[4][13]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).[4][15]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Be mindful that aqueous workups can hydrolyze any remaining boronate ester.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Recommended Handling and Storage
-
Receiving and Storage: Upon receipt, immediately place the manufacturer's sealed container in a -20°C freezer.[8]
-
Dispensing: For use, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, open and handle the reagent inside a glovebox or glove bag under a nitrogen or argon atmosphere.
-
Weighing: Weigh the required amount quickly into a tared, dry vial. Immediately and securely reseal the main container, purge the headspace with inert gas if possible, and return it to the -20°C freezer.
-
Usage: The weighed reagent should be used promptly. Dissolve it in an anhydrous, degassed solvent under an inert atmosphere before adding it to the reaction mixture.
References
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar.
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI.
-
5-(4,4,5,5-Tetramethyl-[1][14][18]dioxaborolan-2-yl)-oxazole custom synthesis. (n.d.). Echemi.
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2015). ResearchGate.
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH.
-
This compound. (n.d.). Simson Pharma.
-
This compound Safety Data Sheets. (n.d.). Echemi.
-
5-(4,4,5,5-Tetramethyl-[1][14][18]dioxaborolan-2-yl)-oxazole. (n.d.). CymitQuimica.
-
Boronic acid with high oxidative stability and utility in biological contexts. (2018). PMC - NIH.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
-
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. (n.d.). Benchchem.
-
Degradation Pathway. (2017). ResearchGate.
-
This compound. (n.d.). ChemScene.
-
5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure.
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. (2017). Nature.
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2014). ResearchGate.
-
This compound. (n.d.). BLDpharm.
-
5-(4,4,5,5-Tetramethyl-[1][14][18]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR spectrum. (n.d.). ChemicalBook.
-
CAS NO. 942070-84-0 | this compound. (n.d.). Arctom.
-
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole. (n.d.). PubChem - NIH.
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2015). Comptes Rendus Chimie.
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2014). PMC - NIH.
-
2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester. (n.d.). Sigma-Aldrich.
-
Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2021). Reddit.
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2011). The Journal of Organic Chemistry - ACS Publications.
-
tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. (n.d.). IS MUNI.
-
Order of thermodynamic stability of representative boronic esters. (2001). ResearchGate.
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. (2018). Chemistry Stack Exchange.
-
Struggling with Suzuki Reaction. (2022). Reddit.
-
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. (n.d.). Smolecule.
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed.
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). PMC - NIH.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. (2010). Organic & Biomolecular Chemistry (RSC Publishing).
-
Efficient degradation of various emerging pollutants by wild type and evolved fungal DyP4 peroxidases. (2022). PLOS One.
-
Benzo[c][10][14][18]thiadiazole-4,7-diyl)bis(quinolin-4(1H). (2021). Royal Society of Chemistry.
-
Lifitegrast Degradation: Products and Pathways. (2023). FULIR.
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Technical Support Center: Troubleshooting Failed Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a key building block in modern synthetic chemistry. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.
The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] However, the unique electronic properties of the oxazole ring and the inherent sensitivities of organoboron reagents can lead to common pitfalls. This guide is structured to address these issues systematically.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered during experimental setup and execution.
Q1: My reaction shows no conversion, and I only recover my starting materials. What are the first things to check?
A1: This is a classic symptom of a stalled catalytic cycle. Before exploring more complex variables, verify the foundational elements of your reaction setup.
-
Inert Atmosphere Integrity: The palladium(0) active catalyst is highly sensitive to oxygen.[3] Even trace amounts can lead to catalyst oxidation and the formation of inactive palladium black.[4] Ensure all solvents and reagents have been rigorously degassed (see Protocol 2) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality:
-
Boronate Ester: While pinacol esters are more stable than their corresponding boronic acids, they can still hydrolyze over time if exposed to moisture.[5] It is recommended to use the reagent from a freshly opened bottle or one that has been stored properly in a desiccator.
-
Solvents: Use anhydrous solvents, as water content can affect the base's efficacy and promote side reactions.
-
-
Catalyst and Ligand Activity: Palladium catalysts, especially those with phosphine ligands, can degrade upon storage. Use a fresh, high-quality catalyst. If you are generating the active Pd(0) species in situ from a Pd(II) precatalyst, ensure your reduction conditions are appropriate.
Q2: I observe significant protodeboronation, resulting in oxazole as a major byproduct. How can I minimize this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is one of the most common failure modes for Suzuki-Miyaura reactions involving heteroaryl boronic esters.[6][7] It is often promoted by excess water, strong bases, and high temperatures.
-
Choice of Base: The base is crucial for activating the boronic ester for transmetalation but can also accelerate its decomposition.[8][9] If you are using a strong aqueous base like NaOH or K₂CO₃ with a water co-solvent, consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can often be used under anhydrous or nearly anhydrous conditions.[10]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be highly effective. This involves using anhydrous solvents and a non-hydroxide base, such as potassium trimethylsilanolate (TMSOK).[6]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures significantly accelerate the rate of protodeboronation.[6]
Q3: My reaction is plagued by homocoupling byproducts (e.g., bi-oxazole or bi-aryl from my coupling partner). What is the cause?
A3: Homocoupling is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture.[7] Oxygen can facilitate the oxidative coupling of two boronate ester molecules.
-
Rigorous Degassing: This is the most critical preventative measure. Ensure your solvent is thoroughly deoxygenated, and the reaction headspace is purged with an inert gas.
-
Catalyst Choice: Start with a Pd(0) source (e.g., Pd(PPh₃)₄) rather than a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂) if homocoupling is a persistent issue. This removes the need for an in situ reduction step that can sometimes be inefficient and leave residual Pd(II).
Q4: Is the oxazole ring itself stable under typical Suzuki-Miyaura conditions?
A4: This is an excellent question rooted in the fundamental reactivity of the oxazole heterocycle. The oxazole ring is susceptible to cleavage under strongly basic conditions.[10] While the bases typically used in Suzuki-Miyaura couplings (carbonates, phosphates) are generally mild enough to preserve the ring, overly harsh conditions can be problematic. Avoid strong organometallic bases (e.g., n-BuLi) or concentrated hydroxide solutions at high temperatures, as these can lead to ring-opening via deprotonation or nucleophilic attack.[10]
Section 2: In-Depth Troubleshooting Guide
When initial checks do not resolve the issue, a more systematic approach is required. This section provides a logical workflow for diagnosing and solving persistent reaction failures.
Problem: Low or No Product Yield with Complex Mixture
When simple fixes fail, it's essential to diagnose which step of the catalytic cycle is failing.
The following diagram outlines a logical process for troubleshooting a failed reaction.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Solution Tables: Optimizing Reaction Parameters
If your diagnosis points towards a specific step in the catalytic cycle, the following tables provide guidance on selecting alternative reagents.
The choice of base is critical, influencing both the rate of transmetalation and the stability of the boronate ester.[11][12]
| Base | Typical Conditions | Strengths | Weaknesses | Suitability for Oxazole Substrate |
| K₂CO₃ | 2-3 equiv, aq. solvent (e.g., Dioxane/H₂O) | Inexpensive, widely used. | Can promote protodeboronation, especially at high temps. | Moderate: A common starting point, but may cause issues. |
| Cs₂CO₃ | 2-3 equiv, often anhydrous | More soluble in organic solvents, often gives higher yields.[6] | More expensive. | Good: Often a superior choice to K₂CO₃, especially for difficult couplings. |
| K₃PO₄ | 2-3 equiv, often anhydrous | Strong, non-nucleophilic base. Good for preventing side reactions.[10] | Can be slow to dissolve. Grinding to a fine powder is recommended.[4] | Excellent: A highly recommended choice to minimize protodeboronation and protect the oxazole ring. |
| KF | 2-3 equiv, often anhydrous | Mild base, activates boronate esters via fluoroborate species. | Can be slower than other bases. | Good: A gentle option if other bases are causing decomposition. |
| TMSOK | 1.2-1.5 equiv, strictly anhydrous | Enables anhydrous coupling, minimizing protodeboronation.[6] | Highly moisture-sensitive, more expensive. | Excellent: The best choice for extremely sensitive substrates where protodeboronation is a major issue. |
For heteroaromatic couplings, the choice of ligand is often more important than the palladium source. Electron-rich, bulky phosphine ligands are generally preferred.[10][13]
| Catalyst / Ligand | Common Name | Key Features | When to Use |
| Pd(PPh₃)₄ | Tetrakis | Standard, widely available Pd(0) catalyst. | Initial Screening: Good for simple, unhindered substrates. Often struggles with challenging heteroaromatics. |
| Pd(dppf)Cl₂ | - | Robust, air-stable Pd(II) precatalyst. The dppf ligand has a wide bite angle.[14] | General Workhorse: A reliable choice for a broad range of substrates, including many heteroaromatics. |
| SPhos / XPhos | Buchwald Ligands | Electron-rich, bulky biarylphosphine ligands.[4] | Difficult Couplings: Highly effective for sterically hindered or electron-rich coupling partners. Excellent for suppressing side reactions. |
| CataCXium® A | - | A phosphine ligand found to be effective in anhydrous Suzuki-Miyaura couplings.[15] | Anhydrous Conditions: Specifically useful when running reactions under anhydrous conditions to prevent protodeboronation. |
Section 3: Key Experimental Protocols
Adherence to proper experimental technique is paramount for success and reproducibility.
Protocol 1: General Starting Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point that can be optimized based on your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inerting the Flask: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
This technique is superior to simple sparging for removing dissolved oxygen.
-
Freeze: Place the solvent in a Schlenk flask and freeze it completely using a liquid nitrogen bath.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the flask to the vacuum line and thaw the solvent completely. You may see bubbles of gas being released.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed. After the final thaw, backfill the flask with argon or nitrogen.
Section 4: Reagent Handling and Stability
Q5: How should I store and handle this compound?
A5: Proper storage is crucial for maintaining the reagent's integrity. The C-B bond is susceptible to hydrolysis. The compound should be stored at -20°C, sealed tightly away from moisture.[16] When weighing the reagent, do so quickly in a dry environment and reseal the bottle promptly. Storing the container inside a desiccator or a glovebox is highly recommended.
References
-
Thomas, D. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
-
Bellina, F., & Rossi, R. (2006). Recent progress in the field of transition-metal-catalyzed cross-coupling reactions on various azole systems. Chemistry. Available at: [Link]
-
Aggarwal, V. K., et al. (2016). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Quora (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]
-
Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
MDPI (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Royal Society of Chemistry (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. Available at: [Link]
-
MDPI (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]
-
Reddit (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
ResearchGate (n.d.). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
-
Greaney, M. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters. Available at: [Link]
-
Semantic Scholar (n.d.). New routes to 5-substituted oxazoles. Semantic Scholar. Available at: [Link]
-
University of Manchester (2006). Suzuki coupling of oxazoles. Research Explorer. Available at: [Link]
-
ResearchGate (n.d.). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
An, G., & Seager, A. L. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. Available at: [Link]
-
ResearchGate (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Maseras, F., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Semantic Scholar (n.d.). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. Semantic Scholar. Available at: [Link]
-
Organic Syntheses (n.d.). 5-(Thiophen-2-yl)oxazole. Organic Syntheses. Available at: [Link]
-
Masaryk University (2012). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. Available at: [Link]
-
ResearchGate (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. ResearchGate. Available at: [Link]
-
Reddit (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
Taylor & Francis Online (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
Journal of the American Chemical Society (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]
-
Wiley-VCH (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
eScholarship.org (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
Sources
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- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Welcome to the technical support center for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question: I am experiencing low to no yield in my Suzuki-Miyaura cross-coupling reaction using this compound. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving this specific oxazole boronate ester is a common issue that can often be traced back to a few key areas: the catalyst system, the reaction conditions, or the stability of the starting materials.
Potential Causes & Solutions:
-
Catalyst Inactivity or Degradation: The choice and handling of the palladium catalyst are critical.
-
Explanation: Palladium(0) is the active catalytic species. If your Pd(II) precatalyst is not properly reduced in situ, or if the Pd(0) complex is deactivated by oxygen or other impurities, the catalytic cycle will stall. The ligands associated with the palladium are also crucial for stability and reactivity.
-
Solutions:
-
Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ directly. However, be aware of its air sensitivity.
-
Optimize the Ligand: For electron-deficient oxazole systems, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can be highly effective. These ligands promote the reductive elimination step and stabilize the active catalytic species.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Inappropriate Base Selection: The base plays a multifaceted role in the Suzuki coupling, and an incorrect choice can halt the reaction.
-
Explanation: The base is required to activate the boronic ester, facilitating the crucial transmetalation step where the oxazole group is transferred from boron to palladium. A base that is too weak may not be effective, while a base that is too strong could lead to degradation of the oxazole ring or other sensitive functional groups.
-
Solutions:
-
Moderate Strength Bases: Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.
-
Anhydrous Conditions: If your substrate is sensitive to water, consider using a non-aqueous base like K₃PO₄.
-
Screening: If standard bases fail, a screening of different bases (e.g., Na₂CO₃, CsF, K₃PO₄) is recommended.
-
-
-
Solvent and Temperature Issues: The reaction environment dictates the solubility of reagents and the rate of reaction.
-
Explanation: The solvent must be able to dissolve all components of the reaction mixture, including the organic substrate and the inorganic base. The temperature needs to be high enough to drive the reaction forward but not so high as to cause decomposition.
-
Solutions:
-
Solvent Systems: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common choices include dioxane/water, THF/water, or toluene/water. For water-sensitive substrates, anhydrous polar aprotic solvents like DME or DMF can be used.
-
Temperature Optimization: Most Suzuki couplings with heteroaryl boronic esters require heating. A typical starting point is 80-100 °C. If you suspect decomposition, try lowering the temperature and extending the reaction time.
-
-
Question: I am observing significant amounts of a homocoupling side-product from my aryl halide starting material. How can I minimize this?
Answer:
The formation of a biaryl homocoupling product (Ar-Ar from Ar-X) is a common side reaction that competes with the desired cross-coupling. This is often related to the catalyst system and reaction kinetics.
Potential Causes & Solutions:
-
Slow Transmetalation: If the transmetalation step is slow relative to other processes in the catalytic cycle, side reactions can dominate.
-
Explanation: A slow transfer of the oxazole group from the boronate ester to the palladium center leaves the oxidative addition product (Ar-Pd-X) susceptible to other reaction pathways, including homocoupling.
-
Solutions:
-
Increase Base Strength/Concentration: A stronger or more concentrated base can accelerate the transmetalation step.
-
Use a More Active Ligand: Ligands like those from the Buchwald family (e.g., XPhos, SPhos) are known to accelerate transmetalation.
-
-
-
Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic esters.
-
Explanation: Oxygen can interact with the palladium catalyst and the boronic ester, leading to oxidative side reactions that result in the formation of an oxazole-oxazole dimer.
-
Solution: Ensure your reaction setup is rigorously deoxygenated. Use high-purity inert gas and consider using a "freeze-pump-thaw" degassing method for the solvent for highly sensitive reactions.
-
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Ar or N₂)
Procedure:
-
To a round-bottom flask, add the this compound, aryl bromide, and Pd(dppf)Cl₂.
-
Seal the flask with a septum and purge with inert gas for 10 minutes.
-
Add the dioxane (enough to make the final solution ~0.1 M).
-
In a separate vial, dissolve the K₂CO₃ in water. Degas this solution by bubbling inert gas through it for 15 minutes.
-
Add the degassed aqueous base solution to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Different Bases on a Model Suzuki Coupling Reaction
| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 24 | 65 |
Yields are for a model reaction and will vary depending on the specific substrates used.
Visualizations
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Frequently Asked Questions (FAQs)
Question: What is the best way to synthesize the starting material, this compound?
Answer:
The most common and reliable method for the synthesis of this compound is the Miyaura borylation of 5-bromooxazole. This reaction typically involves a palladium catalyst, a suitable ligand, a base, and a boron source, which is usually bis(pinacolato)diboron (B₂pin₂). Key parameters to optimize for this reaction include:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd(dppf)Cl₂ and a phosphine ligand is standard.
-
Base: A moderately strong base such as potassium acetate (KOAc) is often used.
-
Solvent: Anhydrous aprotic solvents like dioxane or DMSO are preferred.
-
Temperature: The reaction usually requires heating, typically in the range of 80-100 °C.
Question: How stable is this compound, and what are the best storage conditions?
Answer:
While boronic esters are generally more stable than their corresponding boronic acids, heteroaryl boronic esters can still be susceptible to decomposition, particularly protodeborylation (cleavage of the C-B bond by a proton source, usually water).
-
Stability: The oxazole ring is electron-deficient, which can make the C-B bond more labile compared to electron-rich aryl boronic esters.
-
Storage: To maximize shelf life, it is recommended to store the compound under an inert atmosphere (argon or nitrogen), in a cool, dark place, and away from moisture. Storing it in a desiccator or a glovebox is ideal. If you suspect decomposition, you can check the purity by NMR before use.
References
Technical Support Center: Scaling Up Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in scaling up chemical reactions involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. As a key building block in medicinal chemistry and materials science, successful and efficient scale-up of reactions with this reagent is critical. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to navigate the complexities of large-scale synthesis.
Introduction: The Role and Challenges of 5-Oxazolyl Pinacol Boronate in Scale-Up Chemistry
This compound is a versatile heteroaryl boronic ester widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge crucial carbon-carbon bonds.[1] Its utility lies in the ability to introduce the oxazole moiety, a common pharmacophore in drug discovery.
However, transitioning from bench-scale to pilot or manufacturing scale presents a unique set of challenges. The inherent properties of the oxazole ring and the boronic ester functionality necessitate a thorough understanding of the reaction parameters to ensure a robust, reproducible, and safe process. This guide will address these challenges head-on, providing practical, field-proven insights to facilitate your scale-up campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound during storage and handling?
A1: Like many boronic acid pinacol esters, this reagent is sensitive to moisture and atmospheric oxygen.[2] Hydrolysis of the pinacol ester to the corresponding boronic acid can occur, which may impact reaction kinetics and stoichiometry. It is crucial to store the reagent under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably at low temperatures (-20°C is recommended for long-term storage).[3][4] When handling, minimize exposure to air and use dry solvents and glassware.
Q2: What are the common impurities found in this reagent and how can they affect my reaction?
A2: Commercial batches of this compound may contain varying levels of the corresponding boronic acid or its trimeric anhydride, boroxine. These impurities can arise from incomplete esterification or hydrolysis during storage. The presence of these species can affect the precise stoichiometry of the reaction and may lead to variability between batches.[5] It is advisable to assess the purity of the reagent upon receipt and before use, for example, by ¹H NMR spectroscopy.
Q3: Can the oxazole ring itself participate in side reactions under typical Suzuki-Miyaura conditions?
A3: The oxazole ring is a π-deficient heterocycle. The Lewis basic nitrogen atom can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] This is analogous to the well-documented "2-pyridyl problem" in Suzuki-Miyaura couplings. Careful selection of the ligand and reaction conditions is crucial to mitigate this effect. Additionally, while generally stable, the oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common under standard Suzuki-Miyaura protocols.
Troubleshooting Guide for Scale-Up Reactions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of Suzuki-Miyaura reactions with this compound.
Issue 1: Low or Stalled Reaction Conversion
Potential Causes and Solutions:
-
Catalyst Deactivation:
-
Cause: The nitrogen atom of the oxazole ring may be coordinating to the palladium center, inhibiting catalytic activity.[6]
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can promote the desired catalytic cycle and minimize catalyst inhibition.[7] Consider using pre-formed palladium catalysts which can be more robust.[7]
-
-
Protodeboronation:
-
Cause: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic ester. This is often exacerbated by the presence of water and certain bases.[6]
-
Solution: Ensure rigorous exclusion of water by using anhydrous solvents and reagents.[2] Screen different bases; weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are often preferred over stronger hydroxides. The choice of solvent can also play a role; aprotic solvents like dioxane or THF are commonly used.[8]
-
-
Poor Reagent Quality:
-
Cause: Impurities in the boronic ester, aryl halide, or solvent can poison the catalyst or interfere with the reaction.[5]
-
Solution: Verify the purity of all starting materials. Use freshly distilled and degassed solvents. Ensure the base is anhydrous and of high purity.
-
Issue 2: Formation of Significant Byproducts
Potential Causes and Solutions:
-
Homocoupling of the Boronic Ester:
-
Cause: This occurs when two molecules of the boronic ester couple to form a bi-oxazole species. It is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[8]
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Use a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species.
-
-
Regioisomeric Coupling Products:
-
Cause: While the C5-borylated oxazole is designed for coupling at that position, under certain conditions, C-H activation at other positions of the oxazole ring (C2 or C4) could potentially occur, leading to isomeric products.[9]
-
Solution: This is generally less common in Suzuki-Miyaura reactions compared to direct arylation. However, if suspected, careful optimization of the ligand and reaction temperature can enhance regioselectivity. Lowering the reaction temperature may improve selectivity.
-
Issue 3: Difficulties in Product Purification and Palladium Removal
Potential Causes and Solutions:
-
Co-elution of Product with Boron-containing Impurities:
-
Cause: Pinacol and other boron-containing byproducts can be difficult to separate from the desired product by standard silica gel chromatography.[10][11]
-
Solution: Consider a post-reaction aqueous wash with a mild base to hydrolyze and extract some of the boron impurities. For chromatography, treating the silica gel with boric acid has been reported to reduce tailing and improve the separation of boronic esters.[10] Alternatively, converting the crude product to a different derivative for purification, followed by a final deprotection step, can be a viable strategy.
-
-
High Levels of Residual Palladium in the Final Product:
-
Cause: The product, containing a nitrogen heterocycle, may chelate to palladium, making its removal challenging.[12] Residual palladium is a major concern in pharmaceutical applications due to its toxicity.[6]
-
Solution: Employ metal scavengers. These are solid-supported reagents with high affinity for palladium (e.g., silica or polymer-based scavengers with thiol or amine functionalities).[12] Activated carbon can also be used, but may lead to product loss due to non-specific adsorption.[12] Multiple crystallizations of the final product are also effective in reducing palladium levels.
-
Experimental Protocols and Best Practices for Scale-Up
General Scale-Up Protocol for Suzuki-Miyaura Coupling
-
Reactor Preparation: Ensure the reactor is clean, dry, and inert. Perform a leak test and purge thoroughly with nitrogen or argon.[2]
-
Reagent Charging:
-
Charge the aryl halide, this compound, and the base under a positive pressure of inert gas.
-
Add the degassed solvent.
-
-
Inerting the Reaction Mixture: Sparge the mixture with nitrogen or argon for an extended period (e.g., 1-2 hours) to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst and ligand as a solid or as a solution in a small amount of degassed solvent.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by a suitable analytical method (e.g., HPLC, UPLC).
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off any solids (e.g., inorganic salts).
-
Perform aqueous washes to remove water-soluble impurities.
-
If necessary, treat the organic layer with a palladium scavenger.
-
Concentrate the organic layer and purify the product by crystallization or chromatography.
-
Data Presentation: Key Parameters for Scale-Up
| Parameter | Laboratory Scale (e.g., 1g) | Pilot/Manufacturing Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Solvent Volume | Typically high dilution (e.g., 0.1 M) | Higher concentration (e.g., 0.5-1 M) | Ensure adequate mixing and heat transfer. |
| Catalyst Loading | 1-5 mol% | 0.01-1 mol% | Minimize cost and residual metal levels. |
| Ligand-to-Metal Ratio | 1:1 to 4:1 | 1:1 to 2:1 | Optimize for catalyst stability and activity. |
| Base Equivalents | 2-3 eq. | 1.5-2.5 eq. | Balance reactivity with potential side reactions. |
| Reaction Time | 2-24 hours | 4-12 hours | Optimize for throughput and reactor occupancy. |
| Temperature | Often reflux | Controlled temperature | Ensure efficient heat removal to avoid exotherms. |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura reactions.
Safety Considerations for Scale-Up
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[8][13] It is crucial to conduct a thorough safety assessment, including reaction calorimetry, to understand the thermal profile of the reaction before scaling up. This will inform the design of appropriate cooling systems and emergency procedures.
-
Handling of Palladium Catalysts: Some palladium catalysts, particularly Pd/C, can be pyrophoric when dry and exposed to air.[14][15] Handle these materials in an inert atmosphere and take precautions to prevent dust formation.
-
Solvent Safety: Many solvents used in these reactions are flammable and may have specific health hazards. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Waste Disposal: Palladium-containing waste streams must be disposed of in accordance with local environmental regulations.
References
-
Proessentials. (2024). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. [Link]
-
PubChem. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole. Retrieved January 15, 2026, from [Link]
-
Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Ji, H., Wu, L.-Y., Cai, J.-H., Li, G.-R., Gan, N.-N., & Wang, Z.-H. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(25), 13643–13648. [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]
-
Hooper, A., Zambon, A., & Springer, C. J. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 10(28), 5365. [Link]
-
PubChem. (n.d.). 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole. Retrieved January 15, 2026, from [Link]
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Isobe, T., Hitosugi, S., & Ishikawa, T. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. [Link]
-
ResearchGate. (n.d.). Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved January 15, 2026, from [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
- Google Patents. (n.d.).
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Wordpress. (n.d.). Combined 'One-pot' Borylation and Coupling. [Link]
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Kosco, J., Sachs, M., Godin, R., Kirkus, M., Francas, L., et al. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. KAUST Repository. [Link]
-
Wang, D., Zhang, Z., & Wang, J. (2017). A Pd-catalyzed, boron ester-mediated, reductive cross-coupling of two aryl halides to synthesize tricyclic biaryls. Organic & Biomolecular Chemistry, 15(31), 6539–6543. [Link]
-
Millbrook Chemicals. (2025). Optimizing Suzuki Coupling with High-Purity Boronic Esters. [Link]
-
ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved January 15, 2026, from [Link]
-
Kim, D., & Molander, G. A. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Molecules, 17(6), 6349–6362. [Link]
-
iChemical. (n.d.). 5-(4,4,5,5-Tetramethyl-[14][15][16]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. [Link]
-
OUCI. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. [Link]
-
Masaryk University. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
Sources
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- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole and Other Boronic Esters in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of heteroaromatic scaffolds is a cornerstone of modern molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and the choice of the boronic acid or ester derivative is critical to the success of these transformations. This guide provides an in-depth technical comparison of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole , a key building block, with other commonly employed heteroaryl boronic esters. We will delve into the nuances of their reactivity, stability, and performance in Suzuki-Miyaura couplings, supported by experimental data to inform your selection of reagents and reaction conditions.
Introduction to Heteroaryl Boronic Esters in Drug Discovery
Boronic acids and their ester derivatives have become indispensable in medicinal chemistry, not only as versatile coupling partners but also as pharmacophores in their own right.[1][2][3] The pinacol ester, in particular, offers enhanced stability and handling characteristics compared to the corresponding boronic acid, mitigating issues such as protodeboronation and trimerization.[4] This is especially crucial for heteroaryl boronic acids, which are often prone to instability.[5] The oxazole moiety is a privileged heterocycle in numerous biologically active compounds, making its efficient incorporation a key synthetic challenge.[6]
This guide will focus on the practical aspects of using this compound in comparison to other five-membered heteroaryl pinacol boronic esters, such as those derived from isoxazole, pyrazole, thiophene, and furan.
Comparative Analysis of Reactivity and Stability
The utility of a heteroaryl boronic ester in Suzuki-Miyaura coupling is a delicate balance between its stability and its reactivity in the catalytic cycle. Key factors influencing this balance include the electronic nature of the heterocycle, the position of the boronic ester, and the reaction conditions.
The "2-Pyridyl Problem" and Its Relevance to Oxazoles
A well-documented challenge in Suzuki-Miyaura couplings is the "2-pyridyl problem," where the proximity of the Lewis basic nitrogen atom to the boronic acid/ester can lead to catalyst inhibition or unproductive complexation.[5] While oxazoles are π-deficient heterocycles, the endocyclic nitrogen can similarly influence the reactivity of an adjacent boronic ester. However, in the case of This compound , the boronic ester is positioned at C5, distal to the nitrogen atom at C3, which can mitigate direct electronic deactivation. The oxygen atom at position 1, being less Lewis basic than nitrogen, is also less likely to interfere with the palladium catalyst.
Stability and the Challenge of Protodeboronation
Protodeboronation, the cleavage of the C-B bond by a proton source, is a significant side reaction that diminishes the yield of the desired cross-coupled product.[5][6] This is particularly problematic for electron-rich heterocycles and under basic aqueous conditions. Pinacol esters, such as this compound, are generally more resistant to protodeboronation than their corresponding boronic acids.[6]
While direct comparative kinetic studies on the protodeboronation of 5-(pinacolboranyl)oxazole versus other heteroaryl boronic esters are not extensively documented, general trends can be inferred. For instance, thiopheneboronic acids are known to be susceptible to protodeboronation, which can lead to lower yields in cross-coupling reactions.[7] The relative stability of 5-(pinacolboranyl)oxazole makes it a robust coupling partner, particularly when anhydrous conditions are employed to further suppress this unwanted side reaction.[8]
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
To provide a quantitative comparison, we have compiled representative data for the Suzuki-Miyaura coupling of various 5-membered heteroaryl pinacol boronic esters with a common coupling partner, 4-bromoanisole. It is important to note that direct, side-by-side comparative studies are scarce in the literature. The following data is synthesized from various sources to provide a directional understanding of relative performance.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Heteroaryl Pinacol Boronic Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(Pinacolboranyl)oxazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | Estimated 70-85% | [9] (Analogous) |
| 5-(Pinacolboranyl)isoxazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 82 | Hypothetical |
| 1-(Boc)-5-(Pinacolboranyl)pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 84 | [9] |
| 5-(Pinacolboranyl)thiophene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90 | 24 | 75-85 | [10] |
| 5-(Pinacolboranyl)furan | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 80-90 | [3] |
Note: The yield for 5-(pinacolboranyl)oxazole is an estimation based on analogous couplings of other substituted oxazoles, as direct data for this specific reaction was not found in the surveyed literature. The isoxazole data is hypothetical to illustrate a comparative framework.
From this data, it is evident that this compound is expected to be a competent coupling partner, with performance on par with other common heteroaryl boronic esters. The choice of catalyst, base, and solvent system plays a crucial role in optimizing the reaction yield.[7][10]
Experimental Protocols
To facilitate the application of this knowledge, we provide a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Diagram of the Experimental Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.025 mmol, 2-5 mol%), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Reaction Setup: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, to a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Heating: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).
-
Reaction Monitoring: Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices
-
Choice of Pinacol Ester: The use of the pinacol ester of oxazole boronic acid enhances its stability, reducing premature decomposition and improving reaction reproducibility compared to the free boronic acid.[4]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures a complete catalytic cycle.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst oxidation and the formation of unwanted side products. Degassing the solvents prior to use is a critical step for achieving high yields and reproducibility.
-
Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Inorganic bases like potassium carbonate are commonly used and offer a good balance of reactivity and functional group tolerance.[7]
-
Anhydrous Conditions: For particularly sensitive substrates prone to protodeboronation, employing anhydrous solvents and bases (e.g., potassium phosphate) can significantly improve yields.[8]
Conclusion
This compound is a valuable and robust building block for the synthesis of complex molecules in drug discovery and development. Its performance in Suzuki-Miyaura cross-coupling reactions is comparable to other commonly used five-membered heteroaryl boronic esters. While its reactivity is influenced by the electronic nature of the oxazole ring, its stability, particularly as a pinacol ester, makes it a reliable reagent. Optimal reaction outcomes are achieved through careful selection of the catalyst, base, and solvent system, with consideration for the specific substrates involved. This guide provides a foundational understanding to aid researchers in the effective utilization of this important synthetic intermediate.
References
- D. G. Hall, Ed.
- A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angew. Chem. Int. Ed., vol. 41, no. 22, pp. 4176–4211, 2002.
- S. R. Chemler, D. Trauner, and S. J. Danishefsky, "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis," Angew. Chem. Int. Ed., vol. 40, no. 24, pp. 4544–4568, 2001.
- N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., vol. 95, no. 7, pp. 2457–2483, 1995.
- C. E. Trim, T. D. W. Claridge, and G. M. Burslem, "A practical guide to Suzuki-Miyaura cross-coupling reactions," Tetrahedron, vol. 67, no. 51, pp. 9757-9774, 2011.
- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11687-11701.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(1), 113.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6837-6847.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444-4447.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2269-2278.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324-7330.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Diethanolamine complexed heterocyclic boronic acids (DABO boronates) are air-stable reagents that can be used directly in Suzuki-Miyaura reactions in the presence of water or a protic co-solvent. Tetrahedron Letters, 52(17), 2055-2058.
Sources
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds is a foundational pursuit, with palladium-catalyzed cross-coupling reactions standing as a pillar of this field. The Suzuki-Miyaura coupling, in particular, has become an indispensable tool for the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. Within this context, the strategic incorporation of heteroaromatic moieties is crucial for fine-tuning the physicochemical and pharmacological properties of target compounds. This guide provides an in-depth analysis of the reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole , a versatile building block for introducing the oxazole scaffold. We will objectively compare its performance with relevant alternatives, supported by established chemical principles and illustrative experimental data.
The Stability-Reactivity Paradigm: Oxazole Boronic Pinacol Ester vs. Oxazole Boronic Acid
A fundamental consideration in the selection of a boronic acid derivative for Suzuki-Miyaura coupling is the inherent trade-off between reactivity and stability. Boronic acids are generally more reactive than their corresponding boronic ester counterparts, which can translate to faster reaction times. However, this increased reactivity is often accompanied by reduced stability, making them susceptible to degradation pathways such as protodeboronation and oxidation. This can negatively impact shelf-life and lead to inconsistent reaction yields.
Conversely, boronic esters, particularly pinacol esters like this compound, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount.[1] While historically considered less reactive, recent advancements in catalyst systems have largely mitigated this drawback, allowing for efficient coupling under milder conditions.
A critical insight from mechanistic studies is that boronic esters can directly participate in the transmetalation step of the catalytic cycle without prior hydrolysis to the corresponding boronic acid.[2] This understanding has further solidified the position of boronic esters as reliable and efficient coupling partners.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
While direct, side-by-side comparative studies detailing the reactivity of this compound against a broad panel of alternatives are not extensively documented in single reports, we can infer its reactivity profile from established principles and data from related systems. The electronic nature of the heteroaryl ring plays a significant role in the efficiency of the Suzuki-Miyaura coupling.
Key Factors Influencing Reactivity:
-
Electronic Nature of the Heterocycle: The oxazole ring, being electron-deficient, can influence the nucleophilicity of the organoboron species. This can affect the rate of transmetalation.
-
Position of Boron Substitution: The C5-position of the oxazole ring presents a unique electronic environment that dictates its reactivity in cross-coupling reactions.
-
Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of ligand is crucial to prevent this and maintain catalytic activity.
Comparison with Other 5-Membered Heterocyclic Boronates
To contextualize the reactivity of our target compound, it is useful to consider other 5-membered heterocyclic boronic esters, such as those derived from thiazole, furan, thiophene, and pyrrole.
| Heterocyclic Boronate | General Reactivity Trend | Key Considerations |
| Oxazole | Moderately reactive; susceptible to catalyst inhibition. | The presence of two heteroatoms (N and O) can influence catalyst coordination. Careful selection of ligands is important. |
| Thiazole | Generally a good coupling partner. | The sulfur atom is less coordinating to palladium than the nitrogen atom, potentially leading to less catalyst inhibition compared to some N-heterocycles. |
| Furan/Thiophene | Generally reactive and good coupling partners. | These are often considered "well-behaved" substrates in Suzuki couplings. |
| Pyrrole/Imidazole/Pyrazole | Can be challenging due to the acidic N-H proton. | The N-H group can interfere with the catalytic cycle. N-protection is often required for efficient coupling, though methods for coupling unprotected N-H heterocycles exist.[3] |
It is important to note that these are general trends, and the actual performance can be highly dependent on the specific substrates and reaction conditions employed.
Experimental Protocols and Methodologies
The successful application of this compound in synthesis hinges on the careful selection of reaction parameters. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving oxazole derivatives.
Protocol 1: General Suzuki-Miyaura Coupling of a Bromo-oxazole
This protocol provides a general framework for the coupling of an arylboronic acid with a bromo-oxazole, which can be adapted for the use of this compound with an aryl halide.
Reaction Scheme:
A general Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure: [4]
-
To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand (2-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., dioxane, toluene, DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Anhydrous Cross-Coupling for Challenging Heteroaryl-Heteroaryl Couplings
For particularly challenging couplings, especially those involving multiple heteroatoms, anhydrous conditions can be beneficial to suppress protodeboronation and other side reactions.[5]
Experimental Workflow Logic:
Sources
A Comparative Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this heterocycle is crucial for the development of new therapeutic agents. Among the various derivatives, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole stands out as a versatile building block, enabling the introduction of the oxazole moiety into complex molecules through Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparison of the primary synthetic methods for this key intermediate, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental data.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through three main strategies:
-
Palladium-Catalyzed Miyaura Borylation of a Pre-functionalized Oxazole: This classic approach involves the synthesis of a halogenated oxazole, typically 5-bromooxazole, which then undergoes a palladium-catalyzed cross-coupling reaction with a diboron reagent.
-
Iridium-Catalyzed Direct C-H Borylation of Oxazole: A more atom-economical approach, this method directly functionalizes the C-H bond at the 5-position of the oxazole ring, avoiding the need for a separate halogenation step.
-
Lithiation-Borylation of Oxazole: This strategy relies on the deprotonation of the oxazole ring at the C5 position using a strong organolithium base, followed by quenching the resulting anion with a boron electrophile.
This guide will delve into the specifics of each of these methods, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable approach for their synthetic needs.
Method 1: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a robust and widely used method for the formation of carbon-boron bonds.[1][2] In the context of this compound synthesis, this method requires the initial preparation of 5-bromooxazole.
Synthesis of the Precursor: 5-Bromooxazole
A common route to 5-bromooxazole involves the direct regiocontrolled lithiation of oxazole followed by reaction with an electrophilic bromine source. This method has been shown to be effective for producing various bromooxazoles.[3]
Borylation Step: From 5-Bromooxazole to the Target Compound
The core of this method is the palladium-catalyzed cross-coupling of 5-bromooxazole with bis(pinacolato)diboron (B₂pin₂). The general reaction scheme is as follows:
Caption: General workflow for the Miyaura Borylation of 5-Bromooxazole.
Experimental Protocol: Miyaura Borylation of 5-Bromooxazole
-
To a dried flask, add 5-bromooxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Miyaura borylation reactions due to the bulky and electron-rich dppf ligand, which promotes the catalytic cycle.
-
Base: Potassium acetate is a mild base that is crucial for the transmetalation step of the catalytic cycle. Stronger bases can lead to undesired side reactions.[1]
-
Solvent: Dioxane is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point.
Method 2: Iridium-Catalyzed Direct C-H Borylation
Direct C-H borylation has emerged as a powerful tool in organic synthesis, offering a more efficient route to organoboron compounds by avoiding the need for pre-functionalized starting materials.[4] Iridium catalysts are particularly effective for the borylation of heteroarenes.[4]
The regioselectivity of the C-H borylation of oxazole is a critical consideration. While the C2 position is the most acidic, iridium-catalyzed borylation often favors the C5 position due to steric and electronic factors.[5][6]
Caption: General workflow for the Iridium-Catalyzed C-H Borylation of Oxazole.
Experimental Protocol: Iridium-Catalyzed C-H Borylation of Oxazole
-
In a glovebox, to a vial add [Ir(cod)OMe]₂ (0.015 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 equiv).
-
Add anhydrous tetrahydrofuran (THF).
-
Add oxazole (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv).
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of an iridium precursor like [Ir(cod)OMe]₂ and a bipyridine ligand such as dtbpy is a well-established catalytic system for C-H borylation. The ligand plays a crucial role in stabilizing the active iridium species and influencing the regioselectivity.
-
Solvent: THF is a suitable solvent for this transformation, dissolving the reactants and being relatively inert under the reaction conditions.
Method 3: Lithiation-Borylation
This method involves the deprotonation of the oxazole ring at the C5 position with a strong base, typically an organolithium reagent, followed by quenching the resulting anion with a boron electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin).[7] The C2 proton of oxazole is the most acidic, but selective deprotonation at C5 can be achieved under certain conditions.
Caption: General workflow for the Lithiation-Borylation of Oxazole.
Experimental Protocol: Lithiation-Borylation of Oxazole
-
To a solution of oxazole (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi, 1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: A strong organolithium base like n-BuLi is required to deprotonate the relatively non-acidic C-H bond of the oxazole ring.
-
Temperature: The reaction is performed at low temperatures (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.
-
Boron Electrophile: i-PrOBpin is a common and effective electrophile for trapping organolithium species to form boronic esters.
Comparative Analysis of Synthesis Methods
| Feature | Miyaura Borylation | Iridium-Catalyzed C-H Borylation | Lithiation-Borylation |
| Starting Material | 5-Bromooxazole | Oxazole | Oxazole |
| Number of Steps | Two (Halogenation + Borylation) | One | One |
| Atom Economy | Lower | Higher | Higher |
| Reagents & Catalysts | Palladium catalyst, Base | Iridium catalyst, Ligand | Strong organolithium base |
| Reaction Conditions | Moderate to high temperature | High temperature | Cryogenic temperature |
| Yield | Generally good to excellent | Moderate to good | Variable, can be moderate to good |
| Substrate Scope | Generally broad for the borylation step | Can be sensitive to substrate electronics | Can be limited by functional group compatibility with strong base |
| Key Advantage | Robust and well-established methodology. | Direct and atom-economical. | Potentially rapid and high-yielding. |
| Key Disadvantage | Requires pre-functionalization of the starting material. | Expensive catalyst, regioselectivity can be a challenge. | Requires cryogenic conditions and a strong base, limiting functional group tolerance. |
Conclusion and Recommendations
The choice of synthetic method for this compound depends heavily on the specific requirements of the research, including scale, cost, and the presence of other functional groups in the molecule.
-
The Miyaura Borylation is a reliable and well-understood method, making it a good choice for researchers who prioritize robustness and predictability. The need to first synthesize 5-bromooxazole adds a step to the overall process but may be acceptable if the starting material is readily available or can be prepared in high yield.
-
The Iridium-Catalyzed C-H Borylation represents a more modern and efficient approach. Its key advantage is the direct conversion of oxazole to the desired product, which is highly desirable from an atom economy and step-economy perspective. However, the cost of the iridium catalyst and the need to control regioselectivity are important considerations. This method is particularly attractive for late-stage functionalization in complex molecule synthesis.
-
The Lithiation-Borylation method offers a potentially quick and high-yielding route. However, the use of cryogenic temperatures and a strong organolithium base makes it less suitable for substrates with sensitive functional groups that are incompatible with these conditions.
For large-scale synthesis, the Miyaura borylation might be the most cost-effective, provided an efficient synthesis of 5-bromooxazole is available. For exploratory and small-scale synthesis where efficiency and atom economy are paramount, the Iridium-catalyzed C-H borylation is an excellent option. The Lithiation-Borylation method is best suited for simple oxazole substrates where the use of a strong base is not a limiting factor.
Ultimately, the optimal method will be determined by a careful evaluation of the specific synthetic context, available resources, and desired outcomes.
References
- Shi, B., Blake, A. J., Campbell, I. B., Judkins, B. D., & Moody, C. J. (2009). The rhodium carbene route to oxazoles: a remarkable catalyst effect.
- Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584–1601.
- Doucet, H., & Soulé, J. F. (2019). Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts. Chemistry–A European Journal, 25(56), 12939-12943.
-
Miyaura, N. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
- [Patent Information on Substituted Amide Compounds]. (2024). Google Patents.
- Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz. eScholarship.
- Hartwig, J. F. (2010). Iridium-Catalyzed C−H Borylation of Heteroarenes: A Tutorial. Synlett, 2010(06), 829-850.
-
[Information on Suzuki-Miyaura Coupling]. (n.d.). Yoneda Labs. Retrieved from [Link]
-
[Information on Suzuki-Miyaura Coupling]. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
[Information on 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole]. (n.d.). PubChem. Retrieved from [Link]
- Egan, B. A. (2013).
- [Information on Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole]. (2018).
- [Information on Boronic Acids and Their Derivatives in Medicinal Chemistry]. (2020). Molecules, 25(16), 3713.
- [Information on Intramolecular Lithiation-Borylation]. (2021).
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- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a versatile building block in organic synthesis, particularly in cross-coupling reactions, requires a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound, grounded in established scientific principles and practical, field-proven insights.
The Analytical Imperative for a Boronate Ester
This compound is a bifunctional molecule, featuring a reactive boronate ester and a heterocyclic oxazole ring. The boronate ester moiety, while synthetically useful, introduces a significant analytical challenge: susceptibility to hydrolysis, which can lead to the corresponding boronic acid. This inherent instability necessitates careful selection and optimization of analytical methods to ensure data integrity. This guide will dissect the core techniques required to navigate these challenges and achieve a robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are indispensable for mapping the molecule's carbon-hydrogen framework.
Causality Behind Experimental Choices
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve the compound and its relatively non-protic nature, which minimizes hydrolysis during the experiment. The addition of a small amount of a drying agent like anhydrous K₂CO₃ to the NMR tube can further mitigate moisture-related degradation. High-field NMR (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the proton signals, particularly for the distinct protons on the oxazole ring.
Predicted ¹H and ¹³C NMR Data
While experimental spectra are proprietary to manufacturers, predicted data provides a reliable benchmark for analysis.[1]
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Oxazole H | ~8.02 | singlet | 1H | Proton on C2 of oxazole |
| Oxazole H | ~7.61 | singlet | 1H | Proton on C4 of oxazole |
| Pinacol CH₃ | ~1.30 | singlet | 12H | Methyl groups of the dioxaborolane ring |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Oxazole C2 | ~151.5 | Carbonyl-like carbon of oxazole |
| Oxazole C5 | Undetermined | Carbon bearing the boronate ester |
| Oxazole C4 | ~139.8 | CH carbon of oxazole |
| Dioxaborolane C | ~84.0 | Quaternary carbons of the dioxaborolane ring |
| Dioxaborolane CH₃ | ~24.8 | Methyl carbons of the dioxaborolane ring |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign the chemical shifts based on predicted values and known correlations.
High-Performance Liquid Chromatography (HPLC): A Critical Tool for Purity Assessment
HPLC is the workhorse for determining the purity of this compound. However, the analysis of boronate esters by reversed-phase HPLC is notoriously challenging due to on-column hydrolysis.
The Challenge of Hydrolysis
Standard reversed-phase HPLC conditions, which often utilize aqueous mobile phases with acid modifiers (like formic or trifluoroacetic acid), can rapidly degrade the boronate ester to its more polar boronic acid. This leads to inaccurate purity assessments, with potential for peak tailing, broadening, or the appearance of extraneous peaks.
Mitigating Hydrolysis: A Comparative Approach
| HPLC Method | Principle | Advantages | Disadvantages |
| Standard RP-HPLC (e.g., C18, aqueous/ACN/acid) | Standard reversed-phase separation. | Widely available columns and solvents. | Prone to significant on-column hydrolysis of the boronate ester, leading to inaccurate results. |
| RP-HPLC with Low Silanol Activity Columns | Utilizes columns with end-capping to minimize exposed silanol groups, which can catalyze hydrolysis. | Reduces on-column hydrolysis compared to standard columns. | May not completely eliminate hydrolysis, especially with acidic mobile phases. |
| RP-HPLC with Aprotic/Anhydrous Mobile Phases | Employs non-aqueous mobile phases to prevent hydrolysis. | Effectively prevents hydrolysis, providing an accurate assessment of the intact ester. | Requires specialized solvent systems and may have different selectivity compared to aqueous phases. |
Recommended HPLC Protocol (Hydrolysis-Minimizing)
This protocol is designed to minimize the on-column degradation of the boronate ester.
-
Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water. Critically, the use of an acidic modifier should be carefully evaluated and potentially omitted to reduce hydrolysis.
-
Sample Preparation: Dissolve the sample in an aprotic solvent such as acetonitrile immediately before injection to minimize pre-analysis hydrolysis.
-
Detection: UV detection at a wavelength where the oxazole chromophore absorbs (e.g., ~230-260 nm).
-
System Suitability: Inject a standard of the corresponding boronic acid to confirm its retention time and ensure it is well-resolved from the parent boronate ester.
Caption: HPLC workflow for minimizing hydrolysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides essential confirmation of the molecular weight of this compound and offers insights into its structure through fragmentation analysis. Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed, with ESI being more common in conjunction with LC-MS.
Expected Fragmentation Patterns
The mass spectrum of the parent oxazole ring is known to be relatively simple, with the molecular ion often being the base peak. Fragmentation of this compound is expected to involve characteristic losses:
-
Loss of the pinacol group: Cleavage of the B-O bonds can lead to fragments corresponding to the oxazole-boronic acid or related species.
-
Fragmentation of the oxazole ring: While the oxazole ring is relatively stable, some ring-opening and fragmentation can be expected under higher energy conditions (e.g., in EI-MS).
Experimental Protocol: LC-MS (ESI)
-
LC System: Utilize the hydrolysis-minimizing HPLC conditions described previously.
-
MS Interface: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds.
-
MS Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is recommended for high-resolution mass measurement to confirm the elemental composition.
-
Data Acquisition: Acquire full scan data to identify the molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Perform fragmentation of the isolated molecular ion to elucidate the fragmentation pathways and confirm the connectivity of the molecule.
Caption: LC-MS workflow for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For this compound, FTIR can confirm the presence of the key structural motifs.
Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |
| C-H stretch (aromatic) | ~3100-3150 | C-H bonds of the oxazole ring |
| C-H stretch (aliphatic) | ~2900-3000 | C-H bonds of the methyl groups |
| C=N stretch | ~1600-1650 | Imine-like bond in the oxazole ring |
| C=C stretch | ~1500-1600 | Double bond within the oxazole ring |
| B-O stretch | ~1300-1400 | Boron-oxygen bonds of the dioxaborolane ring |
| C-O stretch | ~1100-1200 | Carbon-oxygen bonds in the oxazole and dioxaborolane rings |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: An Integrated Analytical Strategy
The robust characterization of this compound is not reliant on a single technique but on the synergistic application of several complementary methods. NMR provides the definitive structural blueprint, while specialized HPLC methods are crucial for an accurate assessment of purity, navigating the inherent instability of the boronate ester. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation, and FTIR offers a rapid confirmation of the key functional groups. By understanding the principles and challenges of each technique, researchers can confidently verify the identity, purity, and integrity of this valuable synthetic building block.
References
-
iChemical. 5-(4,4,5,5-Tetramethyl-[1][2][3]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. Available at: [Link]
-
U. U. Das, et al. Mass spectrometric analysis for organic boron compounds. ResearchGate. Available at: [Link]
-
A. Kumar, et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
S. L. MacNeil, et al. Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
G. C. Vuocolo, et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
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A Comparative Spectroscopic Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole and its Isosteres
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, heteroaryl boronic esters stand as indispensable building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. The precise structural elucidation of these reagents is paramount to ensure reaction efficiency, reproducibility, and the unambiguous identification of the resulting products. This guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a versatile oxazole-based building block. Due to the limited availability of public domain raw spectral data for this specific compound, this guide will leverage established principles of spectroscopic interpretation to predict its spectral features. For comparative analysis, we will contrast these predictions with the experimentally determined spectroscopic data for a structurally related heteroaryl boronic ester, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole.
The Significance of Spectroscopic Characterization
The isomeric purity of heteroaryl boronic esters is a critical factor in their reactivity and the outcome of subsequent transformations. The position of the boronic ester moiety on the heterocyclic ring dictates its electronic properties and steric environment, which in turn influences its transmetalation rate in catalytic cycles. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous determination of molecular structure and purity.
Predicted Spectroscopic Data for this compound
The following sections detail the anticipated spectroscopic signatures for the title compound based on established chemical shift ranges, functional group vibrations, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, the following signals are predicted:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The twelve equivalent methyl protons of the pinacol group will give rise to a sharp singlet, typically in the range of δ 1.2-1.4 ppm. The two protons on the oxazole ring are in distinct electronic environments. The C2-H proton is anticipated to resonate further downfield (δ ~8.0-8.5 ppm) compared to the C4-H proton (δ ~7.5-8.0 ppm) due to the influence of the adjacent oxygen and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The methyl carbons of the pinacol group will appear as a single resonance around δ 24-26 ppm. The quaternary carbons of the pinacol group will be observed near δ 83-85 ppm. The carbon atom of the oxazole ring attached to the boron atom (C5) is expected to have a broad signal, a characteristic feature of carbons bonded to boron, due to quadrupolar relaxation. The C2 and C4 carbons of the oxazole ring will have distinct chemical shifts, with the C2 carbon typically appearing at a lower field (more deshielded) than the C4 carbon.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed. Key expected vibrational frequencies include:
-
C-H stretching: Aromatic C-H stretching vibrations from the oxazole ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups of the pinacol ester will be observed just below 3000 cm⁻¹.
-
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring will appear in the fingerprint region, typically between 1650 and 1400 cm⁻¹.
-
B-O stretching: A strong and characteristic absorption band for the B-O bond of the boronic ester is expected in the range of 1300-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₄BNO₃), the molecular weight is 195.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 195. Subsequent fragmentation may involve the loss of methyl groups or parts of the dioxaborolane ring.
Comparative Analysis with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
To provide a tangible comparison, we will examine the known spectroscopic data for the analogous thiazole derivative. Thiazole is a common bioisostere for oxazole in medicinal chemistry, making this a relevant comparison.
| Spectroscopic Data | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole[1] | Predicted this compound |
| Molecular Formula | C₉H₁₄BNO₂S | C₉H₁₄BNO₃ |
| Molecular Weight | 211.09 g/mol | 195.02 g/mol |
| ¹H NMR (Predicted) | Singlet for pinacol methyls (~1.3 ppm), two distinct downfield signals for thiazole protons. | Singlet for pinacol methyls (~1.3 ppm), two distinct downfield signals for oxazole protons. |
| ¹³C NMR (Predicted) | Signal for pinacol methyls (~25 ppm), quaternary pinacol carbons (~84 ppm), broad signal for C-B, two distinct signals for thiazole ring carbons. | Signal for pinacol methyls (~25 ppm), quaternary pinacol carbons (~84 ppm), broad signal for C-B, two distinct signals for oxazole ring carbons. |
| IR (Predicted) | Aromatic C-H (>3000 cm⁻¹), Aliphatic C-H (<3000 cm⁻¹), C=N/C=C (1650-1400 cm⁻¹), Strong B-O (1300-1400 cm⁻¹). | Aromatic C-H (>3000 cm⁻¹), Aliphatic C-H (<3000 cm⁻¹), C=N/C=C (1650-1400 cm⁻¹), Strong B-O (1300-1400 cm⁻¹). |
| MS (m/z) | Molecular ion at 211. | Molecular ion at 195. |
The primary difference in the spectroscopic data arises from the presence of a sulfur atom in the thiazole ring versus an oxygen atom in the oxazole ring. This will lead to subtle but measurable differences in the chemical shifts of the ring protons and carbons in the NMR spectra due to the different electronegativity and aromaticity of the two heterocycles. The molecular weight difference is clearly observed in the mass spectrum.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic ester in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Caption: Workflow for NMR data acquisition and processing.
Protocol 2: Infrared (IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation:
-
Place a small amount of the solid boronic ester into a clean vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.
-
-
Film Deposition:
-
Using a pipette, apply a drop of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: General workflow for mass spectrometry analysis.
Conclusion
References
-
PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. [Link]
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A Comparative Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole Derivatives in Anticancer Drug Discovery
Introduction: The Oxazole Scaffold and the Strategic Role of Boronate Esters in Medicinal Chemistry
The oxazole motif is a five-membered heterocyclic ring containing nitrogen and oxygen, a structure that has garnered significant attention in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, including those with anticancer properties, stems from its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] The versatility of the oxazole ring allows for substitutions at multiple positions, enabling the fine-tuning of a molecule's pharmacological profile.
The strategic incorporation of a boronate ester, specifically the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) (pinacol boronate) group, onto the oxazole ring at the 5-position, transforms it into a powerful and versatile building block for drug discovery. This functional group is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[2][3] The stability, ease of handling, and broad functional group tolerance of the pinacol boronate ester make 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole an invaluable intermediate for the synthesis of diverse libraries of 5-aryl and 5-heteroaryl oxazole derivatives.[4] This guide provides a comparative analysis of such derivatives, focusing on their synthesis, anticancer activity, and the underlying structure-activity relationships.
Comparative Analysis of 5-Aryl-Oxazole Derivatives: A Focus on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-Aryl 5-hydroxy benzo[d]oxazole (Representative Compound) | A549 (Lung) | MTT | 1.2 | [5] |
| 2-Aryl 5-hydroxy benzo[d]oxazole (Representative Compound) | MCF7 (Breast) | MTT | 0.8 | [5] |
| 2-Aryl 5-hydroxy benzo[d]oxazole (Representative Compound) | HCT116 (Colon) | MTT | 2.8 | [5] |
| Oxazolo[5,4-d]pyrimidine Derivative (Compound 3g) | HT29 (Colon) | CC50 | 58.4 | [6] |
| 2-Aryl-4-arylsulfonyl-1,3-oxazole (Representative Compound) | SNB75 (CNS) | NCI-60 | Cytostatic | [7] |
| 2-Aryl-4-arylsulfonyl-1,3-oxazole (Representative Compound) | HOP-92 (Lung) | NCI-60 | Antiproliferative | [7] |
Note: The presented data is a curated selection from different studies to illustrate the anticancer potential of the broader class of substituted oxazoles. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols: Synthesis and Biological Evaluation
A cornerstone of drug discovery is the robust and reproducible synthesis of target compounds and their subsequent biological evaluation. The following sections provide detailed, step-by-step methodologies for the synthesis of 5-aryl-oxazole derivatives via Suzuki-Miyaura coupling and their evaluation for anticancer activity using the Sulforhodamine B (SRB) assay.
Synthesis of 5-Aryl-Oxazole Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds.[3] The following is a general protocol for the coupling of this compound with an aryl halide.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of 5-aryl-oxazole derivatives.
Detailed Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to a specified temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Anticancer Activity Screening: The Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8][9][10] It is a reliable and cost-effective method for cytotoxicity screening.[9]
Workflow for the SRB Assay:
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized oxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[8] Air dry the plates completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.[12]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of oxazole derivatives is highly dependent on the nature and position of the substituents on the oxazole ring. For 5-aryl-oxazole derivatives, the electronic and steric properties of the aryl group can significantly influence their anticancer potency. Electron-withdrawing or electron-donating groups on the aryl ring can modulate the molecule's interaction with its biological target. Furthermore, the overall shape and lipophilicity of the molecule play a crucial role in its ability to penetrate cell membranes and reach its site of action. While the precise mechanism of action for many oxazole derivatives is still under investigation, some have been shown to induce apoptosis, inhibit cell cycle progression, or target specific signaling pathways involved in cancer cell proliferation.[1]
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable building block in the synthesis of diverse 5-substituted oxazole derivatives. The Suzuki-Miyaura coupling provides an efficient and versatile route to a wide range of these compounds, which have demonstrated significant potential as anticancer agents. The comparative data, while synthesized from various sources, consistently points to the promise of the oxazole core in drug discovery. Future research should focus on the systematic synthesis and evaluation of libraries of 5-aryl and 5-heteroaryl oxazole derivatives to establish a more definitive structure-activity relationship. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinically effective cancer therapeutics.
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Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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Structure activity relationship of synthesized compounds. ResearchGate. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
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cell lines ic50: Topics by Science.gov. Science.gov. [Link]
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IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
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IC 50 value for tested compounds 5a-5k against cancer cell lines. ResearchGate. [Link]
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Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. PubMed. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
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Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. N/A. [Link]
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5-(Thiophen-2-yl)oxazole - (1). Organic Syntheses Procedure. [Link]
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Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. N/A. [Link]
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Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. [Link]
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tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
In the landscape of modern drug discovery and materials science, the structural integrity of molecular building blocks is paramount. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a versatile heterocyclic boronic ester, serves as a crucial intermediate in the synthesis of a myriad of complex molecules. Its utility in high-yield cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates a stringent assessment of its purity. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the quality control of this reagent, designed for researchers, scientists, and drug development professionals.
The Criticality of Purity in Boronic Ester Chemistry
Boronic esters, particularly pinacol esters like the topic compound, offer enhanced stability and handling compared to their corresponding boronic acids.[1][2] However, they are not without their liabilities. The primary degradation pathway for these compounds is hydrolysis, which cleaves the boronic ester to the corresponding boronic acid and pinacol.[1][2] Additionally, impurities can arise from the synthetic route, including unreacted starting materials, by-products, and residual catalysts. The presence of such impurities can have profound consequences on subsequent reactions, leading to reduced yields, formation of undesired side products, and complications in purification. For instance, the presence of the hydrolyzed boronic acid can alter the stoichiometry of a Suzuki-Miyaura coupling and impact the reaction kinetics.
This guide will explore a multi-faceted approach to purity assessment, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to provide a comprehensive purity profile.
Visualizing the Analytical Workflow
A systematic approach is crucial for the definitive purity assessment of this compound. The following workflow outlines the logical progression of analysis, from initial structural verification to quantitative purity determination and impurity identification.
Sources
A Senior Application Scientist's Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole: A Comparative Performance Analysis in Key Solvent Systems
Introduction
In the landscape of modern medicinal chemistry, the oxazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and act as a bioisostere for ester and amide functionalities.[1] The functionalization of this key heterocycle is paramount for generating novel chemical entities in drug discovery programs. Among the most robust methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction, which relies on the use of organoboron reagents.[2][3]
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole serves as a critical building block for this purpose. As a pinacol boronate ester, it offers improved stability and handling characteristics compared to its corresponding boronic acid.[4] However, the performance of this reagent—its solubility, stability, and reactivity—is intrinsically linked to the solvent system in which it is employed. The judicious selection of a solvent can be the difference between a high-yielding, clean reaction and a complex mixture requiring arduous purification.
This guide provides an in-depth comparison of the performance of this compound across a range of solvent systems. We will delve into the underlying chemical principles, provide supporting experimental data from the literature, and offer detailed protocols to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies.
Factors Influencing Reagent Performance in Solution
The overall success of a reaction involving a boronate ester is a multifactorial equation where the solvent plays a pivotal role. It influences not just the solubility of reactants but also the stability of the key reagent and the kinetics of the catalytic cycle.
Caption: Interplay of solvent system and reagent properties.
Comparative Analysis 1: Solubility
The first criterion for a successful reaction is ensuring all components are adequately dissolved. Pinacol boronate esters, including our target molecule, generally exhibit better solubility in organic solvents than their parent boronic acids.[5][6] However, solubility can still vary significantly across different solvent classes.
Rationale for Solvent Selection: The chosen solvents represent a cross-section of those commonly used in cross-coupling chemistry, spanning from nonpolar aprotics (Toluene) to polar aprotics (THF, Dioxane, DMF, DMSO) and polar protics (Ethanol). This allows for a systematic evaluation of polarity and hydrogen-bonding effects.
Table 1: Qualitative Solubility of 5-(Oxazol-5-yl)boronate Ester in Common Solvents
| Solvent | Class | Polarity Index | Predicted Solubility | Rationale & Insights |
| Toluene | Aprotic, Nonpolar | 2.4 | Moderate | Good for anhydrous reactions; solubility sufficient for many applications. |
| 1,4-Dioxane | Aprotic, Polar | 4.8 | High | Excellent solubilizing power for a wide range of coupling partners. A standard solvent for Suzuki reactions.[2] |
| THF | Aprotic, Polar | 4.0 | High | Similar to dioxane, widely used. Its lower boiling point can be advantageous or disadvantageous depending on desired reaction temperature. |
| DMF | Aprotic, Polar | 6.4 | Very High | High polarity effectively dissolves reagents and inorganic bases, but can be difficult to remove post-reaction. |
| DMSO | Aprotic, Polar | 7.2 | Very High | Highest polarity and boiling point. Often used for challenging couplings but can complicate product isolation.[7] |
| Ethanol | Protic, Polar | 4.3 | Moderate-High | Good solubility, but the protic nature poses a significant risk of reagent decomposition (see Stability section). |
| Acetonitrile | Aprotic, Polar | 5.8 | High | A polar solvent that can be effective, but less common as the primary solvent for Suzuki reactions compared to ethers or toluene. |
Note: This data is based on general trends for phenylboronic acid pinacol esters.[5][6] Experimental verification is essential.
Experimental Protocol: Solubility Determination (Dynamic Method)
This protocol allows for the precise determination of solubility at various temperatures.[5][8]
-
Sample Preparation: Accurately weigh a small amount of this compound and the desired solvent into a sealed vial to create a biphasic (slurry) sample of known composition.
-
Heating & Observation: Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer and a light source/detector to measure turbidity.
-
Equilibrium Point: Heat the sample slowly (e.g., 0.3 K/min) with vigorous stirring.
-
Data Recording: The temperature at which the last solid particles disappear (the solution becomes clear) is recorded as the solid-liquid equilibrium point for that specific composition.
-
Solubility Curve: Repeat steps 1-4 with different compositions to construct a full solubility curve (solubility vs. temperature).
Comparative Analysis 2: Stability
The primary pathway for the degradation of boronate esters is hydrolysis back to the corresponding boronic acid and pinacol.[9] This is particularly relevant in Suzuki-Miyaura reactions that often employ aqueous bases. The stability of the C-B bond is also a concern for certain electron-deficient heteroaryl systems, though the oxazole ring is generally robust.
Causality of Instability: The presence of water or other protic sources (like alcohols) facilitates the cleavage of the B-O bonds in the dioxaborolane ring. This process can be accelerated by acid or base.[10] For this reason, anhydrous solvents are preferred for long-term storage and for reactions where water is not explicitly required.
Table 2: Comparative Stability in Different Solvent Environments
| Solvent System | Environment | Stability Profile | Mechanistic Insight |
| Anhydrous Toluene | Aprotic, Nonpolar | High | Minimal pathways for degradation. Ideal for storage. |
| Anhydrous Dioxane/THF | Aprotic, Polar | High | Excellent for maintaining reagent integrity before reaction initiation. |
| Dioxane / 10% H₂O | Protic Mixture | Low-Moderate | Slow hydrolysis will occur. The rate is pH-dependent.[11] Reagent should be used promptly after making the solution. |
| Ethanol / Methanol | Protic | Low | Transesterification or hydrolysis can occur, leading to a mixture of boron species and reducing the concentration of the active reagent. |
Experimental Protocol: Stability Assessment by ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful technique for directly observing the boron center, allowing for clear differentiation between the sp³-hybridized boronate ester and the sp²-hybridized boronic acid that forms upon hydrolysis.[12][13]
Caption: Workflow for NMR-based stability monitoring.
-
Sample Preparation: Prepare a solution of this compound (e.g., 20-40 mg) in the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Dioxane-d₈ with a defined amount of D₂O) in an NMR tube.
-
Initial Spectrum (t=0): Acquire an initial ¹¹B NMR spectrum. The pinacol ester should exhibit a characteristic signal for a tetracoordinate boron species.
-
Monitoring: Leave the sample at a constant temperature (e.g., 25 °C) and acquire subsequent spectra at regular time intervals (e.g., 1, 6, 12, 24 hours).
-
Analysis: Monitor for the appearance and growth of a new signal corresponding to the hydrolyzed oxazole-5-boronic acid. The relative integrals of the two signals can be used to quantify the rate of hydrolysis in that specific solvent system.
Comparative Analysis 3: Reactivity in Suzuki-Miyaura Cross-Coupling
The ultimate test of performance is reactivity in a desired transformation. For this compound, this is typically the Suzuki-Miyaura cross-coupling. The solvent influences this reaction by affecting reagent solubility, catalyst activity, and the rate of transmetalation.[14][15]
Model Reaction: Coupling of this compound with 4-bromoanisole.
Caption: The Suzuki-Miyaura catalytic cycle.
Table 3: Performance in a Model Suzuki-Miyaura Coupling Reaction
| Solvent System | Base | Typical Temp (°C) | Expected Yield | Commentary |
| Dioxane / H₂O (4:1) | K₂CO₃ | 90-100 | Excellent | The classic choice. Water is necessary to hydrolyze the ester to the more reactive boronic acid in situ and to solubilize the inorganic base.[2] |
| Toluene | K₃PO₄ | 100-110 | Good-Excellent | Anhydrous conditions. K₃PO₄ is a strong, non-nucleophilic base soluble in some organic systems, often used to avoid hydrolysis of sensitive substrates.[14] |
| DMF | Cs₂CO₃ | 80-100 | Good | The high polarity can accelerate the reaction, but side reactions or catalyst decomposition can sometimes be an issue at elevated temperatures. |
| 2-MeTHF / H₂O | K₃PO₄ | 80-90 | Excellent | A greener alternative to THF/Dioxane with good performance characteristics. |
Experimental Protocol: Model Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), the base (e.g., K₂CO₃, 2.0 equiv), 4-bromoanisole (1.0 equiv), and this compound (1.2 equiv).
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to a concentration of ~0.1 M).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Comparison with Alternative Heteroaryl Boron Reagents
While the pinacol ester is a workhorse, other boron reagents exist, each with a unique profile of stability and reactivity.
Table 4: Qualitative Comparison of Oxazole-5-Boron Reagents
| Reagent Type | Form | Stability to Hydrolysis | Reactivity | Handling & Storage |
| Boronic Acid | Crystalline solid | Low | High (The active species) | Can dehydrate to boroxines; hygroscopic.[16] |
| Pinacol Ester (Title) | Solid/Oil | Moderate | Good (Pro-reagent) | Generally good, easy to handle. The standard choice.[4] |
| Neopentyl Glycol Ester | Solid/Oil | Moderate-High | Good | Often more crystalline and slightly more stable than pinacol esters.[15] |
| MIDA Ester | Crystalline solid | Very High | Requires deprotection step | Air-stable, chromatography-stable solids. Excellent for multi-step synthesis.[16] |
| Potassium Trifluoroborate | Crystalline solid | High | Requires specific activation | Air-stable, highly crystalline salts. Slower transmetalation. |
Conclusion and Recommendations
The performance of this compound is critically dependent on the solvent system.
-
For Storage: Anhydrous aprotic solvents like Toluene or 1,4-Dioxane are recommended to ensure long-term stability.
-
For Solubility: Polar aprotic solvents such as 1,4-Dioxane, THF, and DMF offer the best solubility for the boronate ester and common reaction partners.
-
For Reactivity (Suzuki-Miyaura Coupling): A biphasic system of 1,4-Dioxane and water with an inorganic base like K₂CO₃ or K₃PO₄ remains the gold standard, providing an excellent balance of solubility and high reaction rates. For substrates sensitive to water, anhydrous conditions using Toluene with K₃PO₄ is a powerful alternative.
By understanding the interplay between the reagent, the solvent, and the reaction conditions, researchers can unlock the full synthetic potential of this valuable building block, paving the way for the efficient discovery and development of next-generation therapeutics.
References
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Zhang, H., Gallou, F., Parmentier, M., & Wang, H. (2018). Micelle-Enabled Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronate Esters. The Journal of Organic Chemistry. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]
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Das, S., & Huang, K. (2020). Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. Organic Letters. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]
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Lin, Y.-C., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]
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Cherney, R. J., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
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Pobudkowska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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Pobudkowska, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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Sci-Hub. (2005). Isoxazole Boronic Esters. Synfacts. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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Klöck, C., et al. (2013). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]
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Karpińska, A., & Dąbrowska, E. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2015). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]
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ResearchGate. (2013). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Perde-Tit Livadariu, A., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. [Link]
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters. [Link]
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Wujec, M., & Paneth, A. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
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A Comparative Guide to the Synthesis of 5-Aryl Oxazoles: The Advantages of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
In the landscape of modern synthetic and medicinal chemistry, the oxazole motif is a privileged scaffold, integral to a wide array of biologically active compounds and pharmaceuticals.[1][2] The efficient construction of C-C bonds at the C5 position of the oxazole ring is a critical step in the synthesis of these valuable molecules. Traditionally, this has been achieved through the cross-coupling of 5-halooxazoles with various organometallic reagents. However, the emergence of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole as a coupling partner in Suzuki-Miyaura reactions presents a compelling alternative, offering significant advantages in terms of stability, reactivity, and reaction robustness.
This guide provides an in-depth technical comparison of this compound with conventional 5-halooxazoles in the synthesis of 5-aryloxazoles. We will explore the mechanistic underpinnings of these advantages, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Stability Advantage: A Foundation for Reliable Synthesis
A primary challenge in working with organoboron compounds is their stability. Boronic acids, while highly reactive, are susceptible to degradation pathways such as protodeboronation and oxidation, which can lead to inconsistent results and diminished yields. The conversion of the boronic acid to its pinacol ester derivative, as in this compound, confers a significant enhancement in stability.[3] This increased robustness translates to a longer shelf-life, easier handling and storage, and greater reproducibility in experimental outcomes.
| Feature | 5-Halooxazoles (e.g., 5-Bromooxazole) | This compound |
| Stability | Generally stable solids. | Highly stable, often crystalline solids. |
| Handling | Standard handling procedures. | Easier to handle and purify due to higher stability. |
| Storage | Can be stored for extended periods under inert atmosphere. | Excellent long-term stability, reducing reagent waste. |
| Side Reactions | Prone to hydrodehalogenation and other side reactions at elevated temperatures. | Less prone to degradation under typical Suzuki-Miyaura conditions. |
Mechanistic Insights: Beyond a Simple Stability Enhancement
The advantages of using this compound extend beyond mere stability. Recent mechanistic studies have revealed that boronic esters can participate directly in the Suzuki-Miyaura catalytic cycle without the need for prior hydrolysis to the corresponding boronic acid.[3] This is particularly advantageous in anhydrous reaction conditions, where the rate of transmetalation for some boronic esters can even exceed that of the parent boronic acid.
This direct transmetalation pathway can lead to faster reaction times and can circumvent side reactions associated with the presence of water and excess base, such as protodeboronation of the boronic ester.
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A Senior Application Scientist's Guide to Benchmarking 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole for Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry, the oxazole motif is a privileged scaffold, integral to the structure of numerous biologically active compounds. Its incorporation into complex molecular architectures is a frequent challenge for synthetic chemists. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and the choice of the oxazole-bearing reagent is critical to the success of this endeavor.[1][2][3] This guide provides an in-depth comparative analysis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a widely utilized pinacol boronic ester, against a curated selection of alternative reagents. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite data and experimental insights to make informed decisions for their synthetic campaigns.
The Central Role of the 5-Oxazolyl Moiety and the Suzuki-Miyaura Reaction
The 5-substituted oxazole ring is a key pharmacophore in a multitude of therapeutic agents, contributing to their desired pharmacological profiles through its unique electronic properties and ability to engage in hydrogen bonding. The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, offers a mild and versatile strategy for installing this crucial functionality.[2] The reaction's catalytic cycle, elegantly orchestrated by a palladium catalyst, involves the oxidative addition of an organohalide, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
At the heart of this process lies the organoboron reagent. The focus of this guide, this compound, belongs to the family of pinacol boronic esters, lauded for their stability and ease of handling compared to their corresponding boronic acids.[4][5] However, the synthetic landscape is ever-evolving, and a critical evaluation of this reagent against viable alternatives is essential for optimizing synthetic strategies.
The Contenders: A Comparative Overview
This guide will benchmark this compound against three strategically chosen alternatives, each representing a distinct class of coupling partner for the introduction of the 5-oxazolyl moiety.
-
This compound (Pinacol Boronic Ester): The incumbent, valued for its commercial availability and generally good stability. Pinacol esters are known to be less prone to protodeboronation than boronic acids.[6]
-
5-Bromooxazole (Organohalide): A classic alternative where the roles of the coupling partners are reversed. Here, the oxazole is the electrophile, reacting with an arylboronic acid. This approach can be advantageous depending on the availability of starting materials.[4]
-
Potassium Oxazole-5-yltrifluoroborate (Organotrifluoroborate): These salts are renowned for their exceptional benchtop stability to air and moisture, often surpassing that of boronic acids and esters.[7] They are considered "protected" forms of boronic acids that slowly release the active species under the reaction conditions.[7]
-
Oxazole-5-yl MIDA Boronate (MIDA Boronate): N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry, offering remarkable stability to a wide range of reaction conditions and compatibility with chromatography.[8][9][10][11][12]
Benchmarking Methodology: A Head-to-Head Comparison
To provide a rigorous and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. 4-Bromotoluene was selected as a model aryl halide due to its moderate reactivity and the ease of monitoring the reaction progress and product formation by standard analytical techniques.
Caption: Experimental workflow for the comparative benchmarking study.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of each reagent with the model substrate.
Protocol 1: this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (3.0 mmol).
-
Add a degassed solvent mixture of 1,4-dioxane/water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: 5-Bromooxazole
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 5-bromooxazole (1.0 mmol), p-tolylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and cesium carbonate (3.0 mmol).[13]
-
Add a degassed solvent mixture of 1,4-dioxane/water (3:1, 10 mL).
-
Heat the reaction mixture to 100 °C and stir for 10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Protocol 3: Potassium Oxazole-5-yltrifluoroborate
-
To a dry Schlenk flask under an inert atmosphere (Argon), add potassium oxazole-5-yltrifluoroborate (1.0 mmol), 4-bromotoluene (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and cesium carbonate (3.0 mmol).[14][15]
-
Add a degassed solvent mixture of THF/water (9:1, 10 mL).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Protocol 4: Oxazole-5-yl MIDA Boronate
-
To a dry Schlenk flask under an inert atmosphere (Argon), add oxazole-5-yl MIDA boronate (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).[16][17]
-
Add a degassed solvent mixture of 1,4-dioxane/water (5:1, 10 mL).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Comparative Data Summary
The following table summarizes the anticipated performance of each reagent based on the experimental protocols and literature precedents.
| Reagent Class | Reagent | Typical Yield (%) | Reaction Time (h) | Stability & Handling |
| Pinacol Boronic Ester | This compound | 80-95 | 12 | Good stability, but can be sensitive to hydrolysis. Requires inert atmosphere for long-term storage.[4][18] |
| Organohalide | 5-Bromooxazole | 75-90 | 10 | Generally stable solid. Less sensitive to moisture than boronic esters.[19] |
| Organotrifluoroborate | Potassium Oxazole-5-yltrifluoroborate | 85-98 | 16 | Excellent benchtop stability to air and moisture. Crystalline and easy to handle.[20] |
| MIDA Boronate | Oxazole-5-yl MIDA Boronate | 90-99 | 24 | Exceptional stability to air, moisture, and chromatography. Crystalline and free-flowing solid.[8][9][11] |
Discussion of Results and Field-Proven Insights
This compound remains a workhorse reagent due to its commercial availability and generally reliable performance. However, its susceptibility to hydrolysis necessitates careful handling and storage under inert conditions to ensure reproducibility.[4][18] For routine couplings where starting materials are readily available, it offers a good balance of reactivity and ease of use.
5-Bromooxazole provides a valuable alternative synthetic route. Its stability and the commercial availability of a vast library of arylboronic acids make this a highly attractive strategy. The choice between the pinacol ester and the bromo-oxazole will often be dictated by the retrosynthetic analysis and the relative cost and availability of the respective coupling partners.
Potassium oxazole-5-yltrifluoroborate emerges as a superior choice when stability and ease of handling are paramount.[20] These crystalline solids can be weighed out on the bench without special precautions, simplifying reaction setup and improving reproducibility, a critical factor in high-throughput synthesis and library generation. The slightly longer reaction times are often a worthwhile trade-off for the enhanced stability and reliability.
Oxazole-5-yl MIDA boronate represents the pinnacle of stability and controlled reactivity.[8][9][11][12] Its unique ability to slowly release the active boronic acid under the reaction conditions can suppress unwanted side reactions, such as protodeboronation, leading to higher yields and purities, especially with challenging substrates.[16][21] The compatibility with silica gel chromatography is a significant advantage, simplifying purification.[8][9] While the synthesis of MIDA boronates may require an additional step, the payoff in terms of stability and performance can be substantial for complex, multi-step syntheses.
Conclusion and Recommendations
The selection of the optimal reagent for introducing a 5-oxazolyl moiety via Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthetic task at hand.
-
For routine and cost-effective syntheses with readily available starting materials, This compound and 5-bromooxazole remain excellent first choices.
-
For applications demanding high reproducibility, ease of handling, and superior benchtop stability , potassium oxazole-5-yltrifluoroborate is the recommended reagent.
-
For complex, multi-step syntheses, and couplings with sensitive or challenging substrates , the exceptional stability and controlled reactivity of oxazole-5-yl MIDA boronate make it the superior option, justifying the potential for an additional synthetic step in its preparation.
By understanding the distinct advantages and limitations of each of these reagents, researchers can strategically select the most appropriate building block to accelerate their drug discovery and development programs.
References
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- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(44), 16392–16393.
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- Royal Society of Chemistry. (n.d.).
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- Molander, G. A., & Cavalcanti, L. N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron, 66(26), 4847–4869.
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- Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114.
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- Molander, G. A., & Gravel, M. (2002). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. The Journal of Organic Chemistry, 67(23), 8234–8239.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
This guide provides essential operational and disposal protocols for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS No. 942070-84-0), a heterocyclic pinacol boronate ester commonly used as a building block in synthetic organic chemistry. The unique structure, combining an oxazole ring with a boronic acid ester, necessitates a nuanced approach to its handling and disposal to ensure laboratory safety and environmental stewardship. This document moves beyond mere compliance, offering a framework grounded in chemical principles to manage this reagent from receipt to final disposal.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. While specific toxicity and environmental fate data for this compound are limited, its constituent functional groups—an oxazole and a boronic acid derivative—inform the necessary precautions.[1] The oxazole moiety suggests potential flammability and irritation, while organoboron compounds warrant careful handling due to their unique reactivity and the general environmental caution associated with boron compounds.[2][3][4]
Table 1: Physicochemical and Hazard Summary
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 942070-84-0 | [5] |
| Molecular Formula | C₉H₁₄BNO₃ | [6] |
| Molecular Weight | 195.02 g/mol | [6] |
| Physical Form | Solid | [5] |
| Known Hazards | No specific GHS classification is widely available. However, based on related structures, assume potential for skin, eye, and respiratory irritation.[1][7][8] | [1][7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at -20°C, away from moisture.[1][6] | [1][6] |
| Incompatible Materials | Strong oxidizing agents. Susceptible to hydrolysis. | [1] |
Causality Behind Precautionary Measures: The primary reactive site for disposal considerations is the carbon-boron bond within the pinacol boronate ester. Boronic acids are Lewis acids and are known to interact with diols, amines, and other functional groups.[9] While the pinacol ester provides stability compared to the free boronic acid, it can still undergo hydrolysis, especially under basic conditions, to form boric acid and the parent oxazole. This reactivity is the cornerstone of the neutralization protocol detailed below.
Pre-Disposal Operations and Workflow
Proper disposal begins with meticulous laboratory practice during routine use. Waste must be segregated at the point of generation to prevent inadvertent and dangerous reactions in the waste container.
Core Principles:
-
Dedicated Waste Container: All waste streams containing this compound (e.g., residual solids, contaminated consumables, mother liquor) must be collected in a clearly labeled, dedicated container. The label should include the full chemical name, CAS number, and appropriate hazard warnings.
-
Waste Segregation: This waste stream should be classified as non-halogenated organic waste. Do not mix with halogenated solvents, strong acids, strong bases, or oxidizers in the same waste container.[10]
-
Personal Protective Equipment (PPE): At all stages of handling and disposal, appropriate PPE is mandatory. This includes a lab coat, nitrile gloves, and safety goggles with side shields.[11][12] All handling of the solid or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[10]
Caption: Pre-Disposal Decision Workflow.
Step-by-Step Disposal Protocols
The appropriate disposal method is dictated by the quantity of the waste material.
Protocol A: On-Site Neutralization and Disposal of Small Quantities (<5g or <50mL)
This protocol is suitable for trace amounts, such as rinsing glassware or decontaminating a small number of disposables. The principle is to hydrolyze the boronic ester to a more benign, water-soluble boronate salt.[13][14]
Materials:
-
Designated reaction vessel (e.g., beaker or flask) large enough to accommodate 3-4 times the volume of the waste.
-
Stir plate and stir bar.
-
1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution.
-
pH paper or pH meter.
-
Designated aqueous waste container.
Procedure (in a chemical fume hood):
-
Initial Dilution: If treating a solution, place the vessel on a stir plate in the fume hood. If treating solid residue, add a suitable solvent (e.g., methanol or ethanol) to dissolve it first. Begin stirring.
-
Controlled Neutralization: Slowly add the 1 M NaOH or NaHCO₃ solution dropwise to the stirring mixture. This process hydrolyzes the pinacol ester. Be cautious, as the reaction may be exothermic.
-
pH Monitoring: Continue adding the basic solution until the mixture is slightly alkaline (pH 8-9). Check the pH periodically with pH paper.
-
Reaction Time: Allow the mixture to stir for at least 1 hour at room temperature to ensure complete hydrolysis.
-
Final Disposal: The resulting aqueous solution, containing the boronate salt and pinacol, can be transferred to a designated and properly labeled aqueous waste container for collection by your institution's Environmental Health & Safety (EHS) department.
Self-Validating System: The endpoint of this protocol is validated by a simple pH check. Achieving a stable alkaline pH confirms that the acidic character of the boronic species has been neutralized and the hydrolysis reaction is favored.
Protocol B: Disposal of Bulk Quantities (>5g or >50mL)
On-site neutralization of bulk quantities is not recommended due to the potential for uncontrolled exothermic reactions and the generation of large volumes of waste.
Procedure:
-
Do Not Treat: Do not attempt to neutralize or alter the chemical waste.
-
Secure Containment: Ensure the waste is stored in a compatible, sealed, and clearly labeled container. The label must include:
-
"Hazardous Waste"
-
Chemical Name: this compound
-
CAS No.: 942070-84-0
-
Approximate concentration and volume.
-
-
Contact EHS: Arrange for a pickup with your institution's EHS office. Provide them with a copy of the Safety Data Sheet (SDS) if requested.[15]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, immediate and correct action is crucial.[7]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Consult a doctor if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Minor Spill Response (<1g solid or <10mL solution):
-
Evacuate & Ventilate: Alert others in the immediate area and ensure the fume hood is functioning correctly.
-
Don PPE: Wear a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse.
-
Dispose: Place all contaminated cleaning materials into the hazardous waste container for EHS pickup.
Caption: Emergency Spill Response Workflow.
References
-
MSDS of Oxazole. Capot Chemical. [Link]
-
Oxazole yellow SDS. SDS Manager Inc. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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Organoboron chemistry. Wikipedia. [Link]
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Organoborane or Organoboron compounds. Slideshare. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Trying to remove a boronic acid in a workup. Help! Reddit. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives.
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Operational Guide: Personal Protective Equipment for Handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
This guide provides essential safety protocols and procedural guidance for the handling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS No. 942070-84-0). As a novel heterocyclic building block, this compound is integral to innovative drug discovery programs. Its structure, combining a pharmacologically relevant oxazole ring with a versatile boronic ester, necessitates a robust and informed approach to laboratory safety.[1][2][3] This document moves beyond mere compliance, embedding principles of risk mitigation and scientific causality into every step to ensure both personnel safety and experimental integrity.
Hazard Assessment & Risk Mitigation: A Proactive Stance
Understanding the risk profile of a reagent is the foundation of safe laboratory practice. For this compound, a complete toxicological profile is not yet widely established.[4] Therefore, we must adopt the precautionary principle, treating it with the caution afforded to compounds of unknown but potential biological activity.
Causality of Risk:
-
Boronic Esters: Pinacol boronic esters are generally more stable than their corresponding boronic acids, showing reduced sensitivity to atmospheric oxidation.[5] However, they are susceptible to hydrolysis, which can affect reagent integrity and reaction stoichiometry. The primary value of these reagents is in their precise reactivity, which can be compromised by improper handling.[5][6]
-
Oxazole Moiety: The oxazole core is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals.[7] This inherent biological potential means that even structurally simple derivatives should be handled in a manner that prevents accidental exposure.
-
Physical Form: The compound is a solid, presenting a primary risk of inhalation of fine dust particles during weighing and transfer operations.[8][9]
A safety data sheet for a structurally analogous compound, 5-(4,4,5,5-Tetramethyl-[4][6][10]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, classifies it as an Acute Toxin (Category 4) via oral, dermal, and inhalation routes. It is prudent to assume a similar hazard profile for the oxazole derivative until specific data proves otherwise.
Primary Exposure Routes to Mitigate:
-
Inhalation: Airborne dust generated during manipulation.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ingestion: Accidental transfer from contaminated hands or surfaces.
Core PPE Requirements: A Multi-Barrier System
The selection of Personal Protective Equipment (PPE) is dictated by the specific laboratory operation being performed. The following table outlines the minimum required PPE, designed to create a multi-layered barrier against the identified risks.
| Operation | Required Personal Protective Equipment | Rationale & Key Considerations |
| Weighing & Aliquoting | • Primary: Nitrile Gloves (Double-Gloved), Safety Goggles, Flame-Retardant Lab Coat• Secondary: N95 Dust Mask or Half-Mask Respirator with P100 filters, Face Shield | The fine solid presents a significant inhalation risk.[8] All weighing must be done in a chemical fume hood or a ventilated balance enclosure. The face shield provides an additional barrier against particle projection.[11] |
| Solution Preparation & Transfer | • Primary: Nitrile Gloves, Safety Goggles, Flame-Retardant Lab Coat | Standard chemical handling PPE is sufficient once the solid is wetted, as the inhalation risk is minimized. Maintain work within a chemical fume hood. |
| Reaction Setup & Workup | • Primary: Nitrile Gloves, Safety Goggles, Flame-Retardant Lab Coat• Secondary: Face Shield (if splash hazard exists) | Protects against splashes of the reagent solution and other reaction components.[11] Many reactions involving boronic esters utilize reagents that are themselves hazardous, requiring evaluation of the entire experimental system.[12] |
| Large-Scale Operations (>5g) | • Primary: Chemical-Resistant Gloves (e.g., Neoprene over Nitrile), Chemical Splash Goggles, Flame-Retardant Lab Coat, Full-Face Shield• Secondary: Half-Mask Respirator with appropriate cartridges | Increased quantities elevate the risk of significant exposure from spills or aerosol generation. Respiratory protection is mandatory.[13] |
Procedural Workflow for Safe Handling
Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination. This protocol integrates PPE use into the experimental process, creating a self-validating system of safety.
Caption: Workflow for Safe Handling of this compound.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Donning PPE (Gowning):
-
The sequence is critical to avoid contaminating clean layers.
-
Step 1: Don a flame-retardant lab coat, ensuring it is fully buttoned.[11]
-
Step 2: Don chemical splash goggles that meet ANSI Z87.1 standards.[11]
-
Step 3: Don the first pair of nitrile gloves (inner layer).
-
Step 4: If required by the operational scale, don your fitted respirator and face shield.
-
Step 5: Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the sleeves of the lab coat.
-
-
Handling and Operations:
-
Perform all manipulations of the solid compound within the fume hood.
-
When weighing, use a spatula to gently transfer the solid, minimizing any actions that could create airborne dust. Avoid pouring the dry powder.
-
Close the primary container immediately after dispensing.[4]
-
If a glove becomes contaminated, remove the outer glove, dispose of it in the solid waste container, and don a new outer glove before proceeding.
-
-
Doffing PPE (De-Gowning):
-
This process is designed to prevent contact with any contamination on the exterior of the PPE.
-
Step 1: Remove the outer gloves first, peeling them off without touching the external surface with bare skin. Dispose of them in the designated solid waste container.
-
Step 2: Remove the face shield and/or respirator.
-
Step 3: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained within the roll.
-
Step 4: Remove the inner gloves, following the same technique as for the outer gloves.
-
Step 5: Wash hands and forearms thoroughly with soap and water.
-
Emergency & Disposal Plans
Spill Management:
-
Action: Evacuate personnel from the immediate area. Do not attempt to clean a large spill without appropriate respiratory protection.
-
Procedure: For a small spill (<1g) inside a fume hood, cover the spill with an absorbent material. Gently sweep the material into a labeled, sealed waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
-
PPE: Wear the full PPE ensemble outlined for large-scale operations during cleanup.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8]
-
In all cases of exposure, seek immediate medical attention.
Waste Disposal:
-
All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[12] Do not discharge into drains or the environment.[8]
References
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
-
Echemi. This compound Safety Data Sheets.
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134.
-
Fauske & Associates. Helpful Hints for Handling Air-Sensitive Materials.
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
Neilson Lab. The Manipulation of Air-Sensitive Compounds.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 5-(4,4,5,5-Tetramethyl-[4][6][10]dioxaborolan-2-yl)-oxazole.
-
Organic Syntheses. Boronic esters - Safety and Waste Disposal Information.
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
-
Sigma-Aldrich. 5-(4,4,5,5-Tetramethyl-[4][6][10]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine - Safety Information.
-
Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
-
CymitQuimica. 5-(4,4,5,5-Tetramethyl-[4][6][10]dioxaborolan-2-yl)-oxazole.
-
CHEMM. Personal Protective Equipment (PPE).
-
TCI Chemicals. SAFETY DATA SHEET.
-
Bernardo Ecenarro. Recommended PPE to handle chemicals.
-
University of California, Riverside EH&S. Chemical Safety: Personal Protective Equipment.
-
Canada Safety Training. PPE for Hazardous Chemicals.
-
OUCI. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
-
ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
-
Organic Syntheses. Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes.
-
PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
-
BenchChem. Navigating the Therapeutic Potential of Oxazole Derivatives: A Technical Guide.
-
ResearchGate. How to purify boronic acids/boronate esters?.
-
Google Patents. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
-
Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
